GPR61 Inverse agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26F2N6O5S |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
6-[(3,5-difluoro-4-pyridinyl)methylamino]-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C22H26F2N6O5S/c1-5-35-20-10-14(2)27-22(29-20)30(8-9-33-3)36(31,32)18-6-7-19(28-21(18)34-4)26-11-15-16(23)12-25-13-17(15)24/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,26,28) |
InChI Key |
APXQLSSVLHYGGM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GPR61 constitutive activity and its physiological relevance
GPR61 Constitutive Activity: An In-depth Technical Guide
Abstract: G protein-coupled receptor 61 (GPR61) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is distinguished by its significant constitutive activity, primarily signaling through the Gs-alpha/cAMP pathway.[1][2][3] Predominantly expressed in the brain, particularly in regions associated with appetite and metabolic regulation, GPR61 has emerged as a key player in energy homeostasis.[2][4][5] Evidence from knockout mouse models, which exhibit hyperphagia and obesity, along with human genetic studies linking GPR61 mutations to severe obesity, underscores its physiological relevance.[6][7][8] This document provides a comprehensive technical overview of GPR61's constitutive activity, its role in physiological processes, and the experimental methodologies used to study its function, targeting researchers and professionals in drug development.
Core Concept: GPR61 Constitutive Activity and Signaling
GPR61 is a Class A orphan GPCR that exhibits ligand-independent signaling, a phenomenon known as constitutive activity.[2][9] This intrinsic activity results in the continuous activation of the heterotrimeric Gs protein. The N-terminal domain of GPR61 is crucial for this activity, functioning as a tethered intramolecular ligand.[10][11] Deletion of the first 25 amino acids of the N-terminus has been shown to abolish this constitutive activity.[11][12]
The canonical signaling pathway for GPR61 involves the Gs-alpha subunit, which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] This elevation in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.
Physiological Relevance
GPR61 is predominantly expressed in the brain, including appetite-regulating centers of the hypothalamus and brainstem, the pituitary gland, and the retina.[2][13][14] Its physiological importance is most prominently linked to the regulation of energy homeostasis.
Regulation of Food Intake and Body Weight
Studies using GPR61-deficient (knockout) mice have been instrumental in elucidating its function. These mice exhibit significant metabolic phenotypes, strongly suggesting that GPR61 plays a crucial role in suppressing food intake and regulating body weight.[6][7] The development of inverse agonists, which inhibit the receptor's basal activity, is being explored as a potential therapeutic strategy for wasting disorders like cachexia.[8][15]
Table 1: Phenotypic Characteristics of GPR61 Knockout (KO) Mice
| Phenotype | Observation in GPR61 KO Mice vs. Wild-Type | Reference |
|---|---|---|
| Food Intake | Marked hyperphagia (increased food intake) | [6][16] |
| Body Weight | Heavier body weight and obesity | [6][16][17] |
| Adipose Tissue | Increased visceral fat pad weight and greater fat mass | [6][16] |
| Liver | Increased liver weight and triglyceride content | [6][16] |
| Plasma Metabolites | Increased levels of insulin (B600854) and leptin | [6][16] |
| Hypothalamic mRNA | Significantly lower levels of proopiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF) |[6] |
Association with Human Obesity
In humans, genome-wide association studies (GWAS) have linked reduced GPR61 expression to increased Body Mass Index (BMI) and body fat composition.[7][17] Furthermore, studies on individuals with severe obesity have identified missense mutations in the GPR61 gene that are more frequent than in the general population.[7][17] Several of these mutations have been shown to be loss-of-function, reducing the receptor's constitutive activity and cell surface expression.[7][18]
Table 2: Impact of Selected Human GPR61 Mutations on Constitutive Activity
| Mutation | Effect on Constitutive Activity (cAMP Production) | Reference |
|---|---|---|
| T92P | Reduced | [7][17] |
| R236C | Significantly decreased; compromised Gs protein activation | [7][18] |
Experimental Protocols for Studying GPR61 Constitutive Activity
Assessing the constitutive activity of GPR61 requires sensitive and quantitative methods. Key experimental approaches focus on measuring downstream second messengers (cAMP), direct G protein activation, and receptor expression at the cell surface.
cAMP Accumulation Assays
These assays quantify the concentration of intracellular cAMP, the direct product of the GPR61 signaling cascade.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This is a competitive immunoassay. cAMP produced by cells competes with a stable cAMP analog labeled with an acceptor fluorophore (e.g., d2) for binding to an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate). High cellular cAMP levels lead to a low HTRF signal, and vice versa.
-
Protocol Outline:
-
Cell Culture: Plate HEK293 cells (or other suitable host cells) transiently or stably expressing human GPR61.
-
Incubation: Incubate cells in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For measuring inverse agonism, add test compounds at varying concentrations.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) to the cell lysate.
-
Signal Reading: After incubation, read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine cAMP concentrations based on a standard curve. For inverse agonists, calculate IC₅₀ values. A recently discovered sulfonamide inverse agonist demonstrated an IC₅₀ of 10 nM in this type of assay.[2][19]
-
G Protein Activity Assays
These methods provide a more proximal readout of receptor activation by directly measuring G protein engagement or dissociation.
Methodology: Bioluminescence Resonance Energy Transfer (BRET) for Gs Translocation
-
Principle: This assay measures the dissociation of the Gαs and Gβγ subunits upon receptor activation. Gαs is fused to a BRET donor (e.g., NanoLuciferase, Nluc) and Gβ or Gγ is fused to a BRET acceptor (e.g., Venus or YFP). In the inactive state, the subunits are close, and adding the Nluc substrate results in a high BRET signal. Constitutive activity of GPR61 causes subunit dissociation, leading to a decrease in the BRET signal.[7][20][21]
-
Protocol Outline:
-
Transfection: Co-transfect HEK293 cells with plasmids for GPR61, Gαs-Nluc, Gβ, and Gγ-Venus.
-
Cell Plating: Plate transfected cells into a white, clear-bottom microplate.
-
Incubation: Incubate cells with vehicle or test compounds.
-
Signal Measurement: Add the Nluc substrate (e.g., furimazine). Immediately measure luminescence at two wavelengths corresponding to the donor and acceptor (e.g., ~460 nm for Nluc and ~535 nm for Venus).
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A lower BRET ratio indicates higher constitutive Gs activation.
-
Cell Surface Expression Assays
Quantifying the amount of receptor at the plasma membrane is critical, as mutations can impair trafficking, leading to an apparent loss of activity.[7][17]
Methodology: NanoBiT/HiBiT Assay for Surface Expression
-
Principle: GPR61 is N-terminally tagged with the small HiBiT peptide. The larger, complementary LgBiT protein is added to the extracellular medium. LgBiT is cell-impermeable and will only bind to HiBiT-GPR61 at the cell surface, reconstituting a functional NanoLuciferase enzyme. The resulting luminescence is directly proportional to the amount of surface-expressed receptor.[7][17]
-
Protocol Outline:
-
Transfection: Transfect cells with the N-terminally HiBiT-tagged GPR61 construct.
-
Incubation: Plate cells and allow for expression.
-
Detection: Add the LgBiT protein and the furimazine substrate to the live cells.
-
Signal Reading: Measure the luminescence on a plate reader.
-
Data Analysis: Compare luminescence signals from cells expressing wild-type vs. mutant GPR61 to determine relative surface expression levels.
-
Conclusion and Future Directions
GPR61's constitutive activity is a fundamental aspect of its biology, with profound implications for metabolic regulation. The strong link between the loss of GPR61 function and an obesity phenotype in both animal models and humans establishes it as a compelling therapeutic target.[6][7][12] Future research will likely focus on the discovery of additional potent and selective inverse agonists or antagonists for treating metabolic disorders. Furthermore, elucidating the complete structural basis for its constitutive activation could pave the way for novel allosteric modulators.[2][22] The continued application of advanced biochemical and biophysical assays will be essential in deepening our understanding of this important orphan receptor.
References
- 1. genecards.org [genecards.org]
- 2. biorxiv.org [biorxiv.org]
- 3. uniprot.org [uniprot.org]
- 4. GPR61 - Wikipedia [en.wikipedia.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions [ouci.dntb.gov.ua]
- 10. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. GPR61 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. Tissue expression of GPR61 - Summary - The Human Protein Atlas [proteinatlas.org]
- 15. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 16. Gpr61 MGI Mouse Gene Detail - MGI:2441719 - G protein-coupled receptor 61 [informatics.jax.org]
- 17. medrxiv.org [medrxiv.org]
- 18. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orphan Receptor GPR61: A Potential Therapeutic Target in Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The orphan G protein-coupled receptor 61 (GPR61), a constitutively active receptor primarily expressed in the brain, is emerging as a significant regulator of energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of GPR61's role in metabolic diseases, with a focus on obesity. We delve into its signaling pathways, the metabolic phenotype of GPR61-deficient mice, and the impact of genetic variants on its function. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this promising, yet underexplored, receptor.
Introduction
Orphan G protein-coupled receptors (GPCRs), for which endogenous ligands have not yet been identified, represent a vast and largely untapped resource for novel therapeutic agents.[1] GPR61 is one such receptor that has garnered increasing attention for its potential role in metabolic regulation.[2] Structurally, GPR61 belongs to the Class A rhodopsin-like family of GPCRs and shares the highest sequence similarity with biogenic amine receptors.[3][4] It is predominantly expressed in regions of the brain associated with appetite control, such as the hypothalamus.[5][6] A key characteristic of GPR61 is its constitutive activity, meaning it signals without the need for an agonist.[5][7][8] This intrinsic activity is mediated through the Gs alpha subunit (Gαs), leading to the downstream activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][9]
Evidence from preclinical models, particularly GPR61 knockout mice, strongly implicates this receptor in the central regulation of food intake and body weight.[10][11] Furthermore, human genetic studies have identified associations between GPR61 mutations and severe obesity, highlighting its translational relevance.[3][9] This guide will synthesize the key findings from foundational studies to provide a detailed understanding of GPR61's function in metabolic health and disease.
GPR61 Signaling Pathway
GPR61 functions as a constitutively active receptor that couples to the Gs protein, initiating a canonical cAMP signaling cascade. The N-terminal domain of GPR61 is crucial for its constitutive activity, acting as a tethered intramolecular ligand.[7] Deletion of the initial 25 amino acids or a single point mutation (V19A) has been shown to impair this activity.[7]
The signaling pathway can be summarized as follows:
-
Constitutive Activation: In its basal state, GPR61 adopts a conformation that allows for the engagement and activation of the heterotrimeric Gs protein.[5]
-
Gαs Activation: Upon coupling, the Gαs subunit releases GDP and binds GTP, leading to its dissociation from the Gβγ dimer.[5]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase, a membrane-bound enzyme.[5]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger.[5]
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular function. In the context of the hypothalamus, this pathway is involved in the regulation of neuropeptides that control appetite and energy expenditure.[10][11]
Role of GPR61 in Metabolic Regulation: Evidence from Knockout Mice
The most compelling evidence for GPR61's role in metabolic diseases comes from studies of GPR61-deficient (knockout) mice.[10][11] These mice exhibit a distinct metabolic phenotype characterized by hyperphagia and subsequent obesity.
Quantitative Data from Metabolic Phenotyping
The following tables summarize the key quantitative findings from the characterization of male GPR61 knockout mice compared to their wild-type littermates.
Table 1: Body Weight and Food Intake
| Parameter | Wild-Type (WT) | GPR61 Knockout (KO) | % Change | p-value | Reference |
| Body Weight (g) at 20 weeks | 28.5 ± 0.5 | 34.2 ± 1.0 | +20.0% | <0.01 | [11] |
| Daily Food Intake ( g/day ) | 3.5 ± 0.1 | 4.5 ± 0.2 | +28.6% | <0.01 | [11] |
Table 2: Adiposity and Organ Weights
| Parameter | Wild-Type (WT) | GPR61 Knockout (KO) | % Change | p-value | Reference |
| Visceral Fat Pad Weight (g) | 0.8 ± 0.1 | 1.5 ± 0.2 | +87.5% | <0.01 | [11] |
| Liver Weight (g) | 1.2 ± 0.05 | 1.5 ± 0.1 | +25.0% | <0.05 | [11] |
| Liver Triglyceride Content (mg/g) | 15.2 ± 2.1 | 25.8 ± 3.5 | +69.7% | <0.05 | [11] |
Table 3: Plasma Metabolic Parameters
| Parameter | Wild-Type (WT) | GPR61 Knockout (KO) | % Change | p-value | Reference |
| Plasma Leptin (ng/mL) | 2.1 ± 0.4 | 5.8 ± 1.1 | +176.2% | <0.01 | [11] |
| Plasma Insulin (B600854) (ng/mL) | 0.8 ± 0.1 | 1.5 ± 0.2 | +87.5% | <0.05 | [11] |
Table 4: Hypothalamic Gene Expression
| Gene | Wild-Type (WT) | GPR61 Knockout (KO) | % Change | p-value | Reference |
| Proopiomelanocortin (POMC) mRNA | 1.00 ± 0.12 | 0.65 ± 0.08 | -35.0% | <0.05 | [11] |
| Brain-Derived Neurotrophic Factor (BDNF) mRNA | 1.00 ± 0.10 | 0.72 ± 0.09 | -28.0% | <0.05 | [11] |
Data are presented as mean ± SEM.
Notably, GPR61-deficient mice display marked hyperphagia, which precedes significant weight gain.[11] This suggests that GPR61's primary role in energy balance is the regulation of food intake. The increased visceral fat, liver weight, and liver triglyceride content are consistent with the development of obesity.[11] Furthermore, the elevated plasma leptin and insulin levels are indicative of leptin and insulin resistance, common features of obesity.[11] Importantly, oxygen consumption, body temperature, and locomotor activity were not significantly different between genotypes, suggesting that reduced energy expenditure is not a primary driver of the obese phenotype in these mice.[11]
The downregulation of hypothalamic POMC and BDNF mRNA in GPR61 knockout mice provides a potential mechanistic link between GPR61 signaling and appetite control.[11] Both POMC-derived peptides (e.g., α-MSH) and BDNF are well-established anorexigenic factors, and their reduced expression would be expected to lead to hyperphagia.
GPR61 Mutations in Human Obesity
The relevance of GPR61 to human metabolic disease is underscored by the identification of several missense mutations in individuals with severe obesity.[3][9] A study of a large cohort of severely obese individuals identified 34 mutations in the GPR61 gene, with a higher cumulative frequency than that observed for the well-established obesity-related gene, melanocortin 4 receptor (MC4R).[3][9]
Functional characterization of these mutations revealed that many lead to reduced cell surface expression of the receptor.[3] Several mutations, including T92P, R236C, and R262C, resulted in a loss of function by reducing the constitutive, ligand-independent cAMP production.[3] The R236C mutation, in particular, was shown to compromise Gs protein activation.[3][9] These findings support the hypothesis that impaired GPR61 signaling can contribute to the development of obesity in humans.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of GPR61 in metabolic diseases.
Metabolic Phenotyping of GPR61 Knockout Mice
This protocol outlines the procedures for a comprehensive metabolic assessment of GPR61 knockout mice.
Animals:
-
Male GPR61 knockout mice and wild-type littermates on a C57BL/6J background.
-
Mice are housed individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Standard chow and water are provided ad libitum unless otherwise specified.
Procedures:
-
Body Weight and Food Intake:
-
Monitor body weight weekly from weaning (3 weeks of age) to 20 weeks of age.
-
Measure daily food intake over a 7-day period by weighing the provided food and any spillage.
-
-
Indirect Calorimetry:
-
Acclimate mice to metabolic cages for 24-48 hours.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER = VCO2/VO2) for 48-72 hours using an open-circuit indirect calorimetry system.
-
Record locomotor activity simultaneously using infrared beams.
-
-
Body Composition Analysis:
-
Determine fat mass and lean mass using quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA).
-
-
Plasma Analysis:
-
Collect blood from the tail vein or via cardiac puncture following a 6-hour fast.
-
Measure plasma levels of glucose, insulin, leptin, and triglycerides using commercially available ELISA kits or a clinical chemistry analyzer.
-
-
Gene Expression Analysis:
-
Euthanize mice and dissect the hypothalamus.
-
Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
Perform reverse transcription to generate cDNA.
-
Quantify the mRNA levels of POMC, BDNF, and a housekeeping gene (e.g., GAPDH) using real-time quantitative PCR (RT-qPCR) with specific primers.
-
Measurement of GPR61 Constitutive Activity (cAMP Assay)
This protocol describes a method to quantify the ligand-independent signaling of wild-type and mutant GPR61.
Materials:
-
HEK293 cells.
-
Expression vectors for wild-type and mutant GPR61.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Transfection reagent (e.g., Lipofectamine).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Transfect cells with the GPR61 expression vectors or an empty vector control.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
cAMP Measurement:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the cAMP signal to the protein concentration or cell number.
-
Compare the basal cAMP levels in cells expressing wild-type or mutant GPR61 to those in cells transfected with the empty vector.
-
GPR61 Cell Surface Expression Assay
This protocol details a method to quantify the amount of GPR61 localized to the plasma membrane.
Materials:
-
HEK293 cells.
-
Expression vectors for N-terminally tagged (e.g., HA or FLAG) wild-type and mutant GPR61.
-
Primary antibody against the tag (e.g., anti-HA).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Transfection:
-
Transfect HEK293 cells with the tagged GPR61 expression vectors as described above.
-
-
Cell Surface Staining:
-
Place the cells on ice and wash with ice-cold PBS.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at 4°C (for live, non-permeabilized cells).
-
Wash three times with ice-cold PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at 4°C.
-
Wash thoroughly with ice-cold PBS.
-
-
Detection:
-
Add the chemiluminescent substrate and measure the signal using a luminometer.
-
-
Total Protein Expression:
-
Lyse a parallel set of transfected cells with lysis buffer.
-
Determine the total amount of tagged GPR61 in the cell lysates by Western blotting or ELISA.
-
-
Data Analysis:
-
Calculate the ratio of the cell surface signal to the total protein signal to determine the relative cell surface expression of each GPR61 variant.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the role of GPR61 in metabolic diseases.
Therapeutic Potential and Future Directions
The compelling evidence linking GPR61 to the regulation of food intake and body weight makes it an attractive target for the development of therapeutics for metabolic disorders.[2][11] Given that the loss of GPR61 function leads to hyperphagia and obesity, a GPR61 agonist would be predicted to have anorexigenic and anti-obesity effects. The recent discovery of a potent and selective small-molecule inverse agonist for GPR61 provides a valuable tool for further probing the receptor's function and a starting point for the development of therapeutics for conditions such as cachexia.[5]
Future research should focus on:
-
Deorphanization: The identification of the endogenous ligand(s) for GPR61 would be a major breakthrough, enabling a more complete understanding of its physiological regulation.
-
Agonist Development: The development of potent and selective GPR61 agonists is a key next step for exploring its therapeutic potential in obesity and type 2 diabetes.
-
Downstream Signaling: A more detailed characterization of the downstream signaling pathways and neural circuits modulated by GPR61 in the hypothalamus and other brain regions is needed.
-
Clinical Validation: Further investigation of the association between GPR61 variants and metabolic traits in diverse human populations is required to validate its role in human disease.
Conclusion
The orphan receptor GPR61 has emerged as a critical player in the central regulation of energy homeostasis. Its constitutive activity in the brain, particularly the hypothalamus, appears to play a key role in restraining food intake. The development of obesity in GPR61 knockout mice, coupled with the identification of loss-of-function mutations in severely obese individuals, provides a strong rationale for targeting this receptor for the treatment of metabolic diseases. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development in this promising area.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medrxiv.org [medrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 9. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GPR61 Signaling Pathway via Gs-alpha/cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPR61 is an orphan G protein-coupled receptor (GPCR) that exhibits constitutive activity through the Gs-alpha/cAMP signaling pathway. Predominantly expressed in the brain, particularly in regions integral to metabolic regulation, GPR61 has emerged as a compelling therapeutic target for metabolic disorders such as obesity and cachexia. This technical guide provides a comprehensive overview of the GPR61 signaling cascade, detailed experimental protocols for its characterization, and a summary of known modulators. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate GPR61 function and explore its therapeutic potential.
Introduction to GPR61
G protein-coupled receptor 61 (GPR61) is a class A orphan GPCR, meaning its endogenous ligand has not yet been identified. A key characteristic of GPR61 is its constitutive, or ligand-independent, activation of the Gs-alpha subunit of heterotrimeric G proteins. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.[1][2]
Studies have demonstrated that the N-terminal domain of GPR61 is essential for its constitutive activity.[2] The receptor is highly expressed in various regions of the brain, including the hypothalamus and brainstem, which are critical centers for appetite and energy homeostasis control.[3] This localization, coupled with findings from GPR61 knockout mouse models that display hyperphagia (excessive eating) and obesity, strongly implicates GPR61 in the regulation of food intake and body weight.[3]
The development of inverse agonists, which can inhibit the constitutive activity of GPR61, is a promising therapeutic strategy for conditions such as cachexia, a wasting disorder characterized by severe weight loss.[3] Conversely, antagonists that block the binding of a yet-to-be-discovered endogenous agonist could be beneficial in treating obesity.
The GPR61-Gs-alpha/cAMP Signaling Pathway
The canonical signaling pathway for GPR61 involves its constitutive coupling to the Gs-alpha subunit. This initiates a cascade of events that ultimately leads to an increase in intracellular cAMP levels.
Quantitative Data on GPR61 Modulators and Mutations
The following tables summarize the available quantitative data for compounds that modulate GPR61 activity and the impact of specific mutations on its constitutive signaling.
Table 1: GPR61 Inverse Agonists
| Compound | Type | Assay | Cell Line | IC50 | Reference |
| Compound 1 | Potent & Selective Inverse Agonist | cAMP Assay | HEK293 | 10-11 nM | [1][4][5] |
| 5-(nonyloxy)tryptamine | Low-Affinity Inverse Agonist | cAMP Assay | HEK293 | Reduces basal activity by ~40% at 10 µM | [6] |
Table 2: Impact of GPR61 Mutations on Constitutive Activity
| Mutation | Effect on cAMP Production | Effect on Gs Protein Activation | Reference |
| T92P | Reduced | Not Reported | [7] |
| R236C | Reduced | Compromised | [7][8] |
| R262C | Reduced | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the GPR61 signaling pathway.
cAMP Accumulation Assay (AlphaScreen)
This protocol is adapted for measuring cAMP levels in HEK293 cells stably expressing GPR61.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing His-myc-tagged GPR61[9]
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Flat-bottom 96-well plates
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
AlphaScreen cAMP Assay Kit (PerkinElmer)
-
Test compounds (e.g., inverse agonists)
-
Forskolin (B1673556) (for stimulating adenylyl cyclase as a control)
Procedure:
-
Cell Seeding: Seed HEK293 cells stably overexpressing His-myc-tagged GPR61 at a density of 10^5 cells/well in a flat-bottom 96-well plate.[9]
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified CO2 incubator.[9]
-
Washing: The next day, carefully remove the medium and wash the cells twice with 200 µL of stimulation buffer.[9]
-
Pre-incubation: Add stimulation buffer to the cells and incubate for 20 minutes at 37°C.[9]
-
Compound Addition: Add the test compounds (e.g., varying concentrations of an inverse agonist) or vehicle control to the respective wells. For control wells, forskolin can be added to stimulate cAMP production.
-
Incubation: Incubate the plate for 20 minutes at 37°C.[9]
-
Cell Lysis and Detection: Lyse the cells and measure cAMP accumulation using the AlphaScreen kit according to the manufacturer's instructions. This typically involves adding a lysis buffer containing acceptor beads.
-
Data Analysis: Determine the IC50 values for inverse agonists by plotting the percentage of inhibition of the basal or forskolin-stimulated cAMP signal against the logarithm of the compound concentration.
Gs Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol describes a general method to measure the interaction between GPR61 and Gs-alpha using BRET. Specific optimization for GPR61 may be required.
Experimental Workflow:
Materials:
-
HEK293T cells
-
Expression plasmids for GPR61, a Nanoluciferase (NLuc)-tagged Gs-alpha subunit, and a Venus-tagged G-gamma subunit.
-
Transfection reagent
-
96-well white, clear-bottom microplates
-
BRET buffer (e.g., HBSS with 20 mM HEPES)
-
NanoBRET substrate (e.g., furimazine)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding GPR61, NLuc-Gs-alpha, and Venus-G-gamma using a suitable transfection reagent. The optimal ratio of plasmids should be determined empirically.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
Cell Preparation: Harvest the cells and resuspend them in BRET buffer.
-
Plating: Aliquot the cell suspension into a 96-well white, clear-bottom microplate.
-
Substrate Addition: Add the NanoBRET substrate to each well and incubate according to the manufacturer's instructions to allow for substrate equilibration.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Compound Addition: Add test compounds (e.g., inverse agonists) to the wells.
-
Kinetic Reading: Immediately begin measuring the BRET signal kinetically to monitor changes in the GPR61-Gs interaction over time.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of an inverse agonist would indicate a reduction in the constitutive interaction between GPR61 and the Gs protein.
Conclusion and Future Directions
GPR61's constitutive signaling through the Gs-alpha/cAMP pathway and its strong association with metabolic regulation position it as a significant target for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the physiological roles of GPR61 and to discover and characterize novel modulators.
Future research should focus on the identification of the endogenous ligand for GPR61, which will be instrumental in fully understanding its biological function. Furthermore, the development of a wider range of potent and selective pharmacological tools, including agonists and antagonists, will be crucial for dissecting its role in both health and disease. The continued investigation of the structural basis for GPR61's constitutive activity and its interaction with inverse agonists will undoubtedly accelerate the development of novel therapeutics for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GPR61 Inverse agonist 1 | Others 13 | | Invivochem [invivochem.com]
- 5. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
The Discovery and Synthesis of GPR61 Inverse Agonist 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GPR61 Inverse Agonist 1, a potent and selective modulator of the orphan G protein-coupled receptor, GPR61. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this novel compound.
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan class A GPCR predominantly expressed in the brain, particularly in regions associated with appetite regulation, such as the hypothalamus and brainstem.[1] GPR61 exhibits high constitutive activity, signaling through the Gαs-cAMP pathway.[2][3] This constitutive activity and its association with appetite and body weight modulation have made it an attractive therapeutic target for metabolic disorders like cachexia and obesity.[1][4][5]
This compound (also referred to as Compound 1) is a novel, potent, and selective sulfonamide-based inverse agonist of GPR61.[1] Its discovery has provided a valuable tool for probing the function of GPR61 and represents a significant step towards the development of therapeutics targeting this receptor.[4][6]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 10-11 nM | cAMP functional assay in cells overexpressing GPR61 | [7] |
| Selectivity | >10 µM | Against a panel of common off-target GPCRs | |
| Mechanism | Inverse Agonist | Functional cAMP assays | [1] |
| Binding Site | Allosteric | Cryo-EM structural studies | [1][4] |
Discovery and Synthesis
Discovery
This compound was identified through a multi-step process initiated by a high-throughput screening (HTS) campaign.[1][5]
Experimental Workflow for Discovery
The process began with an HTS of Pfizer's internal compound libraries using a cell-based assay that measured cyclic AMP (cAMP) levels in a cell line overexpressing GPR61.[1] Initial hits from this screen underwent extensive medicinal chemistry optimization to improve potency and selectivity, leading to the identification of a class of sulfonamide-based inverse agonists, with Compound 1 being a key example.[1]
Synthesis
The detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature. The discovery was the result of a medicinal chemistry effort focused on the optimization of a tertiary sulfonamide hit.[5] General methods for the synthesis of sulfonamides typically involve the reaction of a sulfonyl chloride with an amine. Further details on the specific synthetic route for this compound are not available.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the characterization of this compound.
Functional cAMP Assay
This assay was central to the discovery and characterization of the inverse agonist activity.
-
Cell Line: A cell line overexpressing human GPR61 was used.
-
Principle: The assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger produced upon the activation of the Gαs pathway by constitutively active GPR61. An inverse agonist will suppress this basal cAMP production in a dose-dependent manner.
-
Protocol:
-
Cells are seeded in appropriate multi-well plates and incubated.
-
The cells are then treated with varying concentrations of this compound.
-
Following incubation, the cells are lysed.
-
The cAMP levels in the cell lysates are quantified using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
The resulting data is used to generate dose-response curves and calculate the IC50 value.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Studies
Cryo-EM was employed to elucidate the structure of GPR61 in complex with the inverse agonist, revealing its allosteric binding site.
-
Sample Preparation:
-
A construct of human GPR61, often with stabilizing modifications such as fusion to a protein like BRIL (beta-adrenergic receptor interacting protein-like), is expressed and purified.
-
The purified receptor is incubated with a molar excess of this compound.
-
The complex is then vitrified on EM grids by plunge-freezing in liquid ethane.
-
-
Data Collection:
-
The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector.
-
A large dataset of particle images is collected.
-
-
Image Processing and Structure Determination:
-
The particle images are processed using specialized software to perform tasks such as motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction.
-
This process results in a high-resolution three-dimensional map of the GPR61-inverse agonist complex.
-
An atomic model is then built into the EM density map to reveal the specific molecular interactions between the compound and the receptor.
-
Signaling Pathway and Mechanism of Action
GPR61 is constitutively active, meaning it signals without the need for an endogenous agonist. This signaling cascade and the inhibitory effect of this compound are depicted below.
GPR61 Signaling Pathway
References
- 1. Sulfonamides: Synthesis and the recent applications in Medicinal Chemistry [ejchem.journals.ekb.eg]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Discovery and Optimization of a Series of Sulfonamide Inverse Agonists for the Retinoic Acid Receptor-Related Orphan Receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of GPR61 Allosteric Inverse Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 61 (GPR61) is a constitutively active orphan receptor predominantly expressed in the brain, implicated in the regulation of appetite and body weight. Its ligand-independent signaling through the Gαs-adenylyl cyclase-cAMP pathway makes it a compelling therapeutic target for metabolic disorders such as cachexia. This technical guide provides an in-depth examination of the mechanism of action of allosteric inverse agonists targeting GPR61, focusing on a novel class of sulfonamide-based compounds. We will detail the G protein-competitive mechanism, present key quantitative data, and provide comprehensive experimental protocols for the characterization of these molecules, supported by visualizations of the critical pathways and workflows.
Introduction to GPR61
GPR61 is a Class A orphan G protein-coupled receptor (GPCR) that exhibits high constitutive activity.[1][2] This intrinsic, agonist-independent activity leads to the continuous stimulation of the Gαs subunit of its coupled heterotrimeric G protein.[3] Activated Gαs, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[2][3] This signaling cascade is particularly relevant in the appetite-regulating centers of the hypothalamus and brainstem where GPR61 is prominently expressed.[3] Given that knockout mouse models of GPR61 display hyperphagia and obesity, the inhibition of its constitutive activity by inverse agonists presents a promising therapeutic strategy for conditions characterized by muscle wasting and appetite loss, such as cachexia.[3]
The Allosteric Inverse Agonist Mechanism of Action
Recent breakthroughs have elucidated a novel mechanism for the allosteric inverse agonism of GPR61.[3] A potent and selective tertiary sulfonamide, referred to as "Compound 1," has been instrumental in understanding this mechanism.[2][3]
Unlike orthosteric ligands that would bind at the endogenous ligand pocket, Compound 1 targets a previously undiscovered allosteric site on the intracellular side of the receptor.[3] This binding pocket directly overlaps with the binding site for the C-terminal helix of the Gαs protein subunit.[3][4]
The binding of the allosteric inverse agonist induces a subtle conformational remodeling of the intracellular helices of GPR61.[3][4] This remodeling acts as a molecular wedge, physically preventing the coupling of the Gαs subunit to the receptor.[3][4] By directly competing with and blocking G protein binding, the inverse agonist effectively uncouples the receptor from its downstream signaling partner, thereby inhibiting the constitutive production of cAMP.[3][4] This G protein-competitive mechanism is a distinct mode of action for GPCR inverse agonism.[3][4]
Signaling Pathway of Constitutively Active GPR61
Mechanism of GPR61 Allosteric Inverse Agonism
Quantitative Data of a GPR61 Allosteric Inverse Agonist
The primary tool compound for studying GPR61 allosteric inverse agonism is a tertiary sulfonamide known as Compound 1.[2][3] Its pharmacological properties have been characterized through functional assays.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound 1 | cAMP Functional Assay | Cell line overexpressing GPR61 | IC₅₀ | 10-11 nM | [4][5][6] |
| Compound 1 | GPCR Selectivity Panel | Various cell lines | IC₅₀ | >10 µM | [4] |
Experimental Protocols
The characterization of GPR61 allosteric inverse agonists relies on a combination of structural biology and cellular functional assays.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
To resolve the structure of GPR61 in complex with an allosteric inverse agonist, a stabilized receptor construct is necessary.
Objective: To determine the high-resolution 3D structure of GPR61 bound to an allosteric inverse agonist to identify the binding site and conformational changes.
Methodology:
-
Construct Engineering:
-
The human GPR61 sequence is modified for stability. A common strategy involves creating a chimera by inserting a thermostabilized apocytochrome b562 (BRIL) into the third intracellular loop (ICL3) of the receptor.[2]
-
This GPR61-BRIL construct provides a larger, more rigid entity for cryo-EM imaging.
-
-
Protein Expression and Purification:
-
The GPR61-BRIL construct is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system.
-
Cells are harvested and the receptor is solubilized from membranes using a mild detergent (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) supplemented with cholesterol).
-
The solubilized receptor is purified using affinity chromatography (e.g., anti-FLAG M2 affinity resin), followed by size-exclusion chromatography.
-
-
Complex Formation:
-
The purified GPR61-BRIL is incubated with a molar excess of the allosteric inverse agonist (e.g., Compound 1 at 10 µM).
-
To further increase the particle size and provide fiducial markers for image alignment, the complex is incubated with a Fab fragment (e.g., an anti-BRIL Fab) and a stabilizing nanobody.[2]
-
-
Cryo-EM Grid Preparation:
-
The final complex is concentrated to an appropriate level (e.g., 5-10 mg/mL).
-
A small volume (e.g., 3 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot Mark IV).
-
-
Data Collection:
-
Data is collected on a high-end transmission electron microscope (e.g., a Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., a Gatan K3).
-
Automated data collection software is used to acquire thousands of movies of the particle-containing ice.
-
-
Image Processing and 3D Reconstruction:
-
The raw movie frames are corrected for beam-induced motion using software like MotionCor2.[7]
-
The contrast transfer function (CTF) of the micrographs is estimated.
-
Particles are automatically picked and extracted from the micrographs.
-
Several rounds of 2D and 3D classification are performed in software such as RELION or CryoSPARC to select for high-quality, homogeneous particles representing the GPR61-inverse agonist complex.[7]
-
A final 3D reconstruction is generated, and the resolution is determined.
-
-
Model Building and Refinement:
-
An initial model of the GPR61-inverse agonist complex is built by docking a predicted structure (e.g., from AlphaFold) into the cryo-EM density map.
-
The model is manually adjusted and refined against the map using software like Coot and Phenix to achieve a final, validated atomic model.
-
cAMP Functional Assay (HTRF)
The primary functional effect of a GPR61 inverse agonist is the reduction of constitutively generated cAMP. This can be quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To measure the potency (IC₅₀) of an inverse agonist in inhibiting the constitutive cAMP production by GPR61.
Methodology:
-
Cell Culture and Plating:
-
HEK293 cells stably or transiently overexpressing human GPR61 are cultured in standard medium (e.g., DMEM with 10% FBS).
-
Cells are harvested and resuspended in assay buffer.
-
Cells are seeded into a 384-well white microplate (e.g., 5,000 cells/well) and incubated overnight.
-
-
Compound Preparation:
-
The allosteric inverse agonist is serially diluted in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).
-
These dilutions are then further diluted in assay buffer to the desired final concentrations.
-
-
Cell Treatment:
-
The diluted compound is added to the cell plate. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow the compound to exert its effect on cAMP levels.
-
-
cAMP Detection:
-
The assay is performed using a commercial HTRF cAMP detection kit (e.g., from Cisbio) following the manufacturer's protocol.
-
This typically involves the sequential addition of two detection reagents:
-
A cAMP-d2 conjugate (the FRET acceptor).
-
An anti-cAMP antibody labeled with a europium cryptate (the FRET donor).
-
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high HTRF signal. Cellular cAMP produced by GPR61 competes with the cAMP-d2 conjugate for antibody binding, reducing the HTRF signal. An inverse agonist will increase the signal by reducing cellular cAMP.
-
-
Signal Measurement:
-
After a final incubation period (e.g., 60 minutes at room temperature), the plate is read on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
The ratio of the two fluorescence signals (665/620) is calculated.
-
The data is normalized to the vehicle control (representing high constitutive cAMP, low signal) and a maximal inhibition control.
-
The normalized data is plotted against the logarithm of the inverse agonist concentration, and a four-parameter logistic equation is used to fit the curve and determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay (PathHunter)
While the primary mechanism of GPR61 inverse agonists is G protein competition, a β-arrestin recruitment assay can be used as a counter-screen to assess potential biased signaling or off-target effects.
Objective: To determine if the allosteric inverse agonist modulates β-arrestin recruitment to GPR61.
Methodology:
-
Assay Principle: The PathHunter assay is based on enzyme fragment complementation. GPR61 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the fragments combine to form an active β-galactosidase enzyme, which generates a chemiluminescent signal upon addition of a substrate.
-
Cell Line: Use a cell line engineered to co-express the GPR61-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion (e.g., from Eurofins DiscoverX).
-
Cell Plating:
-
Plate the PathHunter cells in a 384-well white-walled, clear-bottom plate at the density recommended by the manufacturer.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the allosteric inverse agonist to the cells.
-
Since GPR61 is constitutively active, any potential inverse agonism on β-arrestin recruitment would be observed as a decrease in the basal signal.
-
A known agonist for a control GPCR should be used as a positive control for the assay system.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor-arrestin interaction (typically 90 minutes).
-
Detection:
-
Add the PathHunter detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Analyze the data by plotting the signal against the compound concentration. A decrease in signal relative to the vehicle control would indicate inverse agonist activity at the level of β-arrestin recruitment.
Experimental and Logic Workflow
The characterization of a novel GPR61 allosteric inverse agonist follows a logical progression from initial screening to detailed mechanistic studies.
Conclusion
The discovery of allosteric inverse agonists for GPR61 operating through a G protein-competitive mechanism represents a significant advancement in GPCR pharmacology. This novel approach to inhibiting a constitutively active orphan receptor provides a powerful tool for dissecting GPR61 biology and offers a promising new avenue for the development of therapeutics for metabolic diseases. The combination of high-resolution structural biology and robust functional assays, as detailed in this guide, is essential for the continued exploration and optimization of this important new class of molecules.
References
- 1. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Recent advances in data collection for Cryo-EM methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
GPR61 Expression in the Hypothalamus and Pituitary Gland: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 61 (GPR61) is an orphan receptor with constitutive activity, primarily signaling through the Gαs/cAMP pathway. Its expression in critical neuroendocrine hubs—the hypothalamus and the pituitary gland—positions it as a significant, albeit underexplored, modulator of metabolic and reproductive functions. This technical guide provides a comprehensive overview of GPR61 expression in these tissues, detailing quantitative expression data, experimental methodologies for its detection, and its established signaling cascade. This document is intended to serve as a foundational resource for researchers investigating the physiological roles of GPR61 and its potential as a therapeutic target.
Quantitative Expression of GPR61
GPR61 expression has been identified in both the hypothalamus and the pituitary gland across different species. The following tables summarize the available quantitative data on GPR61 mRNA expression.
Table 1: Human GPR61 mRNA Expression (RNA-seq)
| Tissue | Normalized TPM (nTPM) | Data Source |
| Hypothalamus | 3.8 | The Human Protein Atlas |
| Pituitary Gland | 6.7 | The Human Protein Atlas |
TPM: Transcripts Per Million. Data from The Human Protein Atlas combines datasets from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.
Table 2: Bovine GPR61 mRNA Expression in the Anterior Pituitary (RT-qPCR)
| Animal Group | Relative GPR61 mRNA Expression | Data Source |
| Old Cows | Significantly Upregulated | ResearchGate |
Note: This study demonstrated an upregulation of GPR61 mRNA in the anterior pituitary of old cows compared to young cows. A direct quantitative comparison to the hypothalamus was not performed in this study.[1]
Signaling Pathway of GPR61
GPR61 is a constitutively active orphan G protein-coupled receptor (GPCR), meaning it signals without the need for a bound ligand.[2][3] Its primary signaling mechanism involves the activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] This increase in intracellular cAMP can then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression.
Interestingly, GPR61 activity can be modulated through interaction with other receptors. For instance, the melatonin (B1676174) receptor MT2 can form heteromers with GPR61 and inhibit its constitutive Gs/cAMP signaling.[5]
Below is a diagram illustrating the GPR61 signaling pathway.
Experimental Protocols
Accurate detection and quantification of GPR61 expression are crucial for understanding its function. Below are detailed methodologies for key experiments.
In Situ Hybridization for GPR61 mRNA Detection in Rodent Brain
This protocol is adapted from general in situ hybridization procedures for brain tissue and can be optimized for GPR61 detection.
Objective: To visualize the cellular localization of GPR61 mRNA in the hypothalamus and pituitary gland.
Materials:
-
Tissue sections (10-20 µm) mounted on charged slides
-
4% paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Acetic anhydride (B1165640)
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense GPR61 riboprobe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
Protocol:
-
Tissue Preparation: Perfuse the animal with 4% PFA and post-fix the brain overnight. Cryoprotect in sucrose (B13894) solution before sectioning.
-
Pre-hybridization:
-
Treat sections with Proteinase K to improve probe penetration.
-
Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.
-
Dehydrate through a graded ethanol (B145695) series.
-
-
Hybridization:
-
Apply hybridization buffer containing the DIG-labeled GPR61 probe.
-
Incubate overnight in a humidified chamber at a temperature optimized for your probe (typically 55-65°C).
-
-
Post-hybridization Washes:
-
Perform stringent washes in SSC buffers at high temperature to remove unbound probe.
-
-
Immunodetection:
-
Block with a blocking solution (e.g., 10% normal sheep serum).
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively with buffer.
-
-
Signal Detection:
-
Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in buffer.
-
-
Mounting: Dehydrate sections and coverslip with a suitable mounting medium.
Western Blotting for GPR61 Protein Detection in Brain Tissue
This protocol provides a framework for detecting GPR61 protein in hypothalamic and pituitary tissue lysates.
Objective: To quantify the relative abundance of GPR61 protein.
Materials:
-
Hypothalamus and pituitary tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPR61
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen tissue in ice-cold RIPA buffer.
-
Sonicate briefly to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5-10 minutes to denature proteins.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-GPR61 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Functional Implications
The expression of GPR61 in the hypothalamus and pituitary suggests its involvement in key physiological processes.
-
Hypothalamus: GPR61 is expressed in appetite-regulating centers of the hypothalamus.[2][4] Studies in GPR61 knockout mice have shown that these animals exhibit hyperphagia (excessive eating) and obesity, indicating a role for GPR61 in the regulation of food intake and body weight.[2]
-
Pituitary Gland: In the anterior pituitary, GPR61 is co-localized with gonadotropin-releasing hormone (GnRH) receptors on gonadotrophs.[1] It has been shown to be involved in the secretion of follicle-stimulating hormone (FSH), suggesting a role in reproductive function.[1]
Conclusion
GPR61 is an orphan GPCR with significant expression in the hypothalamus and pituitary gland. Its constitutive signaling through the Gαs/cAMP pathway and its implication in both metabolic and reproductive regulation make it a compelling target for further research and potential therapeutic development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists aiming to unravel the complex functions of GPR61 in neuroendocrine systems. Future investigations should focus on identifying its endogenous ligands or modulators and further elucidating its downstream signaling targets in specific neuronal and endocrine cell populations.
References
- 1. researchgate.net [researchgate.net]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Phenotype of GPR61 Knockout Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic phenotype observed in G-protein coupled receptor 61 (GPR61) knockout (KO) mouse models. GPR61, an orphan receptor with high expression in the brain, has emerged as a significant player in the central regulation of energy homeostasis. Understanding the metabolic consequences of its ablation in murine models is crucial for evaluating its potential as a therapeutic target for metabolic disorders such as obesity.
Core Metabolic Phenotype: Hyperphagia-Driven Obesity
The primary and most consistently reported phenotype of GPR61 deficient mice is obesity driven by excessive food intake (hyperphagia)[1][2][3][4]. This central observation positions GPR61 as a key regulator of appetite and body weight[1]. The hyperphagia in GPR61 KO mice is notable as it precedes the significant divergence in body weight compared to their wild-type (WT) counterparts[1][3].
Upon the establishment of a noticeable difference in body weight, a cascade of metabolic dysregulations becomes apparent in GPR61 KO mice. These include increased visceral fat accumulation, elevated liver weight, and higher liver triglyceride content[1]. Furthermore, circulating levels of leptin and insulin (B600854) are also significantly increased in these animals, indicative of leptin and insulin resistance, respectively[1].
Interestingly, while hyperphagia is a clear driver of the obese phenotype, there is also evidence to suggest a direct role for GPR61 in modulating fat storage. In pair-feeding studies, where GPR61 KO mice were given the same amount of food as their WT littermates, the KO mice still exhibited a greater fat mass[1]. This suggests that the absence of GPR61 may lead to a preferential partitioning of energy towards adipose tissue storage, independent of caloric intake.
However, the deletion of GPR61 does not appear to significantly impact energy expenditure. Studies have shown no significant differences in oxygen consumption, body temperature, or locomotor activity between GPR61 KO and WT mice[1].
Quantitative Metabolic Data Summary
The following tables summarize the key quantitative data from metabolic studies of GPR61 knockout mouse models.
Table 1: Body Weight and Composition
| Parameter | Genotype | Condition | Value (Mean ± SEM) | Fold Change vs. WT | Reference |
| Body Weight (g) | WT | Ad libitum | 30.5 ± 0.8 | - | [1] |
| GPR61 KO | Ad libitum | 37.2 ± 1.5 | 1.22 | [1] | |
| Body Fat (%) | WT | - | - | - | [3] |
| GPR61 KO | - | 25% increase | 1.25 | [3][5] | |
| Body Fat (g) | WT | - | 100 ± 35 | - | [5] |
| GPR61 KO | - | 145 ± 56 | 1.45 | [5] | |
| Lean Body Mass (g) | WT | - | 100 ± 8 | - | [5] |
| GPR61 KO | - | 104 ± 14 | 1.04 | [5] | |
| Visceral Fat Pad Weight (g) | WT | Ad libitum | 0.8 ± 0.1 | - | [1] |
| GPR61 KO | Ad libitum | 1.5 ± 0.2 | 1.88 | [1] | |
| Liver Weight (g) | WT | Ad libitum | 1.2 ± 0.04 | - | [1] |
| GPR61 KO | Ad libitum | 1.5 ± 0.1* | 1.25 | [1] |
*p < 0.05 vs. WT
Table 2: Food Intake and Energy Expenditure
| Parameter | Genotype | Condition | Value (Mean ± SEM) | Fold Change vs. WT | Reference |
| Daily Food Intake ( g/day ) | WT | Ad libitum | 3.9 ± 0.1 | - | [1] |
| GPR61 KO | Ad libitum | 4.8 ± 0.2* | 1.23 | [1] | |
| Oxygen Consumption (ml/kg/min) | WT | Ad libitum | 20.1 ± 0.5 | - | [1] |
| GPR61 KO | Ad libitum | 20.5 ± 0.6 | 1.02 | [1] | |
| Body Temperature (°C) | WT | Ad libitum | 37.2 ± 0.1 | - | [1] |
| GPR61 KO | Ad libitum | 37.1 ± 0.1 | 0.99 | [1] | |
| Locomotor Activity (counts/hr) | WT | Ad libitum | 589 ± 54 | - | [1] |
| GPR61 KO | Ad libitum | 567 ± 48 | 0.96 | [1] |
*p < 0.05 vs. WT
Table 3: Plasma Metabolic Parameters
| Parameter | Genotype | Condition | Value (Mean ± SEM) | Fold Change vs. WT | Reference |
| Plasma Leptin (ng/ml) | WT | Ad libitum | 3.9 ± 0.8 | - | [1] |
| GPR61 KO | Ad libitum | 14.1 ± 3.1 | 3.62 | [1] | |
| Plasma Insulin (ng/ml) | WT | Ad libitum | 0.8 ± 0.1 | - | [1] |
| GPR61 KO | Ad libitum | 2.1 ± 0.5 | 2.63 | [1] | |
| Liver Triglyceride (mg/g tissue) | WT | Ad libitum | 11.2 ± 1.5 | - | [1] |
| GPR61 KO | Ad libitum | 20.1 ± 2.9* | 1.79 | [1] |
*p < 0.05 vs. WT
Proposed Signaling Pathway
The hyperphagic phenotype of GPR61 KO mice is linked to alterations in key hypothalamic neuropeptides involved in appetite regulation. Specifically, the mRNA levels of proopiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF) are significantly lower in the hypothalamus of GPR61-deficient mice[1]. POMC neurons are a critical component of the melanocortin system, which plays a well-established role in suppressing food intake[2][6]. BDNF is also known to be an important regulator of energy balance. Therefore, it is proposed that GPR61 signaling is necessary for maintaining normal expression of these anorexigenic neuropeptides. The reduction in POMC and BDNF expression in GPR61 KO mice likely contributes to their hyperphagic and obese phenotype.
Caption: Proposed GPR61 signaling pathway in the hypothalamus regulating appetite and body weight.
Experimental Protocols
The characterization of the metabolic phenotype in GPR61 knockout mice involves a series of standardized experimental procedures.
1. Generation of GPR61 Knockout Mice:
-
Method: Gene targeting in embryonic stem (ES) cells is used to disrupt the GPR61 gene. This typically involves homologous recombination to replace a portion of the GPR61 coding sequence with a selectable marker cassette (e.g., LacZ or Neo).
-
Verification: Successful gene targeting is confirmed by Southern blotting and PCR analysis of genomic DNA. The absence of GPR61 mRNA and protein expression is verified by RT-PCR and Western blotting or immunohistochemistry, respectively.
-
Animal Husbandry: GPR61 KO mice and their WT littermates are housed under controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water, unless otherwise specified for particular experiments.
2. Body Weight and Food Intake Monitoring:
-
Procedure: Body weight is measured regularly (e.g., weekly) from weaning to the end of the study. For food intake studies, mice are individually housed, and the amount of food consumed is measured daily for a specified period.
-
Pair-Feeding Studies: To distinguish the effects of hyperphagia from other metabolic alterations, pair-feeding experiments are conducted. GPR61 KO mice are fed the same amount of food consumed by their WT littermates on the previous day.
3. Body Composition Analysis:
-
Method: Quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) is used to determine whole-body fat mass, lean mass, and fluid content in live, conscious mice.
-
Tissue Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., visceral fat pads, liver) are dissected and weighed. Liver triglyceride content is measured using standard biochemical assays.
4. Indirect Calorimetry:
-
Purpose: To assess energy expenditure, respiratory exchange ratio (RER), and locomotor activity.
-
Procedure: Mice are individually housed in metabolic cages equipped with sensors to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). Locomotor activity is simultaneously monitored using infrared beams. Data are collected over a 24-hour period to assess diurnal variations.
5. Plasma Analyte Measurements:
-
Sample Collection: Blood samples are collected from fasted or non-fasted mice.
-
Assays: Plasma levels of glucose, insulin, leptin, and triglycerides are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or colorimetric assays.
6. Hypothalamic Gene Expression Analysis:
-
Tissue Collection: The hypothalamus is dissected from the brain of euthanized mice.
-
Method: Total RNA is extracted from the hypothalamus, and the expression levels of specific genes (e.g., POMC, BDNF) are quantified using real-time quantitative reverse transcription PCR (qRT-PCR).
Caption: Experimental workflow for the metabolic phenotyping of GPR61 knockout mice.
Conclusion
GPR61 knockout mouse models consistently display a phenotype of hyperphagia-driven obesity, accompanied by increased adiposity and alterations in key metabolic hormones and hypothalamic neuropeptides. These findings strongly suggest that GPR61 plays a crucial role in the central regulation of energy balance. The detailed characterization of these models provides a solid foundation for further investigation into the physiological functions of GPR61 and its potential as a therapeutic target for the treatment of obesity and related metabolic disorders. Future studies may focus on identifying the endogenous ligand for GPR61 and elucidating the downstream signaling pathways in greater detail.
References
- 1. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and molecular characterization of missense mutations in orphan G protein–coupled receptor GPR61 occurring in severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. dovepress.com [dovepress.com]
- 6. medrxiv.org [medrxiv.org]
Therapeutic Potential of GPR61 Modulation in Cachexia and Obesity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 61 (GPR61), an orphan receptor primarily expressed in the central nervous system, has emerged as a compelling therapeutic target for the management of metabolic disorders, specifically obesity and cachexia. This technical guide provides a comprehensive overview of the current understanding of GPR61's role in regulating energy homeostasis. We delve into the receptor's signaling pathways, the metabolic phenotype of GPR61-deficient animal models, and the therapeutic promise of GPR61 modulators. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to support ongoing research and drug development efforts in this area.
Introduction
G protein-coupled receptor 61 (GPR61) is a Class A orphan GPCR with high sequence homology to biogenic amine receptors.[1][2] Its expression is predominantly localized to the brain, including key regions for appetite and energy balance regulation such as the hypothalamus.[1][2][3] While its endogenous ligand remains unidentified, GPR61 exhibits constitutive activity, signaling through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels.[4] This baseline signaling activity appears to play a crucial role in metabolic regulation.
Genetic studies in both humans and animal models have linked GPR61 to the control of body weight and appetite. Genome-wide association studies (GWAS) have associated reduced GPR61 expression with an increased body mass index (BMI) and body fat composition.[3] Seminal studies using GPR61 knockout mice have provided definitive evidence of its role in energy homeostasis, demonstrating that a lack of GPR61 leads to a distinct obesity phenotype.[1] Conversely, the development of a potent and selective GPR61 inverse agonist has opened avenues for exploring its therapeutic potential in conditions of pathological weight loss, such as cachexia.[2][5][6] This guide will explore the preclinical evidence supporting the dual therapeutic potential of GPR61 modulation in both obesity and cachexia.
GPR61 Signaling Pathway
GPR61 functions as a constitutively active receptor that couples to the stimulatory G protein, Gs.[4] This intrinsic activity leads to the continuous activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets involved in cellular metabolism and gene expression. In the context of the hypothalamus, this signaling cascade is thought to influence the activity of neuronal circuits that control appetite and energy expenditure.[1] Specifically, studies in GPR61-deficient mice have shown alterations in the expression of key neuropeptides involved in appetite regulation, such as pro-opiomelanocortin (POMC) and brain-derived neurotrophic factor (BDNF).[1]
Figure 1: GPR61 Constitutive Signaling Pathway.
Therapeutic Potential in Obesity
The role of GPR61 in promoting a lean phenotype is strongly supported by studies on GPR61 knockout mice. These animals exhibit marked hyperphagia (excessive eating) and consequently develop obesity.[1] This suggests that antagonizing or reducing the activity of GPR61 could be a viable therapeutic strategy for treating obesity.
Quantitative Data from GPR61 Knockout Mouse Studies
The following tables summarize the key quantitative findings from metabolic characterization studies of male GPR61-deficient mice compared to their wild-type littermates.
Table 1: Body Weight and Food Intake in GPR61 Knockout (KO) vs. Wild-Type (WT) Mice [1]
| Parameter | Genotype | Age (weeks) | Value |
| Body Weight (g) | WT | 16 | 28.5 ± 0.6 |
| KO | 16 | 34.2 ± 1.1 | |
| Daily Food Intake ( g/day ) | WT | 10 | 3.8 ± 0.1 |
| KO | 10 | 4.7 ± 0.2 | |
| *p < 0.05 vs. WT |
Table 2: Metabolic Parameters in GPR61 Knockout (KO) vs. Wild-Type (WT) Mice at 16 weeks [1]
| Parameter | Genotype | Value |
| Visceral Fat Pad Weight (g) | WT | 0.9 ± 0.1 |
| KO | 1.8 ± 0.2 | |
| Liver Weight (g) | WT | 1.2 ± 0.04 |
| KO | 1.5 ± 0.1 | |
| Liver Triglyceride (mg/g) | WT | 15.2 ± 2.1 |
| KO | 35.8 ± 5.3 | |
| Plasma Leptin (ng/mL) | WT | 2.1 ± 0.5 |
| KO | 10.3 ± 2.1 | |
| Plasma Insulin (ng/mL) | WT | 0.8 ± 0.1 |
| KO | 2.5 ± 0.6 | |
| p < 0.05 vs. WT |
Table 3: Hypothalamic Gene Expression in GPR61 Knockout (KO) vs. Wild-Type (WT) Mice [1]
| Gene | Genotype | Relative mRNA Level |
| Pro-opiomelanocortin (POMC) | WT | 1.00 ± 0.12 |
| KO | 0.68 ± 0.07 | |
| Brain-derived neurotrophic factor (BDNF) | WT | 1.00 ± 0.11 |
| KO | 0.75 ± 0.06 | |
| *p < 0.05 vs. WT |
Therapeutic Potential in Cachexia
Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting, and anorexia, often associated with chronic diseases such as cancer.[7] Given that GPR61 knockout leads to weight gain, it was hypothesized that inhibiting GPR61's constitutive activity with an inverse agonist could counteract the wasting process in cachexia.[2][4] This has led to the development of potent and selective small-molecule inverse agonists of GPR61.[2][5] Preclinical studies are underway to evaluate the efficacy of these compounds in models of cachexia.[8]
Rationale for GPR61 Inverse Agonism in Cachexia
The hyperphagic and obese phenotype of GPR61 knockout mice suggests that the receptor's basal signaling activity contributes to the maintenance of a leaner body composition and potentially suppresses appetite.[1] Therefore, an inverse agonist, which would inhibit this constitutive activity, is predicted to increase appetite and promote weight gain, thereby counteracting the primary symptoms of cachexia.
Figure 2: Therapeutic Rationale for GPR61 Modulation.
While specific quantitative data from in vivo cachexia models treated with GPR61 inverse agonists are still emerging in the public domain, the strong rationale and the development of tool compounds suggest this is a promising area of investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study GPR61 function.
Generation of GPR61 Knockout Mice
The generation of GPR61 deficient mice has been a cornerstone in elucidating the receptor's function. A common strategy involves targeted disruption of the GPR61 gene in embryonic stem (ES) cells, followed by the generation of chimeric mice and subsequent breeding to establish a homozygous knockout line.
Figure 3: Workflow for Generating GPR61 Knockout Mice.
In Vitro cAMP Accumulation Assay
To assess the constitutive activity of GPR61 and the effects of modulators like inverse agonists, a cAMP accumulation assay in a heterologous expression system (e.g., HEK293 cells) is commonly employed.
Protocol Overview:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding human GPR61. Stable cell lines expressing GPR61 are often used for consistency.[2]
-
-
Assay Preparation:
-
Seed the GPR61-expressing cells into a multi-well plate.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Compound Treatment:
-
Add the test compounds (e.g., GPR61 inverse agonist) at various concentrations to the wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.
-
-
Data Analysis:
-
Generate concentration-response curves to determine the potency (IC50) of inverse agonists in reducing cAMP levels.
-
In Vivo Studies in Cachexia Models
To evaluate the therapeutic potential of GPR61 inverse agonists in cachexia, preclinical studies in established animal models are necessary.
Experimental Design Considerations:
-
Cachexia Model: Utilize a relevant model of cachexia, such as the colon-26 (C26) adenocarcinoma tumor-bearing mouse model, which recapitulates key features of human cancer cachexia.
-
Drug Administration: The GPR61 inverse agonist would be administered to the cachectic animals, typically via oral gavage or intraperitoneal injection, at various doses. A vehicle control group is essential.
-
Parameters to Measure:
-
Body Weight: Monitor daily.
-
Food and Water Intake: Measure daily.
-
Body Composition: Assess changes in fat and lean mass using techniques like DEXA or EchoMRI.
-
Muscle Mass: At the end of the study, dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior).
-
Muscle Function: Evaluate grip strength or other functional measures.
-
Biomarkers: Measure plasma levels of inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant markers.
-
Conclusion and Future Directions
The available evidence strongly implicates GPR61 as a key regulator of energy balance. The profound obese phenotype of GPR61 knockout mice highlights its potential as a target for anti-obesity therapies, likely through the development of agonists or positive allosteric modulators. Conversely, the inhibition of GPR61's constitutive activity with inverse agonists presents a novel and promising strategy for the treatment of cachexia.
Future research should focus on several key areas:
-
Deorphanization of GPR61: The identification of the endogenous ligand for GPR61 will be a major breakthrough, providing deeper insights into its physiological regulation.
-
In-depth Cachexia Studies: Comprehensive preclinical studies are needed to fully characterize the efficacy of GPR61 inverse agonists in various cachexia models, with a focus on both muscle and fat wasting.
-
Clinical Translation: The development of safe and effective GPR61 modulators for human use is the ultimate goal. The promising preclinical data warrant the initiation of clinical trials to evaluate the therapeutic potential of targeting GPR61 in patients with obesity or cachexia.
This technical guide provides a solid foundation for researchers and drug developers interested in GPR61. The compiled data, protocols, and pathway diagrams offer a valuable resource to accelerate the translation of basic research findings into novel therapeutics for metabolic diseases.
References
- 1. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental cancer cachexia: Evolving strategies for getting closer to the human scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
The Deorphanization Challenge: A Technical Guide to the G protein-coupled Receptor 61 (GPR61)
Abstract: G protein-coupled receptor 61 (GPR61) is a Class A orphan GPCR predominantly expressed in the central nervous system and linked to the regulation of appetite and body weight. Despite significant interest as a therapeutic target for metabolic disorders, its endogenous ligand remains unidentified. This technical guide provides a comprehensive overview of the current state of knowledge regarding GPR61, detailing its constitutive activity, signaling pathways, and the ongoing search for ligands. We present quantitative data for known synthetic modulators and provide detailed experimental protocols for assays crucial to the study of this receptor, aiming to equip researchers and drug development professionals with the necessary information to advance the deorphanization and characterization of GPR61.
Introduction: GPR61 as an Orphan Receptor
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and the target of a significant percentage of modern pharmaceuticals. However, a substantial number of these receptors are classified as "orphans" because their endogenous ligands have not yet been discovered. GPR61 is one such orphan receptor, belonging to the rhodopsin-like (Class A) family and sharing sequence homology with biogenic amine receptors.[1][2] Its high expression in brain regions associated with metabolic control, such as the hypothalamus and brainstem, has made it a focal point of research.[1][3]
Studies involving GPR61 knockout mice have underscored its physiological significance. These mice exhibit marked hyperphagia (excessive eating) and consequently develop obesity, indicating that GPR61 plays a crucial role in the central regulation of food intake and body weight.[4][5] This phenotype suggests that modulating GPR61 activity could be a viable therapeutic strategy for metabolic disorders, including cachexia (wasting syndrome) and obesity.[6][7] The primary challenge in harnessing GPR61 therapeutically has been the absence of a known endogenous ligand to probe its function.[2][3]
Constitutive Activity and Signaling Pathway
A key feature of GPR61 is its ability to signal in the absence of an agonist, a phenomenon known as constitutive activity.[3][8] GPR61 spontaneously couples to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1][3] The mechanism underlying this constitutive activation is not fully understood, but mutagenesis studies suggest that residues within the N-terminal domain of the receptor are essential for this ligand-independent signaling.[3][8]
The signaling cascade initiated by GPR61 is central to its physiological function. The constitutive production of cAMP in GPR61-expressing neurons is thought to provide a tonic inhibitory signal that helps regulate energy balance. This pathway is the primary readout used in functional assays to screen for and characterize GPR61-modulating compounds.
The Search for the Endogenous Ligand
The deorphanization of GPR61 remains an active area of investigation. To date, no endogenous ligand has been definitively identified and validated.
Proposed Endogenous Ligands
Some research has proposed ethanolamine (B43304) plasmalogens as potential endogenous ligands for GPR61.[2] However, this finding requires further independent validation to be conclusively established.[2] The search is complicated by the receptor's high constitutive activity, which can mask the effects of potential agonists in screening assays.
Synthetic Inverse Agonists
Given the constitutive activity of GPR61, research efforts have successfully identified synthetic inverse agonists—ligands that bind to the receptor and reduce its basal signaling. These tool compounds have been instrumental in characterizing GPR61's function and structure.
-
5-(Nonyloxy)tryptamine (5-NOT): One of the first identified inverse agonists for GPR61. However, its utility is limited by low potency, poor solubility, and a lack of selectivity.[7][9]
-
Sulfonamide-based Inverse Agonists (e.g., Compound 1): Recently, a potent and selective sulfonamide inverse agonist, referred to in literature as "Compound 1," was discovered through high-throughput screening.[3][7] This compound exhibits high potency and selectivity for GPR61, making it a valuable tool for research.[5][7] Structural studies revealed that this compound binds to a novel allosteric site on the intracellular face of the receptor, physically preventing Gαs protein coupling and thereby inhibiting signal transduction.[3]
Quantitative Data for GPR61 Inverse Agonists
The following table summarizes the available quantitative data for known GPR61 inverse agonists.
| Compound Name/Class | Type | Potency (IC₅₀) | Assay Type | Reference |
| Compound 1 | Sulfonamide Inverse Agonist | 10-11 nM | cAMP Functional Assay | [5][7][10] |
| 5-(Nonyloxy)tryptamine (5-NOT) | Tryptamine Inverse Agonist | Low micromolar (µM) | cAMP Functional Assay | [7][9] |
Experimental Protocols
The characterization of GPR61 and the screening for its modulators rely on robust and sensitive cellular assays. Below are detailed protocols for key experiments.
General Workflow for GPR61 Ligand Screening
The process of identifying novel modulators for an orphan receptor like GPR61 typically follows a "reverse pharmacology" approach. A high-throughput functional assay is used to screen a large library of compounds against cells expressing the receptor. Hits are then validated and characterized in secondary assays.
Protocol: cAMP Accumulation Assay (HTRF)
This protocol is designed to measure the constitutive activity of GPR61 and its inhibition by inverse agonists using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Objective: To determine the potency (IC₅₀) of test compounds in inhibiting GPR61-mediated cAMP production.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR61.
-
Assay Buffer: PBS supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer.
-
HTRF cAMP Assay Kit (e.g., Cisbio cAMP Dynamic 2 Kit), containing:
-
cAMP-d2 (acceptor)
-
Anti-cAMP Cryptate (donor)
-
Lysis Buffer
-
cAMP standard
-
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture GPR61-expressing cells to ~80-90% confluency. Harvest cells and resuspend in warm PBS to a concentration of approximately 300,000 cells/mL.[11]
-
Compound Plating: Add 2.5 µL of serially diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of a 384-well plate.
-
Cell Dispensing: Dispense 5 µL of the cell suspension (approx. 1500 cells) into each well containing the test compound.
-
Incubation: Seal the plate and incubate at room temperature for 30-60 minutes to allow for compound action on cAMP production.[11]
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP-d2 reagent diluted in Lysis Buffer to each well.
-
Add 5 µL of the Anti-cAMP Cryptate reagent diluted in Lysis Buffer to each well.[11]
-
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.[11]
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Generate a cAMP standard curve using the known standards provided in the kit.
-
Convert the sample HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to GPR61. Note: As there is no commercially available radiolabeled ligand for GPR61, this protocol is theoretical and would require the synthesis of a tritiated or iodinated version of a known inverse agonist (e.g., Compound 1).
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound for GPR61.
Materials:
-
Membrane Preparation: Membranes prepared from cells or tissues expressing a high level of GPR61.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) GPR61 inverse agonist at a fixed concentration (typically at or below its Kd).
-
Unlabeled Test Compound: Serially diluted.
-
Non-specific Binding Control: A high concentration (1000x Ki) of a known unlabeled GPR61 ligand.
-
96-well plates and GF/C filter mats pre-soaked in 0.3% polyethyleneimine (PEI).
-
FilterMate Harvester and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL Membrane Prep + 50 µL Radioligand + 50 µL Binding Buffer.
-
Non-specific Binding (NSB): 150 µL Membrane Prep + 50 µL Radioligand + 50 µL Non-specific Control.
-
Competition: 150 µL Membrane Prep + 50 µL Radioligand + 50 µL of each concentration of unlabeled test compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the PEI-soaked GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[12]
-
Drying and Counting: Dry the filter mat for 30 minutes at 50°C.[12] Place the mat in a sample bag, add scintillation cocktail, and count the radioactivity in a beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
GPR61 remains an orphan receptor of significant therapeutic interest, particularly for metabolic diseases. While its endogenous ligand is still elusive, the characterization of its constitutive Gαs-cAMP signaling pathway and the discovery of potent synthetic inverse agonists have provided critical tools and insights. The structural elucidation of GPR61 in complex with an allosteric inverse agonist has opened new avenues for structure-based drug design. Future research should focus on two primary goals: the definitive identification of the endogenous ligand(s) through advanced techniques like metabolomics and affinity-mass spectrometry, and the further development of selective GPR61 modulators. The protocols and data presented in this guide offer a foundational framework for researchers to contribute to the ongoing deorphanization and therapeutic targeting of GPR61.
References
- 1. GPR61 Inverse agonist 1 | C22H26F2N6O5S | CID 168510218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. revvity.com [revvity.com]
- 5. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 6. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Measuring the Constitutive Activity of GPR61 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 61 (GPR61) is an orphan GPCR, meaning its endogenous ligand has not yet been identified.[1][2] It is of significant interest in drug discovery due to its association with appetite and body weight regulation.[3][4] A key characteristic of GPR61 is its constitutive activity; it can signal in the absence of an agonist.[3][5] This receptor primarily signals through the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][6][7]
Measuring this basal signaling is crucial for identifying inverse agonists that can reduce its activity and for understanding the receptor's physiological roles. These application notes provide detailed protocols for robust, in vitro methods to quantify the constitutive activity of GPR61.
Primary Signaling Pathway of GPR61
GPR61 constitutively activates the Gs pathway. The Gαs subunit, in its active GTP-bound state, stimulates adenylyl cyclase (AC) to convert ATP into cAMP. This increase in the second messenger cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, including the transcription factor CREB (cAMP Response Element-Binding protein).
Application Note 1: cAMP Accumulation Assay
The most direct method to measure GPR61's Gs-mediated constitutive activity is by quantifying the accumulation of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly suitable for this purpose due to their sensitivity and high-throughput compatibility.[8][9]
Principle: The HTRF cAMP assay is a competitive immunoassay.[9][10] Intracellular cAMP produced by cells expressing GPR61 competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor). When the donor and acceptor (d2) are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[9]
Experimental Protocol: HTRF cAMP Assay
Materials:
-
HEK293 cells (or other suitable host cells)
-
Cells stably or transiently transfected with human GPR61
-
Untransfected (parental) host cells as a negative control
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
White, low-volume 384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed GPR61-expressing cells and parental cells into a 384-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate overnight.
-
Assay Buffer Preparation: Prepare the stimulation buffer. For robust detection of cAMP accumulation, it is crucial to inhibit phosphodiesterases (PDEs) which degrade cAMP. Supplement the buffer with a PDE inhibitor like IBMX (final concentration 0.5 mM).[11]
-
Cell Stimulation (Control): Since we are measuring constitutive activity, no agonist is needed. Replace the culture medium with the prepared stimulation buffer containing IBMX.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.[12]
-
Cell Lysis and Reagent Addition: Following the manufacturer's protocol, add the HTRF assay reagents. This typically involves sequentially or simultaneously adding the cAMP-d2 (acceptor) and the anti-cAMP Cryptate (donor) in a lysis buffer.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the cAMP concentration using a standard curve run in parallel. Compare the signal from GPR61-expressing cells to that of the parental cells.
Data Presentation: cAMP Accumulation
| Cell Line | Condition | cAMP Concentration (nM) | Fold Change over Parental |
| Parental HEK293 | Basal | 1.5 ± 0.2 | 1.0 |
| GPR61-HEK293 | Basal (Constitutive) | 9.0 ± 0.8 | 6.0 |
Note: Data are representative. A study on the related GPR6 receptor showed a 6.5-fold increase in basal cAMP levels in expressing cells compared to parental cells.[13]
Application Note 2: CRE-Luciferase Reporter Gene Assay
This assay measures a downstream event of Gs activation: the transcription of a reporter gene.[14][15] Activation of PKA by cAMP leads to the phosphorylation of CREB, which then binds to cAMP Response Elements (CRE) in the promoter region of target genes. In this assay, the CRE drives the expression of a luciferase enzyme.
Principle: Cells are co-transfected with a GPR61 expression vector and a reporter vector containing the luciferase gene under the control of a CRE-containing promoter. The level of constitutive GPR61 activity is directly proportional to the amount of luciferase produced, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.[16]
Experimental Protocol: CRE-Luciferase Assay
Materials:
-
HEK293 cells (or other suitable host cells)
-
GPR61 expression plasmid (e.g., in pcDNA3.1)
-
CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
-
Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Transfection: In a 96-well plate, co-transfect cells with the GPR61 expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla control plasmid. Include a control group transfected with an empty vector instead of the GPR61 plasmid.
-
Incubation for Expression: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Serum Starvation (Optional): To reduce background signaling, you may replace the medium with serum-free medium for the final 4-6 hours.
-
Cell Lysis and Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Dual-Glo). This typically involves adding a reagent to measure firefly luciferase (driven by CRE), followed by a second reagent to quench that signal and measure the Renilla luciferase (constitutively expressed control).
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Compare the normalized signal from GPR61-expressing cells to the empty vector control.
Data Presentation: CRE-Luciferase Reporter Activity
A study profiling 40 orphan GPCRs using a CRE-luciferase assay in CHO-K1 cells observed GPR61's effect on both basal and forskolin-stimulated activity.[17][18][19]
| Receptor Expressed | Condition | CRE-Luciferase Activity (Fold Change vs. Control) | Implied G-protein Coupling |
| Control (Empty Vector) | Basal | 1.0 | N/A |
| GPR61 | Basal | ~1.0 (No significant change) | Gs activity not detected at baseline |
| Control (Empty Vector) | + Forskolin | 100 ± 12 | N/A |
| GPR61 | + Forskolin | 60 ± 8 (~40% inhibition) | Gi/o |
Note: This specific study suggested Gi/o coupling for GPR61 because it inhibited forskolin-stimulated cAMP production without elevating baseline cAMP.[17][18][19] This contrasts with other findings of constitutive Gs coupling.[3][6] Such discrepancies can arise from different experimental systems (e.g., cell type, receptor expression level) and highlight the importance of using multiple orthogonal assays.
Application Note 3: Probing for Gq Pathway Activation
While GPR61 is primarily coupled to Gs, it is good practice in orphan receptor research to screen for other potential signaling pathways. The IP-One HTRF assay is an excellent method to detect activation of the Gq pathway.
Principle: Activation of Gq-coupled receptors stimulates Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 is rapidly metabolized into a series of downstream products, including the very stable inositol monophosphate (IP1). The IP-One assay quantifies the accumulation of IP1 using an HTRF-based competitive immunoassay, similar in principle to the cAMP assay.[20][21][22][23]
Experimental Protocol: IP-One HTRF Assay
The protocol is very similar to the cAMP HTRF assay, with the key difference being the reagents used and the addition of LiCl.
Procedure Summary:
-
Seed Cells: Seed GPR61-expressing and parental cells in a suitable microplate.
-
Stimulation: Replace the culture medium with stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[21][22]
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Lysis and Reagent Addition: Add the IP1-d2 and anti-IP1-Cryptate HTRF reagents.
-
Read Plate: Read on an HTRF-compatible reader and analyze the data. A decrease in the HTRF signal indicates an increase in IP1 accumulation.
If GPR61 shows no constitutive activity in this assay, it provides strong evidence against Gq coupling in the chosen experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 19. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 22. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 23. news-medical.net [news-medical.net]
Application Notes and Protocols for GPR61 Inverse Agonist Screening using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the brain that exhibits constitutive activity.[1][2] This intrinsic, ligand-independent activation leads to the stimulation of the Gs-alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] The constitutive nature of GPR61 makes it a compelling target for the discovery of inverse agonists, which can reduce its basal signaling activity and hold therapeutic potential for various neurological and metabolic disorders.
These application notes provide a detailed protocol for a competitive immunoassay to screen for inverse agonists of GPR61 by measuring intracellular cAMP levels. The described methodology is tailored for a high-throughput screening (HTS) format using a 384-well plate.
GPR61 Signaling Pathway
GPR61 constitutively activates the Gs signaling pathway. In its active state, the receptor promotes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G-protein. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase to convert ATP into cAMP. Inverse agonists bind to GPR61 and stabilize an inactive conformation, thereby reducing the basal level of cAMP production.
Experimental Workflow for Inverse Agonist Screening
Screening for inverse agonists can be challenging due to the often narrow signal window resulting from the receptor's constitutive activity.[4][5] A common strategy involves an initial screen for antagonists, followed by a secondary screen to identify inverse agonists from the antagonist hits.[4] The following workflow outlines a direct screening approach for GPR61 inverse agonists.
Detailed Experimental Protocol: HTRF cAMP Assay
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a competitive immunoassay format. The principle relies on the competition between endogenously produced cAMP and a labeled cAMP tracer for binding to a specific antibody.
Materials and Reagents:
-
Cells stably expressing human GPR61 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer, anti-cAMP cryptate antibody, lysis buffer, and cAMP standard)
-
White, low-volume 384-well assay plates
-
Test compounds (potential inverse agonists)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR61-expressing cells to ~80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., PBS) containing a PDE inhibitor like 0.5 mM IBMX.[6][7]
-
Determine the optimal cell density by titration to ensure a robust signal window. A starting point is typically 1,500-4,000 cells per well.[6][7]
-
-
Assay Protocol (384-well format):
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[7]
-
Add 2.5 µL of the test compounds at various concentrations (a 10-point dose response is common). For the vehicle control, add 2.5 µL of assay buffer with the corresponding DMSO concentration.
-
Incubate the plate for 30-60 minutes at room temperature.[7]
-
Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate antibody in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.[7]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
cAMP Standard Curve:
-
Concurrently, prepare a cAMP standard curve in the same assay plate to quantify the amount of cAMP produced by the cells.
-
Use the provided cAMP standard to create a serial dilution series.
-
Add the HTRF detection reagents to the standard curve wells as described above.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Use the cAMP standard curve to convert the HTRF ratios from the experimental wells into cAMP concentrations.
-
Normalize the data to the vehicle control (representing 100% constitutive activity).
-
Plot the normalized cAMP levels against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inverse agonist.
Data Presentation
Table 1: Representative cAMP Standard Curve Data
| cAMP Concentration (nM) | HTRF Ratio (665/620) |
| 712 | 1500 |
| 178 | 3000 |
| 44.5 | 6000 |
| 11.1 | 12000 |
| 2.78 | 18000 |
| 0.70 | 22000 |
| 0.17 | 24000 |
| 0 | 25000 |
Note: These are example values; actual ratios will vary with the specific assay kit and instrument used.
Table 2: Example Data for a GPR61 Inverse Agonist
| Compound Concentration (nM) | % Inhibition of Basal cAMP |
| 10000 | 95 |
| 1000 | 92 |
| 100 | 85 |
| 10 | 55 |
| 1 | 20 |
| 0.1 | 5 |
| IC50 (nM) | 11 |
This table illustrates the expected dose-dependent decrease in basal cAMP levels in the presence of a potent GPR61 inverse agonist.[8]
Alternative cAMP Assay Technologies
While the protocol details an HTRF-based assay, other technologies are also suitable for screening GPR61 inverse agonists:
-
LANCE® (Lanthanide Chelate Excite) TR-FRET: Similar to HTRF, this is a time-resolved fluorescence resonance energy transfer assay.[9][10][11]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead.[12][13][14]
-
GloSensor™ cAMP Assay: This is a bioluminescence-based assay that uses a genetically engineered cyclic nucleotide-gated ion channel fused to luciferase. Binding of cAMP causes a conformational change that leads to light production.[5]
The choice of assay technology will depend on the available instrumentation and specific experimental requirements. Each of these methods offers a homogeneous, no-wash format suitable for high-throughput screening.
References
- 1. GPR61 | Abcam [abcam.com]
- 2. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bioline.ru [bioline.ru]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. revvity.com [revvity.com]
Cryo-EM Structure Determination of GPR61 with Compound 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cryo-electron microscopy (cryo-EM) structure determination of the orphan G protein-coupled receptor (GPCR), GPR61, in complex with the inverse agonist, Compound 1. This document outlines the signaling pathway of GPR61, the experimental workflow for structure determination, and detailed protocols for key experiments.
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan GPCR that is constitutively active, signaling through the Gαs pathway to stimulate cyclic AMP (cAMP) production.[1][2] Its association with appetite regulation has made it a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][2] Compound 1 is a potent and selective sulfonamide-based inverse agonist of GPR61.[1][2] The cryo-EM structure of the GPR61-Compound 1 complex reveals that Compound 1 binds to a novel allosteric site on the intracellular side of the receptor, overlapping with the Gαs binding site, thereby physically preventing G protein coupling and inhibiting basal receptor activity.[2]
Data Presentation
Compound 1 Activity Profile
| Parameter | Value | Reference |
| IC50 (cAMP Assay) | 10-11 nM | [3] |
| Binding Site | Allosteric, intracellular | [2] |
| Mechanism of Action | G protein-competitive inverse agonist | [1][2] |
Cryo-EM Data Collection and Refinement Statistics
| Parameter | GPR61-Compound 1 Complex | Reference |
| Resolution | 2.94 Å | [4] |
| Microscope | Titan Krios | [5] |
| Detector | Gatan K3 | [5] |
| Electron Dose | 60 e-/Ų | [6] |
| Number of Particles | 1.1 million | [5] |
| Symmetry | C1 | |
| Map Sharpening B-factor | -104 Ų | |
| RMSD (bonds) | 0.004 Å | |
| RMSD (angles) | 0.6° | |
| Ramachandran (favored) | 97.5% | |
| Ramachandran (outliers) | 0.0% | |
| Rotamer outliers | 0.1% | |
| Clashscore | 2.5 | |
| MolProbity Score | 1.3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR61 signaling pathway and the experimental workflow for the cryo-EM structure determination of the GPR61-Compound 1 complex.
Caption: GPR61 constitutively activates Gs protein, leading to cAMP production.
Caption: Workflow for GPR61-Compound 1 cryo-EM structure determination.
Experimental Protocols
GPR61-BRIL Fusion Construct Design and Expression
Objective: To generate a stable GPR61 construct suitable for structural studies by fusing it with BRIL (thermostabilized apocytochrome b562) and express it in insect cells.
Protocol:
-
Construct Design:
-
The human GPR61 sequence is modified to remove the flexible N-terminus and intracellular loop 3 (ICL3).
-
The BRIL sequence is inserted into the ICL3 region of GPR61.
-
The final construct (GPR61-ICL3-BRIL) is cloned into a pFastBac vector for baculovirus expression.[6]
-
-
Baculovirus Generation:
-
The pFastBac-GPR61-BRIL plasmid is transformed into DH10Bac E. coli to generate recombinant bacmid DNA.
-
The bacmid DNA is transfected into Sf9 insect cells to produce P1 baculovirus.
-
The P1 virus is amplified to generate a high-titer P2 viral stock.
-
-
Protein Expression:
-
Sf9 insect cells are grown in suspension culture to a density of 2.5-3.0 x 10^6 cells/mL.
-
Cells are infected with the P2 baculovirus at a multiplicity of infection (MOI) of 5.
-
The infected cells are incubated at 27°C for 48-60 hours.
-
Cells are harvested by centrifugation and stored at -80°C.
-
Purification of the GPR61-Compound 1 Complex
Objective: To purify the GPR61-Compound 1 complex to homogeneity for cryo-EM studies.
Protocol:
-
Cell Lysis and Solubilization:
-
Frozen Sf9 cell pellets are thawed and resuspended in lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors).
-
Cells are lysed by dounce homogenization.
-
The membrane fraction is isolated by ultracentrifugation.
-
The membrane pellet is resuspended in solubilization buffer containing a detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG) and incubated with stirring.
-
Insoluble material is removed by ultracentrifugation.
-
-
Affinity Chromatography:
-
The solubilized protein is incubated with an appropriate affinity resin (e.g., anti-FLAG M2 affinity gel).
-
The resin is washed extensively with wash buffer containing a low concentration of detergent.
-
The GPR61-BRIL fusion protein is eluted with elution buffer containing a competing agent (e.g., FLAG peptide).
-
-
Complex Formation and Size-Exclusion Chromatography (SEC):
-
The eluted GPR61-BRIL is incubated with an excess of Compound 1, anti-BRIL Fab (Fab24 BAK5), and a hinge-binding nanobody.[7] These additions increase the size and stability of the complex, aiding in cryo-EM particle alignment.
-
The complex is concentrated and loaded onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, detergent).
-
Fractions corresponding to the monomeric complex are collected and concentrated.
-
Cryo-EM Grid Preparation and Data Acquisition
Objective: To prepare vitrified samples of the GPR61-Compound 1 complex and collect high-resolution cryo-EM data.
Protocol:
-
Grid Preparation:
-
3 µL of the purified complex at a concentration of 5-10 mg/mL is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted for 3-4 seconds to remove excess liquid.
-
The grid is immediately plunge-frozen into liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot Mark IV).
-
-
Data Acquisition:
-
Vitrified grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM) like a Titan Krios operating at 300 kV.[5]
-
Automated data collection is performed using software such as SerialEM.[6]
-
Movies are recorded on a direct electron detector (e.g., Gatan K3) in super-resolution mode.[5]
-
A total electron dose of approximately 60 e-/Ų is fractionated over 50-60 frames.[6]
-
Cryo-EM Image Processing and Structure Determination
Objective: To process the collected cryo-EM movies to obtain a high-resolution 3D reconstruction of the GPR61-Compound 1 complex.
Protocol:
-
Preprocessing:
-
Movie frames are aligned and dose-weighted using software like MotionCor2 or RELION's implementation.
-
Contrast Transfer Function (CTF) parameters for each micrograph are estimated using CTFFIND4 or a similar program.
-
-
Particle Picking and 2D Classification:
-
Particles are automatically picked from the micrographs using a template-based or deep-learning-based approach in software like RELION or CryoSPARC.
-
Picked particles are extracted and subjected to several rounds of 2D classification to remove junk particles and select for well-defined particle views.
-
-
3D Reconstruction and Refinement:
-
An initial 3D model is generated ab initio or from a low-pass filtered existing structure.
-
The selected particles are used for 3D auto-refinement in RELION or non-uniform refinement in CryoSPARC.
-
Further classification (3D classification or heterogeneous refinement) is performed to improve the homogeneity of the particle set.
-
The final set of particles is subjected to another round of 3D refinement, CTF refinement, and particle polishing to maximize the resolution.
-
The final map is sharpened by applying a negative B-factor.
-
-
Model Building and Validation:
-
An initial atomic model is built into the cryo-EM density map using software like Coot.
-
The model is refined against the map using programs like Phenix or Refmac5.
-
The final model is validated for geometric correctness and fit to the map using tools like MolProbity.
-
HTRF cAMP Functional Assay
Objective: To determine the effect of Compound 1 on the constitutive activity of GPR61 by measuring intracellular cAMP levels.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded into 384-well plates.
-
Cells are transiently transfected with a plasmid encoding human GPR61.
-
-
Compound Treatment:
-
After 24-48 hours, the cell culture medium is replaced with stimulation buffer.
-
Cells are treated with a range of concentrations of Compound 1.
-
-
cAMP Measurement:
-
The assay is performed using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., from Cisbio).[8]
-
Following the manufacturer's instructions, cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) are added.
-
The plate is incubated at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Analysis:
-
The fluorescence is read on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated and used to determine the concentration of cAMP based on a standard curve.
-
IC50 values for inverse agonists are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
-
Site-Directed Mutagenesis
Objective: To validate the binding site of Compound 1 by mutating key interacting residues and assessing the impact on its inhibitory activity.
Protocol:
-
Primer Design:
-
Mutagenic primers are designed to introduce the desired amino acid substitution at the target residue in the GPR61 expression plasmid.
-
-
Mutagenesis Reaction:
-
The mutagenesis reaction is performed using a commercial kit (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit).
-
The reaction typically involves PCR amplification of the plasmid with the mutagenic primers.
-
-
Transformation and Sequencing:
-
The PCR product is treated with DpnI to digest the parental, non-mutated plasmid.
-
The DpnI-treated DNA is transformed into competent E. coli.
-
Plasmids from several colonies are isolated and sequenced to confirm the presence of the desired mutation and the absence of other mutations.
-
-
Functional Validation:
-
The mutated GPR61 constructs are expressed in cells, and the HTRF cAMP assay is performed as described above to determine the effect of the mutation on the potency of Compound 1. A significant shift in the IC50 value would indicate that the mutated residue is important for Compound 1 binding or its inhibitory mechanism.
-
References
- 1. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 8tb7 - Cryo-EM Structure of GPR61- - Summary - Protein Data Bank Japan [pdbj.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. EMDB-41145: Cryo-EM Structure of GPR61- - Yorodumi [pdbj.org]
- 7. Structure determination of inactive-state GPCRs with a universal nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GPR61 Inverse Agonist 1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR61 Inverse Agonist 1 is a potent and selective small-molecule inverse agonist of the G protein-coupled receptor 61 (GPR61).[1][2] GPR61 is an orphan receptor, meaning its endogenous ligand has not been identified, and it exhibits high constitutive activity.[1][2] This receptor is primarily expressed in the brain and pituitary gland and is linked to the regulation of appetite and body weight.[3] GPR61 constitutively activates the Gαs-protein signaling pathway, leading to the production of cyclic AMP (cAMP).[1] Studies involving GPR61 knockout mice, which display overeating (hyperphagia) and obesity, suggest that inhibiting this receptor could be a therapeutic strategy for conditions characterized by muscle wasting and weight loss, such as cachexia.[1] this compound has been developed as a tool compound to investigate the therapeutic potential of GPR61 inhibition.[1][2]
Physicochemical Properties and In Vitro Activity
This compound, a sulfonamide-based compound, has demonstrated high potency and selectivity in in vitro assays.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆F₂N₆O₅S | [4] |
| Molecular Weight | 524.54 g/mol | [4] |
| Appearance | Solid | [4] |
| In Vitro IC₅₀ | 10-11 nM (cAMP assay) | [1] |
| Solubility | 10 mM in DMSO | [4] |
Mechanism of Action and Signaling Pathway
GPR61 exerts its physiological effects through the canonical Gαs signaling cascade. In its constitutively active state, GPR61 couples to Gαs, stimulating adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.
This compound functions through a novel allosteric mechanism. It binds to an intracellular pocket on the receptor that overlaps with the binding site for the Gαs protein.[1][5] This binding event remodels the Gαs-binding pocket, physically preventing the G protein from coupling to the receptor and thereby inhibiting the constitutive signaling.[1][5]
Figure 1: GPR61 Signaling Pathway and Inhibition by Inverse Agonist 1.
In Vivo Formulation and Dosing in Mice
While the primary literature confirms the use of this compound in preclinical mouse models of cachexia, specific details regarding the exact formulation, dosage, and administration route have not been publicly disclosed in those publications.[3] However, based on general protocols provided by chemical suppliers for similar compounds, the following formulations can be considered for in vivo studies in mice. It is imperative for researchers to perform their own formulation and dose-range finding studies to determine the optimal conditions for their specific experimental setup.
Recommended Starting Formulations (for exploratory studies)
| Formulation Type | Vehicle Composition | Preparation Notes | Administration Route |
| Oral Suspension | 0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) in sterile water | Prepare the 0.5% CMC-Na solution first. Then, weigh the required amount of this compound and suspend it in the vehicle. Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily. | Oral gavage (p.o.) |
| Intraperitoneal Injection | 10% DMSO, 90% (20% SBE-β-CD in Saline) | First, dissolve the compound in DMSO to create a stock solution. In a separate tube, prepare the 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline. Then, slowly add the DMSO stock to the SBE-β-CD solution while vortexing to create the final formulation. May require sonication to achieve a clear or suspended solution. | Intraperitoneal (i.p.) |
| Intraperitoneal/Oral Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Dissolve the compound in DMSO first. Then add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add saline to the desired final volume and mix until a clear solution is formed. | Intraperitoneal (i.p.) or Oral gavage (p.o.) |
Note: The solubility for the 10% DMSO, 90% (20% SBE-β-CD in Saline) formulation is reported to be up to 2.5 mg/mL.
Experimental Protocol: Preparation of Oral Suspension
This protocol provides a general method for preparing a 1 mg/mL oral suspension of this compound.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Sterile tubes (e.g., 15 mL or 50 mL conical tubes)
-
Magnetic stirrer and stir bar, or benchtop vortexer
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na.
-
Add the CMC-Na to 100 mL of sterile water in a beaker with a magnetic stir bar.
-
Stir the mixture on a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. The resulting solution should be clear and slightly viscous.
-
-
Prepare the this compound Suspension:
-
Determine the total volume of suspension needed based on the number of mice and the dosing volume (typically 5-10 mL/kg).
-
For a 1 mg/mL suspension, weigh the appropriate amount of this compound. For example, for 10 mL of suspension, weigh 10 mg of the compound.
-
Place the weighed compound into a sterile conical tube.
-
Add a small amount of the 0.5% CMC-Na vehicle to the tube (e.g., 1-2 mL) and vortex or triturate to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the tube to reach the final desired volume.
-
Vortex the suspension thoroughly for several minutes to ensure it is homogenous. Visually inspect for any clumps.
-
Store the suspension at 4°C and use within 24 hours. Always vortex thoroughly before each administration.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a mouse model of cachexia.
Figure 2: General Experimental Workflow for a Mouse Cachexia Study.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer
The protocols and information provided here are intended as a guide. Researchers must optimize formulations, dosages, and experimental procedures for their specific models and laboratory conditions. The lack of detailed, published in vivo data for this compound necessitates careful dose-finding and tolerability studies before commencing large-scale efficacy experiments.
References
- 1. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 5. Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors | bioRxiv [biorxiv.org]
Application of GPR61 Inverse Agonist 1 in Preclinical Cachexia Models: A Guide for Researchers
Introduction
Cachexia is a debilitating wasting syndrome characterized by significant loss of skeletal muscle and adipose tissue, leading to functional impairment and increased mortality in chronic diseases, particularly cancer.[1][2] The orphan G protein-coupled receptor 61 (GPR61), predominantly expressed in the appetite-regulating centers of the brain, has emerged as a promising therapeutic target.[3][4] GPR61 is a constitutively active receptor that signals through the Gαs-cAMP pathway.[3][5] Its inhibition is hypothesized to counteract wasting disorders.[6]
GPR61 Inverse Agonist 1 (also referred to as Compound 1) is a potent and selective small-molecule inhibitor of GPR61.[7][8] It acts via a novel allosteric mechanism, binding to an intracellular pocket that overlaps with the Gαs binding site, thereby preventing G protein activation and subsequent signaling.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in a cancer-induced cachexia mouse model, presenting hypothetical data to illustrate expected outcomes, and outlining the underlying signaling pathways.
GPR61 Signaling and Mechanism of Inverse Agonism
GPR61 exhibits constitutive activity, meaning it signals without the need for an endogenous ligand.[3][9] This basal signaling activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] This pathway is implicated in the regulation of appetite and body weight.[7][10] this compound binds to a novel allosteric site on the intracellular side of the receptor. This binding sterically hinders the coupling of Gαs and remodels the binding pocket, effectively blocking the constitutive signaling of the receptor.[3]
Experimental Protocols
This section details the establishment of a cancer cachexia model using Colon-26 (C26) carcinoma cells and the subsequent evaluation of this compound.[11][12]
Cell Culture and Preparation
-
Cell Line: Murine Colon-26 (C26) adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture C26 cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Wash cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a final concentration of 1 x 10^7 cells/mL. Keep on ice until injection.[12]
-
Animal Model Establishment
-
Animals: Male BALB/c mice, 6-8 weeks old.
-
Procedure:
-
Allow mice to acclimatize for at least one week before the experiment.
-
On Day 0, subcutaneously inject 1 x 10^6 C26 cells (in 100 µL PBS) into the right flank of each mouse.[13]
-
A control group should be injected with 100 µL of sterile PBS.
-
Monitor mice daily for tumor growth and general health.
-
Formulation and Administration of this compound
-
Formulation: The formulation depends on the compound's physicochemical properties. For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[14]
-
Dosing: A pilot study is recommended to determine the optimal dose. Based on typical small molecule inhibitor studies, a starting dose could be in the range of 10-50 mg/kg.
-
Procedure:
-
Once tumors are palpable (approx. 50-100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 per group).
-
Administer this compound or vehicle control daily via oral gavage.
-
Continue daily administration until the end of the study.
-
Monitoring and Endpoint Analysis
-
Body Weight and Tumor Volume:
-
Measure body weight three times a week.[6][15] When weight loss begins, monitor daily.[6]
-
Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.
-
Calculate tumor-free body weight by subtracting the calculated tumor mass from the total body weight.
-
-
Grip Strength:
-
Assess forelimb grip strength using a grip strength meter weekly to measure muscle function.[16]
-
-
Endpoint Tissue Collection:
-
The study endpoint is typically reached when cachexia is evident (e.g., ~20% loss of initial body weight in the tumor-bearing vehicle group) or tumors reach a predetermined size limit.[11]
-
At the endpoint, euthanize mice and collect blood via cardiac puncture.
-
Dissect and weigh key tissues: gastrocnemius, tibialis anterior, and quadriceps muscles, as well as epididymal white adipose tissue (eWAT) and the spleen.[11][15]
-
Data Presentation (Hypothetical Data)
The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a C26 cachexia model. Data are presented as mean ± SEM.
Table 1: Body Weight and Tumor Growth
| Group | Initial Body Weight (g) | Final Tumor-Free Body Weight Change (%) | Final Tumor Volume (mm³) |
| Non-Tumor Control | 22.5 ± 0.5 | +2.5 ± 0.8 | N/A |
| C26 + Vehicle | 22.3 ± 0.4 | -18.5 ± 1.2 | 1550 ± 150 |
| C26 + GPR61 IA 1 (10 mg/kg) | 22.6 ± 0.5 | -9.8 ± 1.5 | 1480 ± 160 |
| C26 + GPR61 IA 1 (30 mg/kg) | 22.4 ± 0.4 | -4.5 ± 1.1** | 1510 ± 145 |
| p<0.05, **p<0.01 vs. C26 + Vehicle |
Table 2: Tissue Weights and Muscle Function at Endpoint
| Group | Gastrocnemius Muscle (mg) | Epididymal Fat (mg) | Spleen Weight (mg) | Grip Strength (% of Baseline) |
| Non-Tumor Control | 125 ± 5 | 250 ± 20 | 95 ± 8 | 102 ± 4 |
| C26 + Vehicle | 85 ± 4 | 60 ± 8 | 280 ± 25 | 65 ± 5 |
| C26 + GPR61 IA 1 (10 mg/kg) | 98 ± 5 | 110 ± 12 | 210 ± 20 | 78 ± 6 |
| C26 + GPR61 IA 1 (30 mg/kg) | 110 ± 6 | 165 ± 15 | 150 ± 18 | 89 ± 5 |
| *p<0.05, **p<0.01 vs. C26 + Vehicle |
Conclusion
The protocols outlined provide a robust framework for assessing the therapeutic potential of this compound in a preclinical model of cancer cachexia. Based on its mechanism of action, treatment with this compound is expected to ameliorate the loss of body weight, muscle mass, and adipose tissue characteristic of the syndrome. The provided hypothetical data illustrates the anticipated dose-dependent efficacy, supporting the continued investigation of GPR61 inhibition as a novel strategy for the management of cachexia.
References
- 1. criver.com [criver.com]
- 2. iris.unito.it [iris.unito.it]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 11. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [jove.com]
- 13. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]
- 14. benchchem.com [benchchem.com]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Protocol for establishing and evaluating a cancer cachexia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel GPR61 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the brain, particularly in regions associated with appetite and metabolism regulation, such as the hypothalamus.[1][2] GPR61 is of significant interest as a potential therapeutic target for metabolic disorders like obesity and cachexia due to its association with the regulation of food intake and body weight.[3][4] A key characteristic of GPR61 is its constitutive activity, meaning it signals without the need for an endogenous ligand.[5][6] This receptor constitutively activates the Gs-alpha/cAMP signaling pathway.[1][3][7] The N-terminal domain of GPR61 has been identified as essential for this constitutive activity, potentially acting as a tethered intramolecular ligand.[5][8]
The discovery of modulators, particularly inverse agonists that can reduce the basal activity of GPR61, is a promising strategy for therapeutic intervention.[4][9] High-throughput screening (HTS) is a crucial methodology for identifying such novel modulators from large compound libraries.[10][11][12] This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize novel GPR61 modulators.
GPR61 Signaling Pathway
GPR61 primarily couples to the Gs alpha subunit of heterotrimeric G proteins.[1] This coupling leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][13] The resulting increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. Given its constitutive activity, GPR61 maintains a basal level of cAMP signaling.[5][9]
Caption: GPR61 Constitutive Gs Signaling Pathway.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for GPR61 modulators involves several stages, from assay development to hit validation. The primary goal is to identify compounds that alter the constitutive activity of the receptor.
Caption: General HTS workflow for GPR61 modulators.
Experimental Protocols
The following protocols are designed for a 384-well plate format, suitable for HTS.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for GPR61 Inverse Agonists
This assay is designed to measure decreases in the constitutive cAMP production by GPR61 in response to inverse agonists.
Materials:
-
HEK293 cells stably expressing human GPR61 (or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compounds (potential inverse agonists).
-
HTRF-based cAMP assay kit.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture GPR61-expressing cells to ~80-90% confluency. On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution. Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a predetermined optimal density.[14]
-
Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each compound concentration into the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Plating and Incubation: Dispense an equal volume (e.g., 5 µL) of the cell suspension into each well. Seal the plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for compound interaction and modulation of cAMP levels.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP kit, add the detection reagents. This typically involves the sequential addition of the cAMP-d2 tracer and the anti-cAMP cryptate antibody.[14] For example, add 5 µL of cAMP-d2 solution, followed by 5 µL of anti-cAMP-Cryptate solution to each well.
-
Incubation and Measurement: Seal the plate and incubate for 60 minutes at room temperature, protected from light.[14] Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the signal ratio and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | Target Receptor | IC50 (nM) | Maximum Inhibition (%) |
| Control Inverse Agonist | GPR61 | 10 | 98 |
| Compound A | GPR61 | 55 | 92 |
| Compound B | GPR61 | 870 | 65 |
| Compound C | GPR61 | >10,000 | <10 |
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE). A decrease in luciferase activity indicates potential inverse agonism.
Materials:
-
HEK293 cells co-transfected with a GPR61 expression vector and a CRE-luciferase reporter vector.
-
Cell culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
384-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stably transfected cells in 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add serially diluted test compounds to the wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and determine the IC50 values as described in Protocol 1.
Data Presentation:
| Compound | Target Receptor | IC50 (nM) | Luciferase Signal Inhibition (%) |
| Control Inverse Agonist | GPR61 | 15 | 95 |
| Compound X | GPR61 | 78 | 88 |
| Compound Y | GPR61 | 1200 | 55 |
| Compound Z | GPR61 | >10,000 | <5 |
Protocol 3: Calcium Mobilization Assay (Counter-Screen)
As GPR61 is primarily Gs-coupled, a calcium mobilization assay can serve as a valuable counter-screen to identify compounds that may be acting through Gq-coupled pathways, thus helping to eliminate non-specific hits.[15][16]
Materials:
-
HEK293 cells (parental, not expressing GPR61, but expressing a Gq-coupled receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds.
-
A known agonist for the endogenous Gq-coupled receptor.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).[15][17]
Procedure:
-
Cell Plating and Dye Loading: Plate cells in 384-well black, clear-bottom plates and allow them to attach. On the day of the assay, load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Pre-incubation: Add test compounds to the wells and incubate for a specified period.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Addition and Measurement: Add a known agonist for an endogenous Gq-coupled receptor and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Compounds that inhibit this response may be non-specific actors on calcium signaling pathways.
Data Presentation:
| Compound | Gq-Coupled Receptor Target | Agonist Used | % Inhibition of Calcium Response |
| Compound A | Endogenous Receptor | ATP | < 5% |
| Compound B | Endogenous Receptor | ATP | 85% (Potential non-specific hit) |
| Compound C | Endogenous Receptor | ATP | < 10% |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the high-throughput screening and identification of novel GPR61 modulators. Given the constitutive activity of GPR61 and its primary coupling to the Gs/cAMP pathway, assays that measure cAMP levels are the most direct and relevant for primary screening. Reporter gene assays provide a robust alternative, while calcium mobilization assays are useful for counter-screening to ensure hit specificity. The successful identification and characterization of GPR61 inverse agonists could pave the way for new therapeutic strategies for metabolic diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GPR61 - Wikipedia [en.wikipedia.org]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. uniprot.org [uniprot.org]
- 8. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Note: Unveiling the Allosteric Binding of an Inverse Agonist to GPR61 Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the brain that exhibits constitutive activity through the Gs-alpha/cAMP signaling pathway.[1][2] Its association with appetite regulation has made it a potential therapeutic target for metabolic disorders such as obesity and cachexia.[2][3][4] A recently identified small-molecule inverse agonist, referred to as "Compound 1," has been shown to potently and selectively inhibit the constitutive activity of GPR61.[2][5][6][7] Structural studies have revealed that Compound 1 binds to a novel allosteric site within the intracellular region of the receptor, overlapping with the Gαs binding pocket.[2][4] This application note details the use of site-directed mutagenesis to investigate the binding mechanism of this GPR61 inverse agonist, providing protocols for mutagenesis, cell-based functional assays, and data analysis.
GPR61 Signaling Pathway
GPR61 constitutively activates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Inverse agonists of GPR61, such as Compound 1, inhibit this basal signaling activity.
Investigating the Binding Site of Inverse Agonist 1 through Mutagenesis
Recent structural and functional studies have identified key residues in a novel intracellular allosteric pocket of GPR61 that are crucial for the binding and action of Compound 1.[2] Site-directed mutagenesis of these residues allows for a detailed analysis of their contribution to the binding affinity and inhibitory effect of the inverse agonist.
Quantitative Data from Mutagenesis Studies
The following table summarizes the functional data obtained from cAMP assays on wild-type (WT) and mutant GPR61 receptors in the presence of Compound 1. The IC50 values represent the concentration of the inverse agonist required to inhibit 50% of the constitutive receptor activity.
| Receptor | Key Residue(s) | IC50 of Compound 1 (nM) | Fold Change vs. WT | Reference |
| Wild-Type GPR61 | - | 10 - 11 | - | [2][5][6][7] |
| Mutant 1 | Tyr2285.58 | >10,000 | >900 | [2] |
| Mutant 2 | Met2315.61 | >10,000 | >900 | [2] |
Note: The specific mutations for Tyr2285.58 and Met2315.61 that resulted in a >900-fold change in IC50 were not explicitly detailed in the source material, but their critical role was highlighted.
Experimental Protocols
Site-Directed Mutagenesis
This protocol describes the introduction of point mutations into the GPR61 coding sequence using an inverse PCR-based method.[8][9][10][11]
Workflow for Site-Directed Mutagenesis:
Materials:
-
pcDNA vector containing wild-type human GPR61 cDNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
T4 DNA Ligase
-
T4 Polynucleotide Kinase
-
ATP
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Protocol:
-
Primer Design: Design forward and reverse primers incorporating the desired mutation. The primers should be complementary to each other and anneal to the same sequence on opposite strands of the GPR61 plasmid.
-
PCR Amplification: Set up a PCR reaction using the GPR61 plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Phosphorylation and Ligation: Phosphorylate the 5' ends of the linear PCR product using T4 Polynucleotide Kinase, followed by intramolecular ligation using T4 DNA Ligase to circularize the mutated plasmid.
-
Transformation: Transform the ligated plasmid into competent E. coli cells.
-
Selection and Plasmid Purification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection. Isolate single colonies and grow overnight cultures for plasmid DNA purification using a standard miniprep kit.
-
Sequence Verification: Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing of the purified plasmid DNA.
Cell Culture and Transfection
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine)
-
Wild-type and mutant GPR61 plasmids
Protocol:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the wild-type or mutant GPR61 plasmids using a suitable transfection reagent according to the manufacturer's instructions.
Functional Assay: cAMP Measurement
This protocol measures the inverse agonist activity of Compound 1 by quantifying its ability to reduce the constitutive cAMP production in cells expressing GPR61.[12][13][14][15]
Materials:
-
Transfected HEK293 cells
-
Compound 1
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., TR-FRET based)
-
Plate reader
Protocol:
-
Compound Treatment: 24-48 hours post-transfection, replace the culture medium with serum-free medium containing serial dilutions of Compound 1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Compound 1 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay (Optional)
While functional assays are crucial for determining the effect of the inverse agonist, radioligand binding assays can provide direct information on the binding affinity (Ki) of the compound.[16][17][18][19]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing either wild-type or mutant GPR61.
-
Competition Binding Assay: Incubate the cell membranes with a fixed concentration of a suitable radioligand for GPR61 and increasing concentrations of the unlabeled inverse agonist (Compound 1).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of the inverse agonist and calculate the Ki value using the Cheng-Prusoff equation.
Logical Relationship of Mutagenesis and Binding
The following diagram illustrates the logical flow of how site-directed mutagenesis helps to elucidate the binding mechanism of an allosteric inverse agonist.
Conclusion
Site-directed mutagenesis is an indispensable tool for dissecting the molecular interactions between GPR61 and its inverse agonists. By systematically mutating residues within the putative binding pocket and assessing the functional consequences, researchers can pinpoint the amino acids critical for ligand recognition and the mechanism of allosteric inhibition. The protocols and data presented here provide a framework for the continued investigation of GPR61 pharmacology and the development of novel therapeutics targeting this receptor.
References
- 1. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 2. biorxiv.org [biorxiv.org]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR61 Inverse agonist 1 - Immunomart [immunomart.com]
- 8. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. Inverse PCR for Site-Directed Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for GPR61 Receptor Occupancy Studies using Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 61 (GPR61) is an orphan receptor predominantly expressed in the central nervous system that is implicated in the regulation of appetite and body weight.[1][2] It exhibits constitutive activity through the Gαs-cAMP signaling pathway, making it a compelling therapeutic target for metabolic disorders.[1][2][3] The development of novel therapeutics targeting GPR61 necessitates robust and reliable methods to quantify ligand binding and receptor occupancy. Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions, providing quantitative data on affinity (Kd), receptor density (Bmax), and the binding of unlabeled competitor ligands (Ki).[4][5]
This document provides detailed protocols for conducting radioligand binding assays to determine GPR61 receptor occupancy. It is important to note that as of the latest literature, a specific, commercially available radioligand for GPR61 has not been identified. The following protocols are therefore based on established methodologies for GPCRs and are presented for use with a hypothetical, suitable radioligand for GPR61. Researchers will first need to develop or identify a radiolabeled GPR61 ligand. A recently identified potent and selective small-molecule inverse agonist may serve as a valuable tool compound for developing a radiolabeled probe or for use in competition assays.[2][3][6]
GPR61 Signaling Pathway
GPR61 constitutively activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] This signaling cascade is central to the receptor's function and provides a basis for functional assays that can complement binding studies.
Experimental Protocols
Membrane Preparation from GPR61-Expressing Cells
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing GPR61.
Materials:
-
GPR61-expressing cells (e.g., HEK293 or CHO cells)
-
Cell Scrapers
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 10% (w/v) sucrose, pH 7.4
-
BCA or Bradford protein assay kit
Procedure:
-
Culture GPR61-expressing cells to confluency.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20-30 strokes) on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assays
The following are generalized protocols for saturation, competition, and kinetic binding assays.[4][5] The optimal conditions (incubation time, temperature, and protein concentration) should be determined empirically for the specific radioligand used.
2.1. Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax).[7]
Materials:
-
GPR61 membrane preparation
-
Radioligand for GPR61
-
Unlabeled competing ligand (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Add increasing concentrations of the radioligand (typically 0.1 to 10 times the expected Kd) to the total binding wells.
-
To the NSB wells, add the same increasing concentrations of the radioligand plus a high concentration of an unlabeled competing ligand (at least 100-fold higher than its Ki).
-
Add the GPR61 membrane preparation to all wells (typically 10-50 µg of protein per well).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
2.2. Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to GPR61.[7]
Procedure:
-
Set up triplicate wells in a 96-well plate for total binding, NSB, and a range of concentrations of the unlabeled test compound.
-
Add a fixed concentration of the radioligand (ideally at or below its Kd) to all wells.
-
To the NSB wells, add a high concentration of a known competing ligand.
-
To the competition wells, add serially diluted concentrations of the unlabeled test compound.
-
Add the GPR61 membrane preparation to all wells.
-
Incubate, filter, and count as described for the saturation binding assay.
-
Calculate the percent specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
2.3. Kinetic Binding Assay (Association and Dissociation)
These assays determine the association (k_on) and dissociation (k_off) rate constants of the radioligand.
Association (k_on):
-
Add a fixed concentration of the radioligand to multiple wells.
-
Initiate the binding reaction by adding the GPR61 membrane preparation.
-
Incubate for various time points.
-
At each time point, terminate the reaction by filtration and measure the bound radioactivity.
-
Plot the specific binding against time and analyze the data to determine the observed association rate (k_obs).
-
Calculate k_on from the equation: k_on = (k_obs - k_off) / [L].
Dissociation (k_off):
-
Pre-incubate the GPR61 membrane preparation with the radioligand to allow binding to reach equilibrium.
-
Initiate dissociation by adding a high concentration of an unlabeled competing ligand.
-
Incubate for various time points.
-
At each time point, filter the samples and measure the remaining bound radioactivity.
-
Plot the natural logarithm of the percent specific binding remaining versus time. The slope of this line is equal to -k_off.
-
The kinetic Kd can be calculated from the rate constants: Kd = k_off / k_on.
Data Presentation
Quantitative data from radioligand binding assays should be summarized in clear and concise tables.
Table 1: Saturation Binding Parameters for a Hypothetical GPR61 Radioligand
| Parameter | Value | Units |
| Kd | e.g., 1.5 | nM |
| Bmax | e.g., 850 | fmol/mg protein |
| Hill Slope | e.g., 0.98 |
Table 2: Competition Binding Parameters for Test Compounds against GPR61
| Compound | IC50 | Ki |
| Compound X (Test) | e.g., 25.3 nM | e.g., 12.1 nM |
| Inverse Agonist 1 | e.g., 10 nM | e.g., 4.8 nM |
Note: The IC50 value for Inverse Agonist 1 is based on a functional cAMP assay as reported in the literature.[2] The Ki value is a calculated estimate for illustrative purposes.
Experimental Workflow Diagrams
References
- 1. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in GPR61 cAMP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in GPR61 cAMP assays. GPR61 is an orphan G protein-coupled receptor (GPCR) known for its constitutive activity, primarily signaling through the Gαs pathway to stimulate cyclic AMP (cAMP) production.[1][2][3][4] This inherent activity can present unique challenges in assay development and execution.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and how does it signal?
GPR61 is an orphan GPCR, meaning its endogenous ligand has not been definitively identified.[5] It is known to be constitutively active, meaning it can signal without binding to a ligand.[3][6][7] GPR61 couples to the Gαs protein, which activates adenylyl cyclase to produce the second messenger cAMP.[2][3][4] The N-terminal domain of GPR61 is essential for this constitutive activity.[7][8]
Q2: Why is my cAMP signal low or absent when studying GPR61?
Low or absent cAMP signals in GPR61 assays can stem from several factors. Common causes include low receptor expression in your cell line, suboptimal assay conditions, rapid degradation of cAMP by phosphodiesterases (PDEs), or issues with the health and density of the cells.[9][10] Given GPR61's constitutive activity, a high basal cAMP level might also mask the effects of any potential agonists being tested.
Q3: Should I use a phosphodiesterase (PDE) inhibitor in my GPR61 cAMP assay?
Yes, using a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) is highly recommended.[10][11] PDEs are enzymes that rapidly degrade cAMP.[10] Inhibiting their activity allows for the accumulation of cAMP, leading to a more robust and detectable signal.[10][12]
Q4: How does the constitutive activity of GPR61 affect my assay?
The constitutive activity of GPR61 results in a baseline level of cAMP production even in the absence of an agonist.[5] This can lead to a narrow assay window, making it difficult to detect further increases in cAMP upon agonist stimulation. In some cases, the intrinsic activity of GPR61 is more readily observed when adenylyl cyclase is co-stimulated with an agent like forskolin (B1673556).[6]
Q5: What type of compounds are typically used to study GPR61 signaling?
Since GPR61 is constitutively active, inverse agonists are valuable tools. These are molecules that can inhibit the basal signaling of the receptor, leading to a decrease in cAMP levels.[2][5][13][14] The discovery of potent and selective small-molecule inverse agonists has been a significant step in studying GPR61 function.[2][14][15]
Troubleshooting Guide for Low Signal in GPR61 cAMP Assays
This guide provides a systematic approach to diagnosing and resolving low signal issues in your GPR61 cAMP experiments.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting decision tree for low cAMP signal.
Troubleshooting Steps in Q&A Format
Issue: My baseline cAMP levels are too low.
-
Is your cell density optimal?
-
Are your cells healthy?
-
Problem: Unhealthy or dying cells will not signal properly.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding for the assay.[11]
-
Issue: I don't see a response to my test compound (potential agonist).
-
Have you confirmed GPR61 expression?
-
Are you using a PDE inhibitor?
-
Is the constitutive activity of GPR61 masking the signal?
-
Problem: The high basal cAMP level due to constitutive activity can make it difficult to detect a further increase in cAMP.[12]
-
Solution: Consider using an inverse agonist to first lower the basal signal before adding a potential agonist. Alternatively, some studies have shown that the effect of GPR61 is more pronounced when measured in the presence of forskolin, which stimulates adenylyl cyclase.[6][18]
-
Issue: My positive control (e.g., forskolin) is not working.
-
Are your assay reagents and kit components viable?
-
Problem: Expired or improperly stored reagents can lead to assay failure.
-
Solution: Check the expiration dates and storage conditions of all assay components. Prepare fresh reagents and solutions.[10]
-
-
Is your cell line responsive to forskolin?
-
Problem: While rare, some cell lines may have inherent issues with adenylyl cyclase activation.
-
Solution: Test a different Gαs-coupled receptor in your cell line to confirm the integrity of the downstream signaling pathway.
-
Quantitative Data Summary
| Parameter | Possible Cause | Recommended Action |
| Low Basal Signal | Insufficient cell number | Increase cell density per well.[9] |
| Low receptor expression | Confirm GPR61 expression via qPCR/Western blot.[10] | |
| No Agonist Response | High constitutive activity | Measure response in the presence of an inverse agonist or forskolin.[6][18] |
| Rapid cAMP degradation | Add a PDE inhibitor (e.g., 100-500 µM IBMX).[10] | |
| No Forskolin Response | Reagent/Kit failure | Check expiration dates and prepare fresh reagents.[10] |
| Cell line issue | Test with another Gαs-coupled receptor. |
Experimental Protocols
General Protocol for GPR61 cAMP Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and assay kit.
-
Cell Seeding:
-
Seed cells expressing GPR61 into a 96- or 384-well plate at a pre-optimized density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Serum Starvation (Optional):
-
To reduce background signal, you may replace the growth medium with a serum-free medium for 2-4 hours before the assay.[10]
-
-
Compound Preparation:
-
Prepare serial dilutions of your test compounds (agonists or inverse agonists) and controls (e.g., forskolin) in an appropriate assay buffer containing a PDE inhibitor (e.g., IBMX).
-
-
Cell Stimulation:
-
Carefully remove the medium from the cells and add the compound dilutions.
-
Incubate at room temperature or 37°C for a pre-optimized stimulation time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in your samples based on the standard curve.
-
Plot the cAMP concentration against the log of the compound concentration to determine potency (EC50 or IC50).
-
Protocol for Assessing GPR61 Constitutive Activity
-
Cell Preparation:
-
Prepare two sets of cells expressing GPR61 and a control cell line (parental or mock-transfected).
-
-
Basal cAMP Measurement:
-
In the first set of cells, measure the basal cAMP levels in the absence of any stimulating compounds (but in the presence of a PDE inhibitor).
-
A significantly higher basal cAMP level in GPR61-expressing cells compared to the control cells is indicative of constitutive activity.
-
-
Forskolin Stimulation:
-
In the second set of cells, stimulate with a sub-maximal concentration of forskolin.
-
Some studies have shown that GPR61 expression enhances the cAMP response to forskolin.[6][18] A greater cAMP accumulation in GPR61-expressing cells compared to control cells upon forskolin stimulation further confirms the receptor's activity.
-
-
Inverse Agonist Treatment:
-
Treat GPR61-expressing cells with a known GPR61 inverse agonist.
-
A dose-dependent decrease in the basal cAMP level upon treatment with an inverse agonist confirms the constitutive activity of the receptor.
-
Signaling Pathway and Workflow Diagrams
GPR61 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. GPR61 | Abcam [abcam.com]
- 4. uniprot.org [uniprot.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 14. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. medrxiv.org [medrxiv.org]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Optimizing Cell Density for GPR61 Functional Assays
Welcome to the technical support center for optimizing cell density in GPR61 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during GPR61 assay development.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell density a critical step for GPR61 functional assays?
A1: Optimizing cell density is crucial for any cell-based assay to ensure robust and reproducible results. For GPR61, an orphan receptor known for its constitutive activity, this step is particularly important.[1][2] An inappropriate cell density can lead to several issues:
-
Low Cell Density: May result in a weak or undetectable signal, leading to a poor signal-to-noise ratio.
-
High Cell Density: Can cause cell stress, altered physiological responses, and increased background signal due to the constitutive activity of GPR61. This can narrow the assay window and make it difficult to detect modest compound effects.
Q2: What are the typical functional assays used to study GPR61?
A2: GPR61 is known to couple to the Gs signaling pathway, leading to the production of cyclic AMP (cAMP).[1] Therefore, the most common functional assay is the cAMP accumulation assay . Other potential assays to investigate GPR61 signaling include β-arrestin recruitment assays and calcium mobilization assays , although the latter is less common as GPR61 does not primarily couple to Gq.
Q3: What are recommended starting cell densities for different GPR61 functional assays?
A3: The optimal cell density is highly dependent on the cell line, the specific assay technology, and the plate format. However, the following table provides general starting points based on published data and best practices for GPCR assays.
| Functional Assay | Cell Line | Plate Format | Recommended Starting Cell Density (cells/well) | Reference(s) |
| cAMP Accumulation | HEK293 | 96-well | 100,000 | |
| CHO-K1 | 384-well | 2,000 - 8,000 | [3] | |
| β-Arrestin Recruitment | General | 384-well | 5,000 - 20,000 | [4] |
| Calcium Mobilization | CHO-K1 | 96-well | 50,000 | [5] |
| HEK293 | 96-well | 50,000 | [5] | |
| CHO-K1 | 384-well | 10,000 | [5] | |
| HEK293 | 384-well | 10,000 | [5] |
Note: These are starting recommendations. It is essential to perform a cell titration experiment to determine the optimal density for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to discern a true biological response from background fluctuations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell density is too low. | Gradually increase the cell seeding density. Perform a cell titration experiment to identify the density that provides the optimal assay window. |
| Low receptor expression. | If using a transient transfection system, consider increasing the amount of GPR61 DNA. For stable cell lines, you may need to screen for clones with higher expression levels. |
| Suboptimal assay reagents or conditions. | Ensure that all assay reagents are properly prepared and within their expiration dates. Optimize reagent concentrations (e.g., substrate, antibody) and incubation times. |
| Cell health is poor. | Ensure cells are healthy, in the logarithmic growth phase, and have high viability before seeding. Avoid over-confluency in culture flasks. |
Issue 2: High Background Signal
A high background signal is a common challenge in GPR61 assays, primarily due to its constitutive activity.[6]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell density is too high. | High cell numbers can amplify the basal signal from GPR61's constitutive activity.[7] Reduce the cell seeding density. A cell titration experiment is critical to find a balance between a detectable signal and manageable background. |
| High receptor overexpression. | Excessive receptor expression can lead to high constitutive activity.[7] If using transient transfection, reduce the amount of GPR61 plasmid. For stable cell lines, select a clone with moderate expression. |
| Prolonged incubation times. | For assays that measure signal accumulation (e.g., cAMP), longer incubation times can lead to a higher background. Perform a time-course experiment to determine the optimal incubation time that maximizes the signal from stimulated cells while minimizing the background from unstimulated cells. |
| Serum components in the media. | Serum can contain factors that may non-specifically activate GPCRs. Consider serum-starving the cells for a few hours before the assay.[7] |
Experimental Protocols & Methodologies
Protocol 1: Cell Density Optimization for a GPR61 cAMP Assay
This protocol outlines a general procedure for determining the optimal cell seeding density for a GPR61 cAMP accumulation assay in a 96-well format using HEK293 cells.
Materials:
-
HEK293 cells stably expressing GPR61
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
96-well white, clear-bottom cell culture plates
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based)
-
Stimulation buffer (as recommended by the cAMP assay kit manufacturer)
-
Forskolin (B1673556) (a known activator of adenylyl cyclase, used as a positive control)
Procedure:
-
Cell Culture: Culture HEK293-GPR61 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the growth medium and wash the cells with PBS.
-
Add trypsin and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cells in a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in complete growth medium.
-
Perform a cell count to determine the cell concentration.
-
-
Cell Seeding Titration:
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities. For a 96-well plate, a good starting range is from 10,000 to 120,000 cells per well.
-
Seed the different cell densities into the wells of the 96-well plate. Include wells with no cells for background measurement.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
cAMP Assay:
-
The next day, carefully remove the growth medium.
-
Wash the cells gently with stimulation buffer.
-
Add stimulation buffer to each well.
-
Add a known concentration of forskolin to a set of wells for each cell density to stimulate cAMP production. Add only stimulation buffer to another set of wells to measure the basal (constitutive) cAMP level.
-
Incubate for the time recommended by the assay kit manufacturer.
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence).
-
Calculate the signal-to-background ratio (Signal with Forskolin / Basal Signal) for each cell density.
-
The optimal cell density is the one that provides the largest and most consistent signal-to-background ratio.
-
Visualizing Workflows and Pathways
GPR61 Signaling Pathway
Caption: GPR61 constitutively activates the Gs protein, leading to cAMP production.
Experimental Workflow for Cell Density Optimization
Caption: Workflow for optimizing cell seeding density for GPR61 functional assays.
Troubleshooting Logic for High Background Signal
Caption: Troubleshooting workflow for addressing high background signal in GPR61 assays.
References
- 1. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues with GPR61 Inverse agonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GPR61 Inverse Agonist 1, with a focus on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the G protein-coupled receptor 61 (GPR61), with an IC50 of 11 nM.[1][2][3][4] GPR61 is an orphan receptor that exhibits constitutive activity, meaning it signals without the need for a natural ligand.[5][6][7][8][9] It primarily couples to the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7][8][10][11] this compound binds to an allosteric site on the intracellular side of the receptor, which overlaps with the binding site for Gαs. This binding event prevents the coupling of Gαs to the receptor, thereby inhibiting the downstream signaling cascade and reducing cAMP production.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. For long-term storage, the powder form should be kept at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A3: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1][2] From this stock solution, you can then make further dilutions into your aqueous experimental medium.
Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. What is causing this?
A4: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds.[12][13] It occurs because the compound's concentration in the final aqueous solution exceeds its solubility limit in that medium. The DMSO from the stock solution becomes too diluted to keep the compound dissolved. The following troubleshooting guide provides several strategies to address this issue.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitate formation upon dilution of DMSO stock in aqueous media.
Solution 1: Optimize Final DMSO Concentration
Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent itself.
Solution 2: Utilize Sonication and Fresh Solvents
When preparing the initial DMSO stock solution, the use of ultrasonic agitation is recommended to aid dissolution.[1][2] Furthermore, since DMSO is hygroscopic (readily absorbs moisture from the air), using a freshly opened bottle of anhydrous DMSO can significantly improve the solubility of the compound.[1]
Solution 3: Employ a Co-solvent System for In Vivo Studies
For in vivo experiments, a co-solvent system is often necessary to achieve a stable formulation. A common approach for this compound is to prepare a suspension. One recommended vehicle consists of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1][2] Sonication is required to create a uniform suspension.[1][2] Other formulations involving Tween 80, PEG400, or corn oil have also been suggested.[3] It is essential to test the stability of any new formulation before use.
Solution 4: Consider pH Adjustment
Data Summary Tables
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 524.54 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| IC50 | 11 nM | [1][2][3][4] |
| In Vitro Solubility | 100 mg/mL (190.64 mM) in DMSO | [1][2] |
| In Vivo Formulation | 2.5 mg/mL (4.77 mM) suspended solution | [1][2] |
Table 2: Recommended Solvents and Formulation Strategies
| Application | Solvent/Vehicle | Concentration | Preparation Notes | Reference |
| In Vitro Stock | DMSO | Up to 100 mg/mL | Use fresh DMSO; requires sonication. | [1][2] |
| In Vivo (Oral/IP) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Up to 2.5 mg/mL | Forms a suspension; requires sonication. | [1][2] |
| In Vivo (Alternative) | DMSO, Tween 80, Saline | Variable | Test specific ratios for your application. | [3] |
| In Vivo (Alternative) | PEG400 | Variable | Can be used for oral formulations. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (MW: 524.54)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.25 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 10-15 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
-
Protocol 2: Preparation of an In Vivo Suspension (2.5 mg/mL)
-
Materials:
-
10 mM DMSO stock solution of this compound
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile tubes
-
Sonicator bath
-
-
Procedure:
-
This protocol is designed to prepare a suspended solution.
-
For a final concentration of 2.5 mg/mL, dilute your DMSO stock solution accordingly. For example, to prepare 1 mL of a 2.5 mg/mL suspension, you would need 2.5 mg of the compound.
-
In a sterile tube, add 100 µL of a 25 mg/mL DMSO stock solution of the inverse agonist.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the tube.
-
Vortex the mixture vigorously.
-
Sonicate the suspension until it appears uniform. Note that this will be a suspension, not a clear solution.
-
This formulation should be prepared fresh on the day of use.
-
Visualizations
Caption: Constitutive signaling pathway of GPR61 and the inhibitory mechanism of its inverse agonist.
Caption: Troubleshooting workflow for addressing precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Others 13 | | Invivochem [invivochem.com]
- 4. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 5. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 6. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. GPR61 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of GPR61 Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of G-protein coupled receptor 61 (GPR61). The information is designed to help interpret potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and what is its primary signaling pathway?
GPR61 is an orphan G-protein coupled receptor (GPCR) that is constitutively active, meaning it signals without the need for an endogenous ligand.[1][2] It primarily couples to the Gs-alpha subunit of the heterotrimeric G-protein complex.[1][2] This activation of Gs-alpha leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The N-terminal domain of GPR61 is thought to be crucial for its constitutive activity, acting as a tethered intramolecular ligand.
Q2: A potent and selective inverse agonist for GPR61 has been reported. What is known about its selectivity?
A potent and selective small-molecule inverse agonist, referred to as "compound 1," has been identified for GPR61.[1][3] This compound exhibits an IC50 of 10 nM in a functional cAMP assay, effectively reducing the constitutive activity of the receptor.[1] Importantly, it has been shown to be highly selective for GPR61 when tested against a panel of other GPCRs, with off-target IC50 values all greater than 10 µM.[1][4] The detailed off-target profile for this compound can be found in "Extended Data Table 1" of the publication by Lees et al. (2023), titled "An inverse agonist of orphan receptor GPR61 reveals a novel allosteric mechanism".[1][2]
Q3: How does this GPR61 inverse agonist work?
The GPR61 inverse agonist "compound 1" acts through a G protein-competitive allosteric mechanism.[5] It binds to a novel allosteric site on the intracellular side of the receptor, which overlaps with the binding site for the Gαs protein.[1] This binding event prevents the engagement of Gαs, thereby inhibiting the downstream signaling cascade that leads to cAMP production.[1]
Q4: What are the initial steps to take if I observe an unexpected phenotype with my GPR61 inhibitor?
If a GPR61 inhibitor produces a biological effect that is inconsistent with the known function of GPR61, it is crucial to investigate the possibility of off-target effects. A recommended first step is to perform a literature search to see if the observed phenotype has been associated with the inhibition of other potential targets. Subsequently, conducting in vitro profiling of your compound against a broad panel of receptors and enzymes (e.g., a commercial off-target screening service) can help identify potential off-target interactions.
Data Presentation: Off-Target Profile of a GPR61 Inverse Agonist
The following table summarizes the selectivity profile of the GPR61 inverse agonist "compound 1" as reported in the literature. For a comprehensive list of targets, please refer to "Extended Data Table 1" in Lees et al. (2023).
| Target | Functional Assay | IC50 (µM) |
| GPR61 | cAMP | 0.01 |
| GPCR Target 1 | cAMP/Ca2+ | >10 |
| GPCR Target 2 | cAMP/Ca2+ | >10 |
| GPCR Target 3 | cAMP/Ca2+ | >10 |
| GPCR Target 4 | cAMP/Ca2+ | >10 |
| GPCR Target 5 | cAMP/Ca2+ | >10 |
| GPCR Target 6 | cAMP/Ca2+ | >10 |
| GPCR Target 7 | cAMP/Ca2+ | >10 |
| GPCR Target 8 | cAMP/Ca2+ | >10 |
| GPCR Target 9 | cAMP/Ca2+ | >10 |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay for GPR61 Activity
This protocol is designed to measure the constitutive activity of GPR61 and the effect of inverse agonists in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
GPR61 inverse agonist (e.g., "compound 1")
-
Forskolin (B1673556) (positive control)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed GPR61-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR61 inverse agonist in assay buffer. Also, prepare a stock solution of forskolin.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add 10 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to all wells.
-
Add 5 µL of the diluted GPR61 inverse agonist or vehicle control to the appropriate wells.
-
For positive controls, add 5 µL of forskolin at a final concentration of 10 µM.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the data as a dose-response curve and calculate the IC50 value for the inverse agonist.
Key Experiment 2: β-Arrestin Recruitment Assay
This assay can be used as a secondary, orthogonal assay to investigate GPR61 signaling and potential off-target effects on other GPCRs that signal through β-arrestin.
Materials:
-
Cells co-expressing GPR61 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin cells)
-
Cell culture medium
-
Assay buffer
-
GPR61 inverse agonist
-
Known agonist for a control GPCR that recruits β-arrestin
-
β-arrestin detection reagents
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR61 inverse agonist and the control agonist in assay buffer.
-
Assay Initiation:
-
Remove the culture medium.
-
Add 15 µL of assay buffer to all wells.
-
Add 5 µL of the GPR61 inverse agonist, control agonist, or vehicle to the appropriate wells.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the β-arrestin detection reagents as per the manufacturer's instructions.
-
Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the chemiluminescent signal on a plate reader.
-
Data Analysis: Analyze the dose-response curves to determine the effect of the compounds on β-arrestin recruitment.
Troubleshooting Guides
Issue 1: High background signal in the cAMP assay.
| Possible Cause | Troubleshooting Step |
| High constitutive activity of GPR61 | This is expected for GPR61. Ensure your assay window is sufficient to detect inverse agonism. |
| Cell density is too high | Optimize cell seeding density to reduce basal cAMP levels. |
| PDE inhibitor concentration is too high | Titrate the PDE inhibitor to a lower concentration that still prevents cAMP degradation but minimizes background. |
| Contaminated reagents | Use fresh, sterile reagents. |
Issue 2: No response to the GPR61 inverse agonist.
| Possible Cause | Troubleshooting Step |
| Low GPR61 expression | Confirm receptor expression levels via Western blot or qPCR. |
| Inactive compound | Verify the integrity and concentration of the inhibitor stock solution. |
| Incorrect assay conditions | Optimize incubation times and reagent concentrations. |
| Cell health issues | Ensure cells are healthy and within a low passage number. |
Issue 3: Observed phenotype is inconsistent with GPR61 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target effect | 1. Perform a broad off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).2. Test the inhibitor in a GPR61 knockout or knockdown cell line. A persistent effect in the absence of GPR61 confirms an off-target mechanism.3. Use a structurally unrelated GPR61 inhibitor to see if the same phenotype is observed. |
| Allosteric modulation of a different receptor | The inhibitor may act as an allosteric modulator on another GPCR. This can be investigated through radioligand binding assays in the presence of the orthosteric ligand for the suspected off-target receptor. |
| Activation of a non-canonical signaling pathway | Investigate other signaling pathways downstream of potential off-targets (e.g., calcium mobilization, ERK phosphorylation). |
Visualizations
Caption: GPR61 constitutively activates the Gs/cAMP pathway.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
How to control for GPR61 constitutive activity in screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the constitutively active orphan G protein-coupled receptor, GPR61. The information is tailored to assist in the development and execution of screening assays to identify modulators of GPR61 activity.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and why is its constitutive activity a challenge in screening assays?
GPR61 is an orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not been definitively identified.[1] It is primarily expressed in the brain and is involved in the regulation of appetite and body weight.[1][2] GPR61 exhibits high constitutive activity, meaning it signals without the need for an agonist to bind.[1][3] This signaling occurs primarily through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] This high basal signaling can create a narrow assay window, making it difficult to identify compounds that modulate the receptor's activity, particularly inverse agonists which are designed to reduce this basal activity.[4]
Q2: What is the primary signaling pathway of GPR61?
GPR61 constitutively activates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Therefore, functional assays for GPR61 typically measure changes in cAMP levels.
Q3: What type of compounds are typically screened for when targeting a constitutively active receptor like GPR61?
For constitutively active receptors, the primary goal is often to find inverse agonists . These are compounds that bind to the receptor and reduce its basal signaling activity.[4] In the case of GPR61, an inverse agonist would decrease the high basal levels of cAMP. It is also possible to screen for antagonists, which block the binding of other ligands without affecting the receptor's basal activity, though the lack of a known endogenous ligand makes this approach more challenging for orphan GPCRs.
Q4: Which cell lines are suitable for GPR61 screening assays?
Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for heterologous expression of GPR61 in screening assays.[3][5][6] These cells are easy to culture and transfect, and they possess the necessary downstream signaling components to measure Gαs-mediated cAMP production.[5] It is crucial to use a stable cell line expressing GPR61 to ensure consistent receptor expression levels, which is critical for reproducible assay results.
Q5: How can I control for the high background signal in my GPR61 assay due to its constitutive activity?
High background is a common challenge. Here are some strategies to manage it:
-
Optimize Receptor Expression: Titrate the level of GPR61 expression. Very high expression can lead to an overwhelmingly high basal signal. Inducible expression systems, like a tetracycline-inducible system in T-REx 293 cells, can provide better control.[7]
-
Use a Potent Inverse Agonist as a Control: A known inverse agonist can be used to define the bottom of the assay window, representing maximal inhibition of constitutive activity.
-
Cell Density Optimization: The number of cells per well can significantly impact the basal signal. A cell density optimization experiment should be performed to find the optimal number that provides a robust signal without being excessively high.[8]
-
Assay Buffer Composition: The presence of phosphodiesterase (PDE) inhibitors, such as IBMX, in the assay buffer can help to preserve the cAMP signal and widen the assay window.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure a homogenous cell suspension before plating. Use a multichannel pipette or automated cell dispenser for plating. Visually inspect plates for even cell distribution. |
| Inconsistent Receptor Expression | If using transient transfection, variability can be high. Switch to a stably transfected cell line. If using a stable line, ensure it is not a mixed population by performing single-cell cloning. Regularly check receptor expression levels via a method like the NanoBiT assay. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Pipetting Errors | Calibrate and service pipettes regularly. Use low-retention pipette tips. Ensure proper mixing of reagents before dispensing. |
Problem 2: Small assay window (low signal-to-background ratio).
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify receptor expression at the cell surface using a technique like the NanoBiT assay. If low, re-optimize transfection/transduction conditions or select a higher-expressing clonal cell line. |
| High Basal cAMP Levels | Optimize cell density to reduce the overall basal signal. Reduce the serum concentration in the assay medium, as serum can sometimes stimulate GPCRs. |
| Suboptimal Assay Reagents | Ensure the cAMP detection reagents (e.g., HTRF antibody and tracer) are within their expiration date and have been stored correctly. Titrate the concentration of the detection reagents. |
| Inefficient PDE Inhibition | Optimize the concentration of the PDE inhibitor (e.g., IBMX) in your assay buffer. Test different PDE inhibitors. |
Problem 3: False positives or negatives in the screening campaign.
| Possible Cause | Troubleshooting Step | | Compound Interference | Screen compounds for autofluorescence or quenching properties if using a fluorescence-based assay (like HTRF). Perform a counterscreen using the parental cell line (not expressing GPR61) to identify compounds that affect cAMP levels independently of GPR61. | | Compound Cytotoxicity | Perform a cell viability assay in parallel with the functional screen to identify cytotoxic compounds that may give a false positive signal (by reducing cell number and thus total cAMP). | | Incorrect Compound Concentration | Verify the concentration of the library compounds. Perform dose-response curves for all initial hits to confirm their potency and efficacy. |
Experimental Protocols
Key Experiment 1: cAMP Measurement using HTRF Assay
This protocol is designed to quantify the constitutive activity of GPR61 and to screen for inverse agonists by measuring changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing human GPR61
-
Assay Plate: 384-well, low-volume, white plate
-
cAMP HTRF Kit (e.g., from Revvity, Cisbio)
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX)
-
Test compounds (potential inverse agonists)
-
Known GPR61 inverse agonist (positive control, if available)
-
DMSO (vehicle control)
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture the GPR61-HEK293 stable cell line to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in stimulation buffer and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/5 µL). This should be optimized beforehand.
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dilute the compounds to their final assay concentration in stimulation buffer. The final DMSO concentration should be ≤ 0.5%.
-
Dispense 5 µL of the diluted compounds or controls (vehicle, positive control) into the assay plate.
-
-
Cell Plating and Incubation:
-
Dispense 5 µL of the cell suspension into each well of the assay plate containing the compounds.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the cAMP concentration. A higher HTRF ratio indicates a lower cAMP level, and thus, inverse agonist activity.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a saturating concentration of a known potent inverse agonist (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Experiment 2: Measuring GPR61 Cell Surface Expression using NanoBiT Assay
This protocol allows for the quantification of GPR61 at the cell surface, which is crucial for quality control of the stable cell line and for interpreting screening results.[9][10] This example uses a HiBiT-tagged GPR61.
Materials:
-
HEK293 cells stably expressing HiBiT-GPR61
-
Assay Plate: 96-well, white, clear-bottom plate
-
Nano-Glo® Live Cell Assay System (containing LgBiT protein and furimazine substrate)
-
Opti-MEM® I Reduced Serum Medium
Protocol:
-
Cell Plating:
-
Seed the HiBiT-GPR61 expressing cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight.
-
-
Reagent Preparation:
-
Prepare the Nano-Glo® Live Cell detection reagent by diluting the LgBiT protein and the furimazine substrate in Opti-MEM® according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the prepared Nano-Glo® Live Cell detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of HiBiT-tagged GPR61 at the cell surface.
-
Data Presentation
Table 1: Comparison of Assay Formats for GPR61 Screening
| Assay Format | Principle | Pros | Cons | Throughput |
| cAMP HTRF | Competitive immunoassay measuring cAMP levels via time-resolved fluorescence resonance energy transfer. | Homogeneous (no-wash), robust, high signal-to-background. | Can be susceptible to compound interference (fluorescence quenching or enhancement). | High |
| BRET/FRET Biosensors | Measures conformational changes in the receptor or its interaction with downstream effectors (e.g., G proteins, arrestin) in real-time in living cells.[11][12][13] | Provides kinetic data, can dissect signaling pathways. | Can have a smaller assay window, may require extensive optimization of the biosensor constructs. | Medium to High |
| Luciferase Reporter Gene Assay | Measures the transcriptional activation of a reporter gene (luciferase) downstream of cAMP signaling (via a cAMP response element - CRE). | Endpoint assay, can amplify the signal. | Indirect measure of receptor activation, slower time course. | High |
Visualizations
Caption: GPR61 constitutive signaling pathway.
Caption: Workflow for GPR61 inverse agonist screening.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using bioluminescence resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the brain penetrance of GPR61 inverse agonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to improve the brain penetrance of GPR61 inverse agonists.
Introduction to GPR61
GPR61 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in regions associated with appetite and body weight regulation, such as the hypothalamus.[1][2][3] It is a constitutively active receptor, meaning it signals without an endogenous ligand, primarily through the Gαs/cAMP pathway.[4][5] This constant activity makes the development of inverse agonists—compounds that suppress this basal signaling—a primary therapeutic strategy.[1][2][6] Given GPR61's location and function, ensuring that these inverse agonists can effectively cross the blood-brain barrier (BBB) is a critical challenge in drug development.[2][7]
Frequently Asked Questions (FAQs)
Q1: Why is brain penetrance a major hurdle for GPR61 inverse agonists?
A1: The blood-brain barrier (BBB) is a highly selective, protective barrier that separates the circulating blood from the brain's extracellular fluid.[8] It tightly regulates the passage of substances into the central nervous system (CNS).[9] For a GPR61 inverse agonist to be effective, it must possess specific physicochemical properties that allow it to cross this barrier and reach its target receptor in sufficient concentrations.[10][11]
Q2: What are the key molecular properties influencing BBB penetration?
A2: Successful CNS drugs generally fall within a specific range of physicochemical properties. Key properties include low molecular weight, optimal lipophilicity (logP), low polar surface area (TPSA), and a limited number of hydrogen bond donors and acceptors.[9][10][11] Striking the right balance is crucial; for example, very high lipophilicity can increase non-specific binding to brain tissue and plasma proteins, reducing the free concentration of the drug available to interact with GPR61.
Q3: What is P-glycoprotein (P-gp) and how does it affect my compound?
A3: P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a major efflux transporter highly expressed at the BBB.[8][12] It functions as a molecular pump, actively removing a wide variety of substances, including many drug compounds, from the brain back into the bloodstream.[13][14] If a GPR61 inverse agonist is a substrate for P-gp, its brain concentration will be significantly reduced, even if it has ideal properties for passive diffusion.[12] Breast Cancer Resistance Protein (BCRP) is another important efflux transporter at the BBB.[13][14]
Q4: What does the term Kp,uu,brain represent and why is it important?
A4: Kp,uu,brain is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma at steady-state.[15][16] It is considered the gold standard for quantifying BBB penetration because it accounts for plasma protein binding and non-specific brain tissue binding, reflecting the actual concentration of the drug available to engage the GPR61 receptor.[17] A Kp,uu,brain value close to 1 suggests that the drug freely crosses the BBB by passive diffusion. A value significantly less than 1 often indicates active efflux, while a value greater than 1 may suggest active influx.[18]
Troubleshooting Guide
This guide addresses common issues encountered during the development of brain-penetrant GPR61 inverse agonists.
Problem 1: My compound has high in vitro potency but shows no efficacy in in vivo CNS models.
| Possible Cause | Suggested Action |
| Low BBB Penetration | The compound is not reaching the GPR61 receptor in the brain at a sufficient concentration. |
| High P-gp Efflux | The compound is actively being pumped out of the brain by efflux transporters like P-gp or BCRP.[12] |
| Poor Metabolic Stability | The compound is being rapidly metabolized either systemically or within the brain itself. |
| High Plasma Protein Binding | The compound binds extensively to plasma proteins (e.g., albumin), leaving a very low unbound concentration to drive brain entry.[15] |
Problem 2: My compound shows low permeability in the PAMPA-BBB assay.
| Possible Cause | Suggested Action |
| High Polarity (TPSA > 90 Ų) | High polarity hinders passive diffusion across the lipid membranes of the BBB.[10] |
| High Molecular Weight (MW > 450 Da) | Larger molecules generally show lower passive permeability.[10][11] |
| Too Many Hydrogen Bond Donors/Acceptors | A high number of hydrogen bonds increases the energy required to desolvate the molecule and enter the lipid barrier.[15] |
Problem 3: My compound has a high efflux ratio (>2) in the MDCK-MDR1 assay.
| Possible Cause | Suggested Action |
| Compound is a P-gp Substrate | The compound is recognized and actively transported by P-gp.[19][20] |
| Structural Features Prone to Efflux | Certain chemical motifs are commonly recognized by P-gp. |
Physicochemical Properties for CNS Drugs
Optimizing the physicochemical properties of a compound is a primary strategy for improving brain penetrance. The following table summarizes generally accepted guidelines for CNS drug candidates.[9][10][11]
| Property | Guideline | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller size facilitates passive diffusion across the BBB. |
| Lipophilicity (cLogP) | 1 - 4 | Balances solubility in aqueous plasma and lipid membranes. Too high can lead to non-specific binding. |
| Topological Polar Surface Area (TPSA) | < 70-90 Ų | Lower polarity reduces the desolvation penalty for entering the lipid barrier. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Minimizes strong interactions with water that hinder membrane crossing. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Minimizes strong interactions with water that hinder membrane crossing. |
| Acid Dissociation Constant (pKa) | Basic pKa < 10 | Reduces the proportion of charged species at physiological pH (7.4), as charged molecules do not readily cross the BBB. |
Visualizing the Workflow and Key Concepts
GPR61 Inverse Agonist Signaling Pathway
Caption: Simplified signaling of constitutively active GPR61 and its inhibition.
CNS Drug Discovery Workflow for Brain Penetrance
Caption: A typical screening cascade for optimizing brain penetrance.
Troubleshooting Logic for Low Brain Exposure
References
- 1. An inverse agonist of orphan receptor GPR61 reveals a novel allosteric mechanism | bioRxiv [biorxiv.org]
- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. GPR61 G protein-coupled receptor 61 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cryoduck.com [cryoduck.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] CNS drug design: balancing physicochemical properties for optimal brain exposure. | Semantic Scholar [semanticscholar.org]
- 10. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 14. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
GPR61 Inverse Agonist Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing and running inverse agonist assays for the G-protein coupled receptor 61 (GPR61). Given its constitutive activity, maintaining low assay variability is critical for the successful identification and characterization of GPR61 inverse agonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR61 and why is it a target for inverse agonists?
GPR61 is an orphan G-protein coupled receptor (GPCR), meaning its endogenous ligand has not yet been identified[1][2]. It is primarily expressed in the brain, particularly in regions associated with appetite regulation, such as the hypothalamus and brainstem[1]. GPR61 is constitutively active, meaning it signals without the need for an agonist to bind. Specifically, it couples to the Gαs protein to constitutively activate adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP)[1][2][3]. Due to its role in regulating food intake and body weight, GPR61 is a potential therapeutic target for metabolic disorders[1][3]. Inverse agonists, which are compounds that inhibit this basal signaling activity, are sought to modulate its function[1][4].
Q2: What is "constitutive activity" and how does it impact inverse agonist assays?
Constitutive activity is the ability of a receptor, like GPR61, to adopt an active signaling conformation and produce a biological response in the absence of a bound agonist[4]. This results in a constant, elevated basal signal in cellular assays (e.g., high baseline cAMP levels). For drug discovery, this property is crucial for identifying inverse agonists. Unlike neutral antagonists which only block agonist effects, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing the constitutive activity and lowering the basal signal[4][5]. The challenge is that this basal signal can be variable, making it difficult to reliably detect the signal reduction caused by a potent inverse agonist.
Q3: What are the primary assay formats for identifying GPR61 inverse agonists?
The most common assays leverage the known Gαs signaling pathway of GPR61[1].
-
cAMP Assays: These are the most direct functional readouts for GPR61 activity. Inverse agonists will cause a dose-dependent decrease in intracellular cAMP levels. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, and luciferase-based reporter gene assays that use a cAMP Response Element (CRE) promoter[6][7][8].
-
β-Arrestin Recruitment Assays: While GPR61's primary signaling is through Gαs, like many GPCRs, it can also engage β-arrestin proteins upon activation[2][9][10]. In assays like DiscoverX PathHunter or Revvity's B-arr2 recruitment kit, inverse agonists would be expected to decrease the basal level of β-arrestin recruitment to the receptor[11][12][13]. These assays can provide an orthogonal validation of compound activity.
Q4: Why is my GPR61 inverse agonist assay so variable?
High variability in a GPR61 assay can stem from several factors, many of which are amplified by the receptor's constitutive activity:
-
Cellular Factors: Inconsistent cell health, density, or passage number can significantly alter receptor expression and baseline signaling levels[12]. Mutations in GPR61, even those that occur during cell line maintenance, can reduce cell surface expression or impair constitutive activity[14][15][16].
-
Receptor Expression Levels: The level of constitutive activity is often dependent on the receptor expression level[17]. Fluctuations in the transient transfection efficiency or unstable expression in a stable cell line will directly impact the basal signal and the assay window.
-
Assay Conditions: Suboptimal reagent concentrations, inconsistent incubation times, or temperature fluctuations can contribute to variability. For cAMP assays, the activity of endogenous phosphodiesterases (PDEs) that degrade cAMP is a major source of signal loss and variability if not properly inhibited[18][19].
-
Compound Effects: Poor compound solubility can lead to precipitation and inconsistent concentrations across the assay plate. High concentrations of solvents like DMSO can also impact cell viability and enzyme kinetics, affecting the assay window[11].
Q5: How should I choose a cell line for my GPR61 assay?
The ideal cell line should have low endogenous GPCR signaling that could interfere with the GPR61 pathway and be robust for transfection and growth.
-
Commonly Used Hosts: HEK293 and CHO (Chinese Hamster Ovary) cells are frequently used because they are easy to culture and transfect, and they generally provide a clean background for GPCR signaling assays[20][21]. Recent studies have successfully used HEK293A cells for GPR61 expression and activity assays[14][16].
-
Stable vs. Transient Expression: For high-throughput screening (HTS), a stable cell line expressing GPR61 is preferred as it reduces the variability associated with transient transfections. However, generating a stable line with consistent expression of a constitutively active receptor can be challenging. For smaller-scale pharmacology studies, transient transfection is often sufficient.
-
Validation is Key: Regardless of the choice, it is critical to validate GPR61 expression (e.g., via qPCR, Western Blot, or a tagged receptor) and confirm its constitutive activity by measuring baseline cAMP levels compared to a control cell line (parental or mock-transfected)[18].
GPR61 Signaling Pathway and Assay Logic
Troubleshooting Guides
Problem 1: Low Basal Signal / Narrow Assay Window
A small window between the basal signal (no compound) and the fully inhibited signal makes it difficult to detect inverse agonism.
| Potential Cause | Recommended Solution |
| Low GPR61 Expression | Verify receptor mRNA and protein levels (qPCR, Western Blot). For tagged receptors, use luminescence/fluorescence to confirm surface expression[14]. Re-clone or re-select a higher-expressing stable cell line if necessary. |
| Poor Cell Health | Ensure cells are healthy, in a logarithmic growth phase, and within a low passage number range[12]. Optimize cell seeding density; too high or too low can negatively impact signal. |
| cAMP Degradation (cAMP assays) | Always include a phosphodiesterase (PDE) inhibitor, such as IBMX (100-500 µM), in the assay buffer to prevent cAMP breakdown and maximize signal accumulation[18][19]. |
| Suboptimal Assay Reagents | Titrate key reagents like forskolin (B1673556) (for Gαi assays, not GPR61) or detection antibodies to find the optimal concentration for your cell system[8][22]. Check expiration dates of all kit components. |
| Serum Interference | Serum can contain factors that affect adenylyl cyclase. Serum-starve cells for a few hours before the assay to reduce background noise and improve the signal window[18]. |
Problem 2: High Well-to-Well Variability (%CV > 15%)
High coefficient of variation (CV) across replicate wells obscures real compound effects.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Use an automated dispenser for cell plating. If manual, ensure the cell suspension is homogenous by gently mixing between pipetting steps. Avoid plating cells at the very edges of the plate ("edge effect"). |
| Compound Precipitation | Check compound solubility in the final assay buffer. Lower the final DMSO concentration (typically ≤ 0.5%) or use alternative solubilizing agents if needed. Visually inspect plates for precipitates. |
| Inaccurate Liquid Handling | Calibrate pipettes regularly. Use an automated liquid handler for compound addition if possible. Ensure complete mixing after reagent addition by gentle shaking or orbital mixing. |
| Inconsistent Incubation | Ensure consistent incubation times and temperatures for all plates. Use a temperature-controlled incubator and avoid stacking plates, which can cause temperature gradients. |
| Assay Drift | If processing many plates, assay drift can occur. Include intra-plate controls (e.g., no compound, full inhibition) on every plate and normalize the data to these controls to account for plate-to-plate variation. |
Problem 3: Inconsistent IC50 / EC50 Values
Potency values shifting between experiments make structure-activity relationship (SAR) analysis unreliable.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity. Establish a specific passage number range for all experiments and use a freshly thawed vial of cells regularly[12]. |
| Reagent Instability | Prepare fresh compound dilutions for each experiment from a validated stock. Aliquot and freeze assay kit reagents to avoid repeated freeze-thaw cycles. |
| Variable DMSO Concentration | Ensure the final concentration of DMSO is identical in all wells, including controls. Prepare a top-concentration compound dilution and perform serial dilutions in a buffer containing the same final DMSO concentration[11]. |
| Kinetic Effects | Ensure the assay endpoint is at equilibrium. Run a time-course experiment to determine the optimal incubation time where the signal is stable for both the basal and inhibited states. |
Standardized Experimental Protocols
These are generalized protocols. Always optimize parameters like cell number, incubation time, and reagent concentrations for your specific cell line and assay kit.
Protocol 1: GPR61 Inverse Agonist HTRF cAMP Assay
This protocol is adapted for a typical HTRF-based cAMP detection kit.
-
Cell Plating:
-
Harvest GPR61-expressing cells (e.g., HEK293-GPR61) and resuspend in serum-free assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Dispense cells into a 384-well low-volume white plate (e.g., 2,000-5,000 cells/well in 5 µL).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay buffer with a constant percentage of DMSO.
-
Add 5 µL of compound solution to the cells. For controls, add 5 µL of buffer with DMSO (basal signal) and 5 µL of a known GPR61 inverse agonist at a saturating concentration (maximal inhibition).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Prepare the HTRF detection reagent mix by adding the cAMP-d2 acceptor and anti-cAMP-cryptate donor to the lysis buffer as per the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well.
-
-
Signal Reading:
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
Calculate the 665/620 ratio and normalize the data to determine % inhibition and IC50 values.
-
Protocol 2: GPR61 Inverse Agonist β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principle of assays like DiscoverX PathHunter.
-
Cell Plating:
-
Plate GPR61-PK / β-Arrestin-EA expressing cells in the manufacturer-recommended cell plating medium in a 384-well white plate.
-
Incubate overnight at 37°C, 5% CO2[12].
-
-
Compound Addition:
-
Remove plating medium and add assay buffer.
-
Add test compounds diluted in assay buffer to the wells.
-
-
Incubation:
-
Incubate at 37°C for 90 minutes. This time may vary depending on the receptor class (Class A vs. Class B interaction)[12].
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the manufacturer's detection reagent (e.g., PathHunter detection reagent).
-
-
Signal Reading:
-
Incubate at room temperature for 60 minutes in the dark.
-
Read luminescence on a standard plate reader.
-
Normalize data to controls to determine % inhibition and IC50 values.
-
Experimental Workflow & Troubleshooting Logic
Quantitative Assay Parameters for Optimization
For robust and reproducible results, key assay parameters should be systematically optimized. The following tables provide typical starting points for GPR61 assays.
Table 1: Common Assay Optimization Parameters
| Parameter | Typical Range | Key Consideration |
|---|---|---|
| Cell Density (384-well) | 1,000 - 10,000 cells/well | Optimize for the best signal-to-background ratio without over-confluency. |
| Incubation Time | 15 - 120 minutes | Determine the point of signal stability for both basal and inhibited states. |
| DMSO Concentration | 0.1% - 1.0% | Keep consistent across all wells. Concentrations >1% can cause cytotoxicity[11]. |
| Cell Passage Number | < 20-25 | Use a narrow window (e.g., P5-P15) to ensure consistent cellular phenotype[12]. |
Table 2: Specific Parameters for cAMP Assays
| Parameter | Typical Range | Key Consideration |
|---|---|---|
| PDE Inhibitor (IBMX) | 100 µM - 500 µM | Essential for preventing cAMP degradation and maximizing the assay window[18]. |
| Forskolin (for Gαi) | 1 µM - 10 µM | Not used for GPR61 (Gαs). Used to stimulate cAMP for Gαi-coupled receptors to measure inhibition[8]. |
| Agonist (for Antagonist mode) | EC50 - EC80 | Not applicable for inverse agonist screening but used for antagonist characterization[8]. |
References
- 1. An inverse agonist of orphan receptor GPR61 reveals a novel allosteric mechanism | bioRxiv [biorxiv.org]
- 2. uniprot.org [uniprot.org]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPR61 - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. medrxiv.org [medrxiv.org]
- 15. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
- 17. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. smr.org.uk [smr.org.uk]
- 21. youtube.com [youtube.com]
- 22. resources.revvity.com [resources.revvity.com]
Minimizing non-specific binding of GPR61 ligands in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of GPR61 ligands in various assays.
Troubleshooting Guides
This section addresses common issues encountered during GPR61 ligand binding and functional assays.
Issue 1: High background signal or high non-specific binding in a radioligand binding assay.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Composition | Optimize the assay buffer. This can include adjusting the pH, increasing the ionic strength with NaCl, or adding blocking agents.[1] |
| Hydrophobic Interactions | If the ligand is hydrophobic, non-specific binding to plasticware and membranes can be high.[2] Include a non-ionic surfactant like Tween-20 (0.01-0.1%) in the assay buffer.[1] |
| Insufficient Blocking | Add Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites on the membranes and plasticware. A typical starting concentration is 0.1-1% (w/v).[1] |
| Inappropriate "Cold" Ligand Concentration | To determine non-specific binding, use a high concentration of an unlabeled competitor (a "cold" ligand) that is structurally different from the radioligand if possible. A concentration 100- to 1000-fold higher than the Kd of the unlabeled ligand is recommended. |
| Cell Membrane Protein Concentration | Too high of a membrane protein concentration can increase non-specific binding. Optimize the amount of membrane protein per well. |
Issue 2: Low signal-to-noise ratio in a GPR61 functional assay (e.g., cAMP assay).
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm GPR61 expression in your cell line (e.g., HEK293) via methods like Western blot or flow cytometry.[3] If expression is low, consider optimizing transfection conditions or generating a stable cell line. |
| Suboptimal Cell Density | The number of cells per well can significantly impact the assay window. Titrate the cell density to find the optimal number that provides a robust signal without excessive background. |
| Assay Buffer Components | Ensure the stimulation buffer is appropriate for your assay. For cAMP assays, include a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[4] |
| Agonist/Inverse Agonist Concentration | Titrate the ligand concentration to ensure you are working within the optimal range to observe a response. |
| Constitutive Activity of GPR61 | GPR61 exhibits high constitutive activity, which can lead to a narrow assay window when screening for inverse agonists.[5][6] Consider using an antagonist screening approach first to identify hits, and then profile those for inverse agonist activity.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the signaling pathway of GPR61 and how does it affect assay design?
A1: GPR61 is a constitutively active orphan G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[5][6] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] Therefore, functional assays for GPR61 often measure changes in cAMP levels. Due to its constitutive activity, assays for inverse agonists that reduce the basal cAMP level are common.[1][5]
Q2: How can I determine the optimal concentration of BSA to reduce non-specific binding?
A2: To determine the optimal BSA concentration, perform a titration experiment. Prepare a series of assay buffers with varying concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, and 2%). Run your binding assay using these different buffers and measure both total and non-specific binding. The optimal BSA concentration will be the lowest concentration that effectively reduces non-specific binding without significantly affecting specific binding, thus maximizing the signal-to-noise ratio.
Q3: What cell lines are suitable for GPR61 assays?
A3: Human Embryonic Kidney 293 (HEK293) cells are commonly used for the heterologous expression of GPR61 and subsequent functional assays, such as cAMP accumulation assays.[8][9] These cells have been shown to effectively express functional GPR61.[3] It is important to verify the expression of GPR61 in your chosen cell line.[3]
Q4: What are some key considerations when developing a GPR61 inverse agonist screening assay?
A4: Due to the high constitutive activity of GPR61, direct screening for inverse agonists can be challenging due to a small assay window.[7] A strategy that has been successfully employed is to first screen for antagonists in the presence of a GPR61 agonist (if one is available) or a signaling potentiator like forskolin.[8] Hits from the antagonist screen can then be further profiled in an inverse agonist assay format to identify compounds that reduce the basal signaling of the receptor.[7]
Experimental Protocols
Protocol 1: GPR61 Constitutive Activity cAMP Accumulation Assay
This protocol is adapted for measuring the constitutive activity of GPR61 expressed in HEK293 cells.
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing GPR61 in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed the cells at a density of 105 cells/well in a 96-well plate and incubate overnight at 37°C.[9]
-
-
Assay Preparation:
-
On the day of the assay, remove the culture medium.
-
Wash the cells twice with 200 µL of stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Incubate the cells in 100 µL of stimulation buffer for 20 minutes at 37°C.[9]
-
-
Compound Addition and Incubation:
-
Add the test compounds (e.g., potential inverse agonists) at various concentrations.
-
Incubate for 20 minutes at 37°C.[9]
-
-
cAMP Measurement:
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen or HTRF) according to the manufacturer's instructions.
-
Protocol 2: Radioligand Binding Assay for GPR61
This is a general protocol for a filtration-based radioligand binding assay that can be adapted for GPR61.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing GPR61 in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
150 µL of membrane preparation.
-
50 µL of unlabeled competitor (for non-specific binding determination) or buffer.
-
50 µL of radioligand.
-
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Analyze the data using appropriate software (e.g., Prism) to determine Kd and Bmax or Ki values.
-
Quantitative Data Summary
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding (Illustrative Data)
| Buffer Additive | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| None | - | 15,000 | 10,000 | 5,000 | 1.5 |
| BSA | 0.1% | 14,500 | 6,000 | 8,500 | 2.4 |
| BSA | 0.5% | 14,000 | 3,000 | 11,000 | 4.7 |
| BSA | 1.0% | 13,800 | 2,500 | 11,300 | 5.5 |
| Tween-20 | 0.05% | 14,200 | 4,500 | 9,700 | 3.2 |
| BSA + Tween-20 | 0.5% + 0.05% | 13,500 | 2,000 | 11,500 | 6.8 |
Note: This table presents illustrative data to demonstrate the potential effects of buffer additives. Actual results will vary depending on the specific ligand, radioligand, and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. severus.dbmi.pitt.edu [severus.dbmi.pitt.edu]
- 3. N‐glycosylation and expression in human tissues of the orphan GPR61 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. biorxiv.org [biorxiv.org]
- 6. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Technical Support Center: Stabilizing GPR61 for Cryo-EM Structural Analysis
Welcome to the GPR61 Cryo-EM Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the stabilization of the G-protein coupled receptor 61 (GPR61) for cryogenic electron microscopy (cryo-EM) structural analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during GPR61 sample preparation for cryo-EM in a question-and-answer format.
Expression and Purification
Q1: My expression levels of GPR61 in insect cells are very low. What can I do to improve the yield?
A1: Low expression is a frequent challenge for GPCRs. Here are several troubleshooting steps:
-
Optimize Baculovirus Infection:
-
Multiplicity of Infection (MOI): Titrate the MOI to find the optimal virus-to-cell ratio. Too high an MOI can be toxic to the cells, while too low an MOI will result in inefficient infection.
-
Harvest Time: Perform a time-course experiment to determine the peak of protein expression, typically between 48 and 72 hours post-infection for GPCRs.[1]
-
-
Cell Culture Conditions:
-
Cell Density: Ensure cells are in a healthy, logarithmic growth phase at the time of infection.
-
Additives: The addition of ligands, such as an inverse agonist, to the culture medium can sometimes stabilize the receptor and improve expression levels.[1]
-
-
Construct Design:
-
Codon Optimization: Ensure the GPR61 gene sequence is optimized for expression in insect cells (Spodoptera frugiperda, Sf9).
-
N-terminal Signal Peptide: The inclusion of a signal peptide, such as that from hemagglutinin (HA), can improve membrane targeting and expression.
-
-
Fusion Partners:
-
Consider fusing a stabilizing partner, like T4 Lysozyme (T4L) or BRIL (apocytochrome b562RIL), into one of the intracellular loops (e.g., ICL3) to enhance expression and stability.
-
Q2: GPR61 is aggregating during purification. How can I prevent this?
A2: Aggregation is a common problem for membrane proteins once they are extracted from the lipid bilayer.[2] Here are some strategies to mitigate aggregation:
-
Detergent Screening: The choice of detergent is critical. Screen a panel of detergents to find one that maintains GPR61 in a monodisperse state. Mild detergents like Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN) are often effective for GPCRs.[3]
-
Buffer Optimization:
-
pH and Salt Concentration: Vary the pH and salt concentration of your purification buffers. Electrostatic interactions can contribute to aggregation.
-
Additives: Include additives like cholesterol or its analogs (e.g., CHS) in the purification buffers, as they can stabilize GPCRs. A small amount of glycerol (B35011) (10-20%) can also help to increase solvent viscosity and reduce aggregation.
-
-
Reduce Protein Concentration: Perform purification steps at lower protein concentrations if possible.
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.
Sample Preparation for Cryo-EM
Q3: I am observing very few particles on my cryo-EM grids. What could be the cause?
A3: Low particle density on cryo-EM grids can be due to several factors:
-
Suboptimal Protein Concentration: The optimal concentration for grid preparation needs to be determined empirically, but a good starting point for a protein of GPR61's size is typically in the range of 0.5-5 mg/mL.
-
Protein Adsorption to Grid Supports: GPR61, being a membrane protein, can hydrophobically interact with the carbon support film, leading to aggregation or an uneven distribution.
-
Solution: Try different grid types, such as gold grids, which can reduce beam-induced motion and may alter protein-support interactions. Using grids with a thin continuous layer of carbon can sometimes help.
-
-
Blotting Conditions: Over-blotting can remove too much sample, while under-blotting can result in thick ice. Optimize the blot time, blot force, and humidity during vitrification.
Q4: My GPR61 particles show a preferred orientation in the ice. How can I overcome this?
A4: Preferred orientation is a significant hurdle in cryo-EM, as it limits the angular coverage of particle views, hindering high-resolution 3D reconstruction.
-
Alter Buffer Composition: The addition of a small amount of a mild detergent (e.g., 0.001% Digitonin or LMNG) to the final sample can sometimes disrupt interactions with the air-water interface that cause preferred orientation.
-
Grid Surface Modification: Use glow-discharge or plasma cleaning to alter the surface properties of your grids.
-
Data Collection Strategy:
-
Tilting the Stage: Collecting data with a tilted stage (e.g., 30-40 degrees) can help to acquire views that are missing in an untilted dataset.
-
-
Sample Additives: The addition of small amphipathic molecules can sometimes help to disrupt the air-water interface.
Experimental Protocols
Protocol 1: Expression and Purification of GPR61 in Sf9 Insect Cells (General Protocol)
This protocol is a general guideline for the expression of a GPCR like GPR61 using a baculovirus expression system and should be optimized for your specific construct and laboratory conditions.[1][4][5]
-
Generation of Recombinant Baculovirus:
-
Subclone the human GPR61 gene, codon-optimized for Spodoptera frugiperda, into a baculovirus transfer vector (e.g., pFastBac). The construct should include an N-terminal signal peptide (e.g., HA) and a C-terminal affinity tag (e.g., 1D4 or His-tag) for purification.
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells.
-
Transfect Sf9 insect cells with the bacmid to produce P1 viral stock.
-
Amplify the P1 stock to a high-titer P2 stock.
-
-
Protein Expression:
-
Grow Sf9 cells in suspension culture to a density of 2-3 x 10^6 cells/mL.
-
Infect the cell culture with the P2 baculovirus stock at an optimized MOI.
-
Incubate the infected culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl) with protease inhibitors.
-
Lyse the cells using a dounce homogenizer or sonication.
-
Pellet the cell debris by low-speed centrifugation.
-
Collect the supernatant and pellet the membranes by ultracentrifugation.
-
-
Solubilization and Affinity Purification:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% LMNG), high salt (e.g., 500 mM NaCl), and protease inhibitors.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
Incubate the supernatant with an appropriate affinity resin (e.g., anti-1D4 antibody-coupled resin or Ni-NTA resin) for 2-4 hours at 4°C.
-
Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.01% LMNG).
-
Elute the protein using a competitive ligand (e.g., a peptide corresponding to the affinity tag) or imidazole.
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Inject the concentrated protein onto a size exclusion chromatography column pre-equilibrated with a final buffer containing a suitable detergent concentration (e.g., 0.005% LMNG) to separate the monodisperse protein from aggregates.
-
Collect and pool the fractions corresponding to the monomeric GPR61 complex.
-
Protocol 2: Generation of Stabilizing Nanobodies against GPR61
This is a universal protocol for generating nanobodies against a GPCR.[6][7]
-
Antigen Preparation and Immunization:
-
Purify GPR61 as described in Protocol 1.
-
Immunize a llama or alpaca with the purified GPR61. The immunization schedule typically involves multiple boosts over several weeks.
-
-
Library Construction:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the immunized animal.
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Amplify the VHH (nanobody) gene repertoire by PCR.
-
Clone the VHH library into a phage display vector.
-
-
Phage Display and Biopanning:
-
Transform the VHH-phage display library into E. coli.
-
Perform several rounds of biopanning by incubating the phage library with immobilized, purified GPR61 to enrich for specific binders.
-
-
Screening and Characterization:
-
Screen individual phage clones for binding to GPR61 using an ELISA-based assay.
-
Sequence the VHH genes of positive clones.
-
Express and purify the selected nanobodies in E. coli.
-
Characterize the binding affinity and stabilizing effect of the nanobodies on GPR61 using techniques like surface plasmon resonance (SPR) or thermostability assays.
-
Protocol 3: Assembly of the GPR61-Gs Complex for Cryo-EM
This protocol describes the general steps for assembling a GPCR-G protein complex.[2][8]
-
Component Preparation:
-
Purify GPR61 as described in Protocol 1.
-
Express and purify the heterotrimeric Gs protein (Gαs, Gβ, Gγ subunits). A dominant-negative Gαs (DNGαs) mutant can be used to stabilize the complex.
-
Express and purify a stabilizing nanobody (e.g., Nb35) or single-chain variable fragment (scFv).
-
-
Complex Formation:
-
Mix purified GPR61 with a molar excess of the Gs heterotrimer and the stabilizing nanobody/scFv.
-
Add apyrase to the mixture to hydrolyze any GDP, which promotes the formation of the nucleotide-free, stable complex.
-
Incubate the mixture on ice for several hours to overnight.
-
-
Purification of the Complex:
-
Purify the assembled complex using affinity chromatography targeting a tag on GPR61.
-
Perform a final polishing step using size exclusion chromatography to isolate the fully assembled, monodisperse complex.
-
Quantitative Data Summary
Quantitative data for GPR61 stabilization is not extensively available in the public domain. The following tables summarize the types of data that are crucial for assessing the success of stabilization efforts and provide examples where available.
Table 1: GPR61 Expression and Purification
| Parameter | Typical Range/Value | Notes |
| Expression System | Sf9 Insect Cells | Baculovirus expression is a common system for GPCRs.[1][4][5] |
| Expression Yield | 0.1 - 2.0 mg/L of culture | Highly variable and dependent on the specific construct and expression conditions. This is a general range for GPCRs. |
| Purity after SEC | >95% | Assessed by SDS-PAGE and Coomassie staining. |
Table 2: GPR61 Stability and Ligand Binding
| Parameter | Example Value | Method |
| Thermostability (Tm) | Not available for GPR61 | Can be determined by circular dichroism or radioligand binding assays after heat treatment. |
| Inverse Agonist IC50 | 10-11 nM (for Compound 1)[5] | cAMP functional assay.[5] |
| Nanobody Affinity (Kd) | Not available for GPR61 | Typically in the low nanomolar to picomolar range for effective stabilization. Determined by SPR or biolayer interferometry. |
Signaling Pathway and Experimental Workflow Diagrams
GPR61 Signaling Pathway
GPR61 is a constitutively active orphan GPCR that signals through the Gs-alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4] The N-terminal domain and the second extracellular loop (ECL2) are thought to play a role in its constitutive activity.[4][5]
Experimental Workflow for GPR61 Stabilization and Structure Determination
The following diagram outlines the major steps involved in preparing stabilized GPR61 for cryo-EM analysis.
Logical Relationship of Troubleshooting Steps
This diagram illustrates a logical approach to troubleshooting common issues in GPR61 sample preparation for cryo-EM.
References
- 1. researchgate.net [researchgate.net]
- 2. EMDB-37224: Cryo-EM structure of the GPR61-Gs complex - Yorodumi [pdbj.org]
- 3. Assembly of a GPCR-G protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nano-Glo® HiBiT Extracellular Detection System Protocol [worldwide.promega.com]
- 8. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Allosteric Binding Site of GPR61 Inverse Agonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the allosteric binding site validation for the potent and selective GPR61 Inverse Agonist 1. Discovered through a high-throughput screening campaign, this sulfonamide-based compound, also known as Compound 1, presents a novel mechanism for modulating the constitutively active, orphan G protein-coupled receptor (GPCR), GPR61.[1][2][3] GPR61 is implicated in appetite regulation and body weight, making it a promising therapeutic target for metabolic disorders.[2][3] This document details the experimental data supporting the validation of its unique binding site, compares its mechanism to other GPCR allosteric modulators, and provides detailed experimental protocols for key validation assays.
Performance and Specificity of this compound
This compound has demonstrated high potency in functional assays, with a consistent half-maximal inhibitory concentration (IC50) of 10-11 nM.[4] Its efficacy as an inverse agonist has been confirmed through its ability to suppress the constitutive activity of GPR61.[1] The compound exhibits remarkable selectivity for GPR61, with off-target IC50 values greater than 10 µM against a panel of other GPCRs.[1]
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| This compound | GPR61 | cAMP Functional Assay | 10-11[1][4] | >10 µM against a panel of 9 other GPCRs[1] |
A Novel Allosteric Binding Site and Inverse Agonism Mechanism
Structural elucidation via cryo-electron microscopy (cryo-EM) has revealed that this compound binds to a previously undiscovered allosteric site on the intracellular side of the receptor.[1] This binding pocket is distinct from any known GPCR ligand-binding sites.[1]
The mechanism of inverse agonism is unique. The binding of Compound 1 to this novel intracellular pocket directly interferes with the Gαs protein coupling, a critical step in the GPR61 signaling cascade that leads to the production of cyclic AMP (cAMP).[1] By occupying a space that overlaps with the Gαs binding site, the inverse agonist physically prevents the G protein from associating with the receptor, thereby inhibiting downstream signaling.[1] This G protein-competitive allosteric mechanism represents a new paradigm in GPCR modulation.
Comparison with Other GPCR Allosteric Modulators
While direct quantitative comparisons with other GPR61-specific inverse agonists are limited due to the novelty of this target, the binding site of Compound 1 can be contrasted with other well-characterized GPCR allosteric sites. Most known allosteric inverse agonists bind to sites that are spatially distinct from the G protein-binding interface. For instance, the allosteric site for the CCR9 inverse agonist vercirnon (B1683812) is located intracellularly but does not overlap with the G protein-binding pocket.[1] this compound is the first known example of a GPCR inverse agonist that functions by directly remodeling and occupying a portion of the G protein-binding site.[1]
Experimental Validation Protocols
The validation of the allosteric binding site and mechanism of action for this compound involved a series of key experiments. Detailed methodologies are provided below.
cAMP Functional Assay for Inverse Agonist Potency
This assay is fundamental for quantifying the ability of a compound to inhibit the constitutive activity of GPR61, which signals through the Gαs-cAMP pathway.
Objective: To determine the IC50 value of this compound by measuring the reduction in intracellular cAMP levels in cells expressing GPR61.
Methodology:
-
Cell Culture: HEK293 cells stably overexpressing human GPR61 are cultured in appropriate media.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated.
-
The cells are then treated with the various concentrations of the inverse agonist.
-
Following incubation, cell lysis is performed to release intracellular cAMP.
-
The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.
-
-
Data Analysis: The resulting data are plotted as a dose-response curve, and the IC50 value is calculated using a nonlinear regression model.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM was employed to visualize the high-resolution structure of GPR61 in complex with the inverse agonist, revealing the precise binding location.
Objective: To determine the three-dimensional structure of the GPR61-Inverse Agonist 1 complex to identify the binding site.
Methodology:
-
Protein Expression and Purification: A construct of GPR61 suitable for structural studies is expressed and purified.
-
Complex Formation: The purified GPR61 is incubated with a saturating concentration of this compound.
-
Grid Preparation and Data Collection:
-
The protein-ligand complex is applied to cryo-EM grids and flash-frozen in liquid ethane.
-
Data is collected using a high-resolution transmission electron microscope equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
A large dataset of particle images is collected.
-
These images are processed to generate a high-resolution 3D density map of the complex.
-
-
Model Building and Refinement: An atomic model of the GPR61-inverse agonist complex is built into the cryo-EM density map and refined.
Site-Directed Mutagenesis
This technique is used to confirm the functional importance of specific amino acid residues within the identified binding pocket.
Objective: To validate the role of key residues in the allosteric binding site by observing the effect of their mutation on the potency of the inverse agonist.
Methodology:
-
Mutant Generation: Specific amino acid residues within the putative allosteric binding site of GPR61 are mutated to alanine (B10760859) or another non-interacting residue using PCR-based site-directed mutagenesis.
-
Functional Assay: The mutant GPR61 receptors are expressed in cells, and the cAMP functional assay is performed as described above to determine the IC50 of the inverse agonist for each mutant.
-
Data Analysis: A significant shift in the IC50 value for a mutant receptor compared to the wild-type receptor indicates that the mutated residue is critical for the binding of the inverse agonist.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GPR61 signaling pathway, the experimental workflow for validating the allosteric site, and the logical relationship of the inverse agonist's mechanism.
Caption: Constitutive signaling pathway of the GPR61 receptor.
Caption: Experimental workflow for the validation of the allosteric binding site.
Caption: Mechanism of G protein-competitive allosteric inverse agonism.
References
A Comparative Analysis of Two GPR61 Inverse Agonists: GPR61 Inverse Agonist 1 and 5-nonyloxy-tryptamine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency and mechanism of action of two inverse agonists targeting the orphan G protein-coupled receptor 61 (GPR61): the recently identified GPR61 Inverse Agonist 1 and the established, yet less potent, 5-nonyloxy-tryptamine (5-NOT).
GPR61, a constitutively active orphan receptor, is predominantly expressed in the brain and has been linked to the regulation of appetite and body weight, making it a potential therapeutic target for metabolic disorders such as cachexia and obesity.[1][2] The constitutive activity of GPR61 is mediated through its coupling to the Gαs protein, leading to the continuous activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[1][3][4] Inverse agonists for GPR61 are valuable tools to modulate this baseline signaling and investigate the physiological roles of the receptor.
Potency and Efficacy Comparison
This compound has emerged as a significantly more potent and selective tool compound for studying GPR61 function compared to 5-nonyloxy-tryptamine.[1][5] This is highlighted by its nanomolar potency in functional assays.
| Compound | IC50 (cAMP Assay) | Selectivity | Key Limitations |
| This compound | 10-11 nM[1][5][6][7][8] | High selectivity for GPR61 over other GPCRs (off-target IC50 >10 µM)[1][5] | |
| 5-nonyloxy-tryptamine | Low micromolar affinity[9][10] | Low selectivity[1][10] | Low potency, low solubility, and lack of selectivity[1][10] |
Mechanism of Action
A key differentiator between the two compounds is their mechanism of action. This compound acts via a novel allosteric mechanism.[1] It binds to an intracellular allosteric pocket that overlaps with the Gαs binding site, thereby competitively inhibiting G protein coupling and downstream signaling.[1][5] In contrast, the precise binding site and mechanism of action for 5-nonyloxy-tryptamine are less well-defined, though it is understood to inhibit cAMP production.[9][11]
GPR61 Signaling Pathway
GPR61 is characterized by its constitutive activity, meaning it signals without the need for an endogenous ligand.[3][4][12] This intrinsic activity is a result of its coupling to the Gαs protein, which stimulates adenylyl cyclase to produce the second messenger cAMP.[1][3]
Caption: Constitutive signaling pathway of the GPR61 receptor.
Experimental Protocols
The potency of GPR61 inverse agonists is typically determined by their ability to reduce the basal levels of cAMP in cells expressing the receptor.
cAMP Accumulation Assay (General Protocol)
This assay quantifies the intracellular concentration of cAMP, a key second messenger in the GPR61 signaling pathway. A decrease in cAMP levels in the presence of a test compound indicates inverse agonist activity.
Materials:
-
HEK293 cells stably expressing human GPR61.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Assay buffer (e.g., HBSS).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13][14]
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used as a positive control).[9][11]
-
Test compounds (this compound or 5-nonyloxy-tryptamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[13][15]
Procedure:
-
Cell Culture: Culture GPR61-expressing HEK293 cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and forskolin in assay buffer containing a PDE inhibitor.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 30-60 minutes) at room temperature or 37°C.[13]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Add the detection reagents to the cell lysates.
-
Incubate to allow for the detection reaction to occur.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log of the inverse agonist concentration to determine the IC50 value.
-
Caption: General workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
While GPR61 primarily signals through Gαs, investigating β-arrestin recruitment can provide a more comprehensive understanding of a compound's pharmacological profile, particularly for identifying biased agonism.
Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. Various technologies, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), can be used.[16][17]
General Procedure (using EFC):
-
Cell Line: Use a cell line co-expressing GPR61 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[16]
-
Compound Treatment: Treat the cells with the test compounds.
-
Recruitment and Signal Generation: Ligand-induced receptor activation leads to β-arrestin recruitment, bringing the two enzyme fragments into close proximity. This complementation forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[16]
-
Data Analysis: The intensity of the light signal is proportional to the extent of β-arrestin recruitment.
Caption: Workflow for a β-arrestin recruitment assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR61 Gene: Function, Signaling, Research, and Clinical Applications [learn.mapmygenome.in]
- 4. uniprot.org [uniprot.org]
- 5. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Others 13 | | Invivochem [invivochem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity and performance of GPR61 Inverse Agonist 1 against related G protein-coupled receptors (GPCRs). The information is supported by experimental data to offer an objective assessment of the compound's profile.
This compound, also referred to as compound 1, has been identified as a potent and selective inverse agonist of the orphan receptor GPR61. This compound exhibits a functional IC50 of 10-11 nM in cAMP assays, indicating its high potency in inhibiting the constitutive activity of GPR61. Its selectivity is a critical attribute for a tool compound and potential therapeutic agent, minimizing off-target effects. This guide delves into the selectivity profile of this compound, presenting quantitative data and the methodologies used for its determination.
Selectivity Against a Panel of GPCRs
This compound has demonstrated a high degree of selectivity for GPR61 when screened against a panel of other GPCRs. The off-target IC50 values for the tested receptors were all found to be greater than 10 µM, highlighting a significant selectivity window.
Table 1: Selectivity Profile of this compound
| Target GPCR | Functional IC50 (µM) |
| GPR61 | 0.011 |
| A panel of 9 other GPCRs | >10 |
| GPR62 | >10 |
| GPR101 | >10 |
Data sourced from Lees JA, et al. Nature Communications. 2023.
GPR61 Signaling Pathway
GPR61 is an orphan GPCR that is constitutively active, meaning it signals without the need for an endogenous ligand. It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular response. As an inverse agonist, this compound binds to GPR61 and stabilizes a conformation that is unable to activate the Gαs protein, thus reducing the basal level of cAMP signaling.
Caption: GPR61 constitutively activates the Gαs-cAMP signaling pathway.
Experimental Protocols
The selectivity of this compound was determined using a functional cAMP assay. This assay measures the intracellular concentration of cyclic AMP, a key second messenger in the GPR61 signaling pathway.
Functional cAMP Assay Protocol
A homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay was utilized to determine the potency of this compound. The general steps for such an assay are outlined below.
Materials:
-
HEK293 cells stably overexpressing human GPR61
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)
-
This compound (compound 1)
-
cAMP standard
-
HTRF cAMP assay kit reagents (e.g., cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
Procedure:
-
Cell Preparation: Culture HEK293-GPR61 cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Plate Preparation: Add the appropriate volume of cell suspension to each well of the 384-well plate.
-
Compound Addition: Add the serially diluted this compound to the assay plate. Include wells with vehicle control (e.g., DMSO) for determining the basal cAMP level and wells for a cAMP standard curve.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inverse agonist to interact with the receptor and modulate cAMP production.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Second Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow for the competition between cellular cAMP and cAMP-d2 for binding to the anti-cAMP cryptate.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and determine the cAMP concentration in each well by interpolating from the cAMP standard curve. Plot the cAMP concentration as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the functional cAMP HTRF assay.
Conclusion
This compound is a highly potent and selective tool compound for studying the function of GPR61. Its excellent selectivity profile, with off-target IC50 values greater than 10 µM for a panel of other GPCRs, makes it a valuable asset for in vitro and in vivo studies aimed at elucidating the physiological roles of GPR61 and for the development of potential therapeutics targeting this receptor. The provided experimental framework for the cAMP assay offers a basis for the replication and validation of these findings.
Cross-validation of GPR61 inverse agonist activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inverse agonist activity targeting the orphan G protein-coupled receptor, GPR61. GPR61 is a constitutively active receptor that couples to the Gs protein, leading to the continuous production of cyclic AMP (cAMP).[1][2][3][4][5] This constitutive activity makes it a compelling target for therapeutic intervention in metabolic diseases such as obesity and cachexia through the action of inverse agonists.[2][3][6][7] Here, we present available data on the activity of GPR61 inverse agonists across different cell lines, detail common experimental protocols, and visualize the key signaling pathways and experimental workflows.
Quantitative Data on GPR61 Inverse Agonist Activity
The discovery of potent and selective GPR61 inverse agonists is a recent development. While direct cross-validation studies comparing a single inverse agonist across multiple cell lines are not yet widely published, data from various studies using different cell lines can be compiled for a comparative perspective. The primary cell lines utilized for these assays are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[5][8][9][10]
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Sulfonamide Inverse Agonist (compound 1) | Not explicitly stated, but likely a cell line overexpressing GPR61 | cAMP level measurement | Potency | 10 nM | [2] |
| 5-(Nonyloxy)tryptamine | HEK293 cells expressing GPR61 | Forskolin-stimulated cAMP production | Activity | Inhibition of cAMP production | [5] |
| Cannabidiol (CBD) | CHO-GPR52 cells (Note: GPR52, not GPR61) | cAMP assay | pEC50 | Not specified for GPR61 | [11] |
| O-1918 | CHO-GPR52 cells (Note: GPR52, not GPR61) | cAMP assay | pEC50 | Not specified for GPR61 | [11] |
Note: The data for Cannabidiol and O-1918 are for GPR52 and are included to highlight the type of data generated in similar inverse agonist studies. A potent sulfonamide-based inverse agonist for GPR61, referred to as "compound 1", has been identified with a potency of 10 nM.[2] This compound acts via a novel allosteric mechanism, binding to a site that overlaps with the Gαs binding pocket.[2][3][7][12] Another compound, 5-(Nonyloxy)tryptamine, has been identified as a low-affinity inverse agonist in HEK293 cells.[5]
Experimental Protocols
The most common method for assessing GPR61 inverse agonist activity is the measurement of intracellular cAMP levels in cells engineered to overexpress the receptor.
General Protocol for cAMP Measurement Assay
This protocol is a synthesis of methodologies described in the literature.[13][14][15]
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently or stably transfected with a mammalian expression vector encoding human GPR61. Control cells should be transfected with an empty vector.
2. Assay Preparation:
-
Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
The growth medium is removed, and cells are washed with a buffered saline solution (e.g., PBS or HBSS).
-
Cells are then incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
3. Compound Treatment:
-
The GPR61 inverse agonist compounds are serially diluted to the desired concentrations.
-
The diluted compounds are added to the cells and incubated for a specific period.
4. cAMP Measurement:
-
Intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays with a fluorescent or luminescent readout (e.g., HTRF, FRET, or ELISA-based assays).
-
The signal is read using a plate reader compatible with the chosen assay format.
5. Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
The inhibitory effect of the inverse agonist is determined by comparing the cAMP levels in treated cells to untreated cells (basal constitutive activity).
-
For Gαi-coupled receptors, forskolin (B1673556) is often used to stimulate adenylyl cyclase and increase the dynamic range for measuring inhibition.[15] In the case of the Gαs-coupled GPR61, the effect of the inverse agonist is a reduction of the basal or forskolin-stimulated cAMP levels.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing the GPR61 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the GPR61 signaling pathway and a typical workflow for cross-validating inverse agonist activity.
References
- 1. The N-terminal domain of GPR61, an orphan G-protein-coupled receptor, is essential for its constitutive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification and molecular characterization of missense mutations in orphan G protein-coupled receptor GPR61 occurring in severe obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 7. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors | PLOS One [journals.plos.org]
- 9. Constitutive Activity among Orphan Class-A G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Deep Dive into GPR61's Structural Choreography: Active vs. Inactive States
For Immediate Publication
A Comprehensive Structural Comparison of the Orphan Receptor GPR61 in its Active and Inactive Conformations, Providing Critical Insights for Drug Discovery and Development.
This guide offers an in-depth, objective comparison of the G protein-coupled receptor 61 (GPR61) in its active and inactive states. GPR61, an orphan receptor primarily expressed in the brain, is a promising therapeutic target for metabolic and body weight disorders due to its constitutive activity.[1][2] Recent breakthroughs in cryogenic electron microscopy (cryo-EM) have unveiled the structural underpinnings of its function, providing a roadmap for the rational design of novel therapeutics.[1][3] This guide synthesizes the available structural and functional data, presenting it in a clear, comparative format for researchers, scientists, and drug development professionals.
Structural Comparison: A Tale of Two Conformations
The transition of GPR61 from an inactive to an active state involves significant conformational rearrangements, particularly in its transmembrane (TM) helices. These changes are crucial for its ability to couple with and activate downstream G proteins. The key structural differences are summarized below.
| Feature | Inactive State | Active State (Gαs-bound) | Reference |
| Overall Conformation | Compact, with intracellular ends of TM helices in close proximity. | Outward movement of the intracellular end of TM6, creating a binding pocket for the Gαs subunit. | [2] |
| TM6 Position | Rotated inward by approximately 12° toward TM1, TM2, TM3, and TM7. This conformation sterically hinders G protein binding. | Significant outward rotation, accommodating the C-terminal helix of the Gαs protein. | [2] |
| "Ionic Lock" | Absent. GPR61 lacks the conserved Glu6.30 residue that typically forms a salt bridge with Arg3.50 of the D/ERY motif to stabilize the inactive state. | The D/ERY motif is engaged in hydrophobic interactions. Arg1403.50 forms a hydrophobic ladder with Tyr1433.53 and Gαs residues Tyr391 and His387. | [1][2] |
| Sodium Binding Site | Defunct. GPR61 lacks the key residues (Ser3.39, Asn7.45, Ser7.46) required for sodium ion binding, a feature that stabilizes the inactive state in some GPCRs. | Not applicable, as the site is non-functional. | [1][2] |
| Extracellular Loop 2 (ECL2) | Blocks access to the lower portion of the orthosteric pocket. | Penetrates into the orthosteric pocket, which may contribute to the receptor's constitutive activity. | [4][5][6] |
| Unique Disulfide Bond | A unique disulfide bond is present between Cys2996.47 and Cys3337.45, bridging TM6 and TM7. | This disulfide bond is also present in the active state and may constrain the relative movements of TM6 and TM7. | [2][4] |
GPR61 Signaling Pathway
GPR61 is a constitutively active receptor that primarily signals through the Gαs subunit of heterotrimeric G proteins.[1][2] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][7]
Experimental Protocols
The structural and functional characterization of GPR61 has been made possible through a combination of cutting-edge experimental techniques. Below are overviews of the key methodologies employed.
Cryogenic Electron Microscopy (Cryo-EM) for Structure Determination
Cryo-EM has been pivotal in solving the high-resolution structures of GPR61 in both its active and inactive states.[8][9][10]
Detailed Steps:
-
Protein Expression and Purification: The human GPR61 gene is cloned into an expression vector and expressed in a suitable system, such as insect or mammalian cells.[11] The receptor is then solubilized from the cell membrane using detergents and purified using affinity chromatography.
-
Complex Stabilization: To capture the active state, GPR61 is incubated with a stabilized G protein heterotrimer (e.g., Gαs/β1/γ2) and often a single-chain variable fragment (scFv) or nanobody to increase particle size and stability.[5][11] For the inactive state, the receptor may be studied alone or in complex with an inverse agonist.[1][12]
-
Vitrification: The purified complex is applied to a cryo-EM grid, blotted, and rapidly plunge-frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complex.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images (micrographs) are collected automatically.
-
Image Processing and 3D Reconstruction: Individual particle images are computationally selected from the micrographs, aligned, and classified to generate 2D class averages. These are then used to reconstruct a 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the GPR61 complex is built into the 3D density map and refined to high resolution.
Functional Assays for GPR61 Activity
The constitutive activity of GPR61 and the effects of mutations or ligands are typically assessed using cell-based functional assays.[13][14]
cAMP Assays:
-
Principle: These assays measure the accumulation of intracellular cAMP, the second messenger produced upon Gαs activation.
-
Methodology:
-
HEK293 cells are transiently transfected with a GPR61 expression vector.
-
Following incubation, the cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.[1][14]
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) Assays:
-
Principle: BRET and FRET are proximity-based assays that can be used to monitor protein-protein interactions, such as G protein activation or β-arrestin recruitment, in real-time in living cells.[13][15]
-
Methodology for Gs Activation (ebBRET):
-
Cells are co-transfected with constructs for GPR61, Gαs tagged with a fluorescent protein (e.g., Venus), Gβ, and Gγ tagged with a luciferase (e.g., Rluc).
-
Upon GPR61-mediated G protein activation, the Gαs-Venus and Gβ/γ-Rluc subunits dissociate, leading to a decrease in the BRET signal.
-
The change in the BRET ratio is measured using a plate reader.[14][16]
-
Conclusion
The structural elucidation of GPR61 in its active and inactive states has provided unprecedented insight into the molecular mechanisms governing its constitutive activity and signaling. The absence of a stabilizing "ionic lock" and a functional sodium binding site, coupled with the unique conformation of ECL2, likely contribute to its ligand-independent activation.[2][6] This detailed structural and functional understanding, summarized in this guide, provides a solid foundation for the structure-based design of novel inverse agonists and other modulators of GPR61 for the potential treatment of metabolic disorders. The experimental workflows outlined herein serve as a valuable resource for researchers aiming to further probe the pharmacology of this and other orphan GPCRs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EMDB-37224: Cryo-EM structure of the GPR61-Gs complex - Yorodumi [pdbj.org]
- 6. 8kgk - Cryo-EM structure of the GPR61-Gs complex - Summary - Protein Data Bank Japan [pdbj.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. EMDB-41144: Cryo-EM Structure of GPR61-G protein complex stabilized by scFv16 - Yorodumi [pdbj.org]
- 12. EMDB-41145: Cryo-EM Structure of GPR61- - Yorodumi [pdbj.org]
- 13. diva-portal.org [diva-portal.org]
- 14. medrxiv.org [medrxiv.org]
- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medrxiv.org [medrxiv.org]
Unraveling the Link: Correlating In Vitro Potency of GPR61 Inverse Agonists with In Vivo Effects in Cachexia Models
For researchers, scientists, and drug development professionals, understanding the translation of in vitro potency to in vivo efficacy is a cornerstone of preclinical research. This guide provides a comparative analysis of G-protein coupled receptor 61 (GPR61) inverse agonists, focusing on the correlation between their potency in cellular assays and their effects in animal models of cachexia.
GPR61, an orphan G-protein coupled receptor, is predominantly expressed in the brain and has been identified as a promising therapeutic target for metabolic disorders, including cachexia—a debilitating wasting syndrome associated with chronic diseases like cancer.[1][2][3][4][5][6] The receptor exhibits constitutive activity, meaning it is active even in the absence of a natural ligand, signaling through the G(s)-alpha/cAMP pathway.[1] Inverse agonists of GPR61 are therefore sought after to reduce this basal signaling and potentially ameliorate cachexia's effects.
Recent advancements have led to the development of potent and selective GPR61 inverse agonists. This guide will focus on a notable sulfonamide-based inverse agonist, herein referred to as "Compound 1," which has been the subject of recent in-depth study.[1][2] While detailed in vivo quantitative data directly correlating a range of inverse agonists with their in vitro potencies is not yet publicly available, we will present the available data for Compound 1 and provide the necessary experimental context for future comparative studies.
Data Presentation: In Vitro Potency of GPR61 Inverse Agonists
The primary in vitro assay to determine the potency of GPR61 inverse agonists is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels in cells overexpressing the receptor. A decrease in cAMP levels in the presence of a compound indicates inverse agonist activity.
Table 1: In Vitro Potency of GPR61 Inverse Agonist "Compound 1"
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| Compound 1 | Human GPR61 | cAMP Assay | CHO-K1 | 10-11 |
Source: Lees, J. A., et al. (2023). An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism. Nature Communications.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for the key in vitro and in vivo experiments.
In Vitro cAMP Assay
This protocol is based on the methods described for characterizing GPR61 inverse agonists.[6]
Objective: To measure the ability of a compound to inhibit the constitutive activity of GPR61 by quantifying intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GPR61
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and appropriate antibiotics
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
-
Test compounds (GPR61 inverse agonists)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture CHO-K1-hGPR61 cells in appropriate medium at 37°C and 5% CO2.
-
Cell Plating: Harvest cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Compound Addition: Add the diluted compounds to the cells in the 384-well plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Cancer Cachexia Model
This protocol is a generalized procedure based on established methods for inducing cancer cachexia in mice.
Objective: To evaluate the in vivo efficacy of GPR61 inverse agonists in mitigating cancer-induced cachexia.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells known to induce cachexia (e.g., C26 colon carcinoma)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Animal scale
-
Calipers
-
Test compound formulation
Procedure:
-
Tumor Cell Culture: Culture the cachexia-inducing tumor cells in appropriate medium.
-
Tumor Cell Implantation: Harvest the tumor cells, wash with PBS, and resuspend at the desired concentration. Subcutaneously inject the tumor cells into the flank of the mice.
-
Monitoring: Monitor the mice regularly for tumor growth (using calipers) and body weight.
-
Compound Administration: Once tumors are established and body weight loss begins, randomize the mice into vehicle and treatment groups. Administer the GPR61 inverse agonist at various doses according to the desired route and schedule (e.g., oral gavage, daily).
-
Efficacy Readouts: Continue to monitor body weight, tumor volume, food intake, and other relevant parameters (e.g., grip strength, body composition).
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (e.g., tumor, muscle, adipose tissue) for further analysis (e.g., weight, histology, biomarker levels).
-
Data Analysis: Compare the changes in body weight, tumor volume, and other parameters between the treatment and vehicle groups to determine the in vivo efficacy of the compound.
Mandatory Visualization
GPR61 Signaling Pathway
Caption: Constitutive signaling pathway of GPR61 and its inhibition.
Experimental Workflow: From In Vitro Potency to In Vivo Efficacy
Caption: Workflow for GPR61 inverse agonist drug discovery.
Logical Relationship: In Vitro Potency and In Vivo Effect
Caption: Factors influencing in vitro to in vivo translation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism [ideas.repec.org]
- 6. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Replicating GPR61 Knockout Phenotype with Pharmacological Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the genetic knockout of the G protein-coupled receptor 61 (GPR61) and its pharmacological inhibition. GPR61, an orphan receptor with constitutive activity, has emerged as a potential therapeutic target for metabolic disorders. Understanding the parallels and divergences between genetic and pharmacological manipulation is crucial for advancing drug discovery efforts.
Executive Summary
GPR61 knockout in mice leads to a distinct metabolic phenotype characterized by increased food intake (hyperphagia) and subsequent obesity.[1][2] This phenotype is associated with increased body weight, visceral fat accumulation, and elevated levels of plasma leptin and insulin (B600854).[1][2] The underlying mechanism involves the constitutive activation of the Gs-alpha/cAMP signaling pathway by GPR61.[2][3]
Recently, a potent and selective sulfonamide-based inverse agonist of GPR61 has been developed, offering a pharmacological tool to probe the receptor's function.[4][5] While detailed in vivo metabolic data for this inhibitor is emerging, preliminary findings from preclinical models of cachexia suggest that pharmacological inhibition of GPR61 can produce a phenotype opposite to that of the genetic knockout, namely an increase in body weight. This guide synthesizes the available experimental data to facilitate a comparison between these two approaches.
Data Presentation: Genetic Knockout vs. Pharmacological Inhibition
The following tables summarize the key quantitative data from GPR61 knockout studies and the available in vitro data for the pharmacological inhibitor. In vivo data for the pharmacological inhibitor is not yet extensively published; therefore, the expected opposing phenotype is described.
Table 1: Comparison of GPR61 Knockout Phenotype and Pharmacological Inhibition Effects
| Parameter | GPR61 Knockout Mice | Pharmacological Inhibition (Inverse Agonist) |
| Mechanism | Genetic ablation of the GPR61 gene | Blocks the constitutive activity of the GPR61 receptor |
| Signaling Effect | Loss of Gs-alpha/cAMP signaling | Inhibition of Gs-alpha/cAMP signaling |
| Food Intake | Marked hyperphagia[1][2] | Expected to decrease food intake or have no effect in normal animals; may increase appetite in models of wasting disorders. |
| Body Weight | Significantly heavier than wild-type[1][2] | Expected to decrease or maintain body weight in models of obesity; has been shown to increase body weight in preclinical models of cachexia.[6] |
| Body Composition | Increased visceral fat pad weight and greater fat mass[1][2] | Expected to decrease fat mass. |
| Metabolic Markers | Increased plasma leptin and insulin[1][2] | Expected to normalize plasma leptin and insulin levels in obese models. |
Table 2: Quantitative Data from GPR61 Knockout Mouse Studies
| Phenotype | GPR61 Knockout | Wild-Type | Fold Change/Percent Increase | Reference |
| Body Weight (g) at 20 weeks | ~35g | ~30g | ~17% increase | [1] |
| Epididymal Fat Weight (g) | ~1.5g | ~0.8g | ~87.5% increase | [1] |
| Daily Food Intake ( g/day ) | ~4.5g | ~3.5g | ~28.6% increase | [1] |
| Plasma Leptin (ng/mL) | ~15 ng/mL | ~5 ng/mL | ~200% increase | [1] |
| Plasma Insulin (ng/mL) | ~1.2 ng/mL | ~0.6 ng/mL | ~100% increase | [1] |
Table 3: In Vitro Characterization of a GPR61 Pharmacological Inhibitor
| Compound Type | Potency (IC50) | Selectivity | Mechanism of Action | Reference |
| Tertiary Sulfonamide | 11 nM | Selective for GPR61 | Inverse agonist, binds to a novel intracellular allosteric pocket | [4][7] |
Experimental Protocols
Generation and Phenotyping of GPR61 Knockout Mice
a) Generation of GPR61 Knockout Mice:
A common strategy involves the use of homologous recombination in embryonic stem (ES) cells to disrupt the Gpr61 gene.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Gpr61 gene with a selectable marker, such as a neomycin resistance cassette. The vector includes homology arms that match the flanking sequences of the target exon to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into mouse ES cells. Cells that have successfully integrated the vector are selected for using an appropriate antibiotic (e.g., G418 for neomycin resistance).
-
Identification of Correctly Targeted Clones: Southern blotting or PCR analysis is used to screen the selected ES cell clones to identify those with the correct homologous recombination event.
-
Blastocyst Injection and Chimera Production: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J). The injected blastocysts are then transferred to a pseudopregnant female mouse. The resulting chimeric offspring will be composed of cells from both the host blastocyst and the targeted ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the targeted allele through the germline. Heterozygous mice can then be intercrossed to generate homozygous GPR61 knockout mice.
b) Metabolic Phenotyping Protocol:
A comprehensive metabolic phenotyping pipeline is essential to characterize the effects of GPR61 knockout.
-
Housing and Diet: Mice are housed in a temperature- and light-controlled environment with ad libitum access to a standard chow diet and water.
-
Body Weight and Composition: Body weight is monitored weekly. Body composition (fat mass, lean mass) is measured using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).
-
Food and Water Intake: Daily food and water intake are measured over several consecutive days using metabolic cages.
-
Energy Expenditure: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), from which the respiratory exchange ratio (RER) and energy expenditure are calculated.
-
Glucose Homeostasis:
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice are administered an intraperitoneal (i.p.) or oral gavage of glucose. Blood glucose levels are measured at baseline and at regular intervals post-injection.
-
Insulin Tolerance Test (ITT): Following a short fast, mice are administered an i.p. injection of insulin. Blood glucose levels are measured at baseline and at regular intervals post-injection.
-
-
Blood Chemistry: Blood is collected for the analysis of plasma levels of insulin, leptin, triglycerides, and other relevant metabolites using ELISA or other biochemical assays.
-
Tissue Analysis: At the end of the study, tissues such as the liver and visceral fat pads are collected, weighed, and can be used for histological analysis or gene expression studies.
In Vivo Pharmacological Inhibition Studies
a) Formulation and Administration of GPR61 Inverse Agonist:
-
Formulation: A suitable vehicle is required for in vivo administration. For a sulfonamide-based compound, a potential formulation could be a suspension in a vehicle such as 10% DMSO and 90% (20% SBE-β-CD in saline).[7] Sonication may be required to aid dissolution.
-
Administration: The route of administration will depend on the compound's properties and the experimental design. Options include oral gavage (p.o.) or intraperitoneal (i.p.) injection. The dosing frequency and duration will need to be determined based on the compound's pharmacokinetic profile.
b) Preclinical Study Design (Hypothetical):
This protocol outlines a potential study to assess the metabolic effects of a GPR61 inverse agonist in a diet-induced obesity model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.
-
Experimental Groups:
-
Vehicle control group (receiving the formulation vehicle).
-
GPR61 inverse agonist group (receiving the compound at one or more dose levels).
-
-
Treatment: The compound or vehicle is administered daily for a period of several weeks.
-
Phenotyping: The same metabolic phenotyping parameters as described for the knockout mice (body weight, body composition, food intake, energy expenditure, glucose homeostasis, and blood chemistry) are monitored throughout the study.
Visualizations
Signaling Pathway
Caption: GPR61 constitutively activates Gs-alpha signaling.
Experimental Workflow: Knockout vs. Inhibition
Caption: Workflow for comparing genetic and pharmacological approaches.
Logical Relationship
Caption: Logical relationship between GPR61 manipulation and phenotype.
Conclusion
The genetic knockout of GPR61 in mice provides a clear and robust phenotype of hyperphagia and obesity, validating the receptor's role in energy homeostasis. The development of a potent and selective GPR61 inverse agonist now offers a pharmacological avenue to modulate this pathway. While direct, quantitative in vivo comparisons are still forthcoming, the existing data strongly suggest that pharmacological inhibition will replicate the key metabolic aspects of the knockout phenotype in an opposing manner. This positions GPR61 as a promising target for the development of therapeutics for metabolic disorders, and further studies with the available pharmacological tools will be critical in translating these findings to the clinic.
References
- 1. Mouse Metabolic Phenotyping Centers - research workspace on protocols.io [protocols.io]
- 2. Characterization of metabolic phenotypes of mice lacking GPR61, an orphan G-protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and brain penetrant inverse agonists for GPR61, an orphan GPCR associated with appetite and body weight modulation | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of GPR61 Inverse Agonist 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for GPR61 Inverse Agonist 1 are not publicly available, this guide provides a comprehensive, step-by-step procedure based on general best practices for the disposal of research-grade chemical compounds. Adherence to institutional and local regulations is mandatory.
This compound is a potent and selective GPR61 inverse agonist with a functional IC50 of 10-11 nM in cAMP assays.[1] It is a valuable tool for studying the function and modulation of GPR61, an orphan GPCR linked to appetite and metabolism.[2][3] Due to its biological activity, proper disposal is crucial to prevent unintended environmental exposure.
Key Compound Data
For safe handling and storage, refer to the following quantitative data for this compound.
| Parameter | Value | Source |
| IC50 | 11 nM | MedchemExpress.com[4], InvivoChem[5], ProbeChem.com[1] |
| Molecular Formula | C22H26F2N6O5S | MedchemExpress.com[6] |
| Molecular Weight | 524.54 | MedchemExpress.com[6] |
| Storage (Powder) | -20°C for 3 years | MedchemExpress.com[6] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress.com[4][6] |
| Solubility in DMSO | 100 mg/mL (190.64 mM) | MedchemExpress.com[6] |
Standard Disposal Procedure for Research-Grade Compounds
The following procedure outlines a general workflow for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.
-
Initial Assessment and Personal Protective Equipment (PPE): Before handling, review the Safety Data Sheet (SDS) if available, or the product information for any known hazards. At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty vials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Waste Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Chemical Waste," "Biohazard" if applicable)
-
-
Storage of Waste: Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] They will arrange for the final disposal, which typically involves incineration by a licensed environmental management vendor.[7]
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your institution's policies and any applicable regulations.
Disposal Workflow Diagram
The following diagram illustrates the recommended logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and responsible disposal of this compound and other research-grade chemicals, fostering a secure and compliant laboratory environment.
References
- 1. GPR61 inverse agonist compound 1 | GPR61 inverse agonist | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. An inverse agonist of orphan receptor GPR61 acts by a G protein-competitive allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Others 13 | | Invivochem [invivochem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling GPR61 Inverse Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of GPR61 Inverse Agonist 1 (also referred to as Compound 1). The information herein is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety and Handling Precautions
This compound is a potent, selective, small-molecule sulfonamide-based compound intended for laboratory research use only.[1] While a specific Safety Data Sheet for this novel compound is not publicly available, the following precautions are based on best practices for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Prevents inhalation of airborne particles. |
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and PPE before leaving the laboratory.
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Storage and Disposal
Storage:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Store in a tightly sealed container in a dry and well-ventilated place. Avoid repeated freeze-thaw cycles of solutions.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Unused Compound: Collect in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as chemical waste.
-
Solutions: Collect solvent-based solutions in a designated, labeled, and sealed container for hazardous waste.
Do not dispose of down the drain or in regular trash.
GPR61 Signaling Pathway and Mechanism of Inverse Agonism
GPR61 is an orphan G protein-coupled receptor (GPCR) that exhibits constitutive activity, meaning it signals without the need for a natural ligand.[1][2] It primarily couples to the Gαs protein, which activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[1]
This compound acts as a negative allosteric modulator. It binds to an intracellular allosteric site on the GPR61 receptor that overlaps with the Gαs binding site. This binding sterically hinders the coupling of Gαs to the receptor, thereby inhibiting the constitutive downstream signaling cascade and reducing cAMP production.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
